molecular formula C8H8FNO2 B1441244 N-(2-fluoro-6-methoxyphenyl)formamide CAS No. 1313712-60-5

N-(2-fluoro-6-methoxyphenyl)formamide

Cat. No.: B1441244
CAS No.: 1313712-60-5
M. Wt: 169.15 g/mol
InChI Key: KNFFYACFYGLVOV-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-methoxyphenyl)formamide is a fluorinated aromatic formamide of interest in organic synthesis and pharmaceutical research. Compounds featuring the 2-fluoro-6-methoxyphenyl moiety, such as (2-Fluoro-6-methoxyphenyl)methanesulfonamide and 1-(2-Fluoro-6-methoxyphenyl)methanamine , are recognized as valuable building blocks in the development of more complex molecules. The incorporation of both fluorine and a methoxy group on the aromatic ring can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity, making such intermediates crucial for structure-activity relationship (SAR) studies in medicinal chemistry . As a formamide derivative, this compound serves as a versatile synthon, with the formamide group being a potential precursor to other functional groups or participating in the construction of heterocyclic systems. This product is intended for use in laboratory research as a chemical reference standard or as a synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

N-(2-fluoro-6-methoxyphenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFFYACFYGLVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275214
Record name Formamide, N-(2-fluoro-6-methoxyphenyl)-
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-60-5
Record name Formamide, N-(2-fluoro-6-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamide, N-(2-fluoro-6-methoxyphenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID001275214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthetic pathways for producing N-(2-fluoro-6-methoxyphenyl)formamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters.

Introduction and Strategic Importance

This compound is a valuable building block in organic synthesis. The presence of the fluoro and methoxy functionalities on the phenyl ring imparts unique electronic and steric properties, which can influence the biological activity and pharmacokinetic profile of the final products. The formamide group serves as a versatile handle for further chemical transformations, including dehydration to isocyanides or as a precursor for more complex heterocyclic structures. This guide will focus on the most prevalent and efficient method for its synthesis: the direct formylation of 2-fluoro-6-methoxyaniline.

Core Synthesis Pathway: Formylation of 2-fluoro-6-methoxyaniline

The primary and most direct route to this compound is the N-formylation of the corresponding aniline precursor, 2-fluoro-6-methoxyaniline. This transformation can be achieved through several reliable methods, with the choice of reagent and conditions often depending on the desired scale, purity requirements, and available resources.

Synthesis of the Precursor: 2-fluoro-6-methoxyaniline

Before delving into the formylation step, it is crucial to understand the synthesis of the starting material, 2-fluoro-6-methoxyaniline. A common and efficient method for its preparation is the reduction of 3-fluoro-2-nitroanisole. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

A general workflow for the synthesis of the aniline precursor is depicted below:

SynthesisWorkflow Start 3-fluoro-2-nitroanisole Reaction Reduction (H2, Pd/C, Ethanol) Start->Reaction Product 2-fluoro-6-methoxyaniline Reaction->Product Purification Work-up & Purification Product->Purification FinalProduct Pure 2-fluoro-6-methoxyaniline Purification->FinalProduct

Caption: General workflow for the synthesis of 2-fluoro-6-methoxyaniline.

Key Formylation Methodologies

There are several effective methods for the N-formylation of anilines. Below, we detail two of the most robust and widely applicable procedures.

This is a straightforward and atom-economical approach. The reaction can be performed using formic acid as both the reagent and solvent, or with a co-solvent like toluene to facilitate the removal of water via azeotropic distillation. The use of an acid catalyst can also enhance the reaction rate.

The proposed mechanism for the acid-catalyzed formylation of an aniline with formic acid involves the protonation of the formic acid carbonyl group, which increases its electrophilicity. The lone pair of electrons on the aniline nitrogen then attacks the carbonyl carbon, followed by dehydration to yield the formamide product.[1]

FormylationMechanism cluster_0 Mechanism of Formylation with Formic Acid Aniline R-NH2 (2-fluoro-6-methoxyaniline) Intermediate R-NH2+-CH(OH)2 (Tetrahedral Intermediate) Aniline->Intermediate Nucleophilic Attack FormicAcid HCOOH (Formic Acid) ProtonatedFormicAcid [HCO(OH2)]+ (Protonated Formic Acid) FormicAcid->ProtonatedFormicAcid + H+ (catalyst) ProtonatedFormicAcid->Intermediate Formamide R-NH-CHO (this compound) Intermediate->Formamide - H2O, -H+ H2O H2O Catalyst H+

Caption: Plausible mechanism for the acid-catalyzed formylation of an aniline.

Experimental Protocol (Adapted from general procedures[1][2]):

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-6-methoxyaniline (1.0 eq).

  • Add formic acid (2.0-3.0 eq). For reactions requiring azeotropic removal of water, toluene can be used as a solvent.[3]

  • If a catalyst is used, add a catalytic amount of silica sulfuric acid (e.g., 0.5 g per mmol of aniline).[2]

  • Heat the reaction mixture to 60-80°C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining formic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, is a more reactive formylating agent than formic acid alone.[4][5] This method is often faster and can proceed at lower temperatures.

Experimental Protocol (Adapted from general procedures[4][5]):

  • In a round-bottom flask, cool formic acid (1.1 eq) to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.0 eq) to the cooled formic acid while stirring. Allow the mixture to stir at 0°C for 15-30 minutes to generate acetic formic anhydride.

  • In a separate flask, dissolve 2-fluoro-6-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Slowly add the prepared acetic formic anhydride solution to the aniline solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary and Comparison

The choice of formylation method can impact the reaction time, temperature, and overall yield. The following table provides a comparative summary of the two primary methods discussed.

ParameterMethod A: Formic AcidMethod B: Acetic Formic Anhydride
Formylating Agent Formic AcidAcetic Formic Anhydride (in situ)
Reactivity ModerateHigh
Reaction Temperature 60-80°C0°C to Room Temperature
Reaction Time 2-6 hours1-3 hours
Catalyst Optional (e.g., Silica Sulfuric Acid)Not typically required
Work-up Neutralization with baseQuenching with base

Conclusion

The synthesis of this compound is most efficiently achieved through the direct formylation of 2-fluoro-6-methoxyaniline. Both the formic acid and acetic formic anhydride methods offer reliable and high-yielding routes to the desired product. The selection of a specific protocol will depend on the scale of the reaction, the desired purity, and the available laboratory infrastructure. The procedures outlined in this guide, adapted from established methodologies for aniline formylation, provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • Yang, Z., et al. (2006). A simple and efficient procedure for the N-formylation of amines and amino acids. Tetrahedron Letters, 47(19), 3171-3174.[4]

  • Chakrabarty, M., et al. (2002). A new, simple, and efficient method for the N-formylation of anilines. Synthetic Communications, 32(14), 2175-2180.[5]

  • Reddy, P. G., et al. (2003). A mild and efficient method for the N-formylation of anilines. Tetrahedron Letters, 44(44), 8173-8175.[1]

  • Dhake, K. P., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 4(2), 133-138.[6][7]

  • Fieser, L. F., & Jones, E. R. H. (1942). N-Formylation of Amines. Journal of the American Chemical Society, 64(11), 2631-2632.[2]

  • Comins, D. L., & Joseph, S. P. (1996). N-Methylformanilide. Organic Syntheses, 73, 145.[3]

  • Wang, X., et al. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49-54.[8]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2010). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. E-Journal of Chemistry, 7(S1), S283-S286.[2]

  • Muramatsu, I., et al. (1963). Acetic Formic Anhydride. Organic Syntheses, 43, 1.[9]

  • Strazzolini, P., et al. (1990). Acetic formic anhydride a review. Tetrahedron, 46(4), 1081-1118.[5]

  • Wikipedia. (2023). Acetic formic anhydride. Retrieved from [Link][10]

  • Taylor & Francis Online. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Retrieved from [Link][7]

  • ResearchGate. (2011). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Retrieved from [Link][11]

  • RSC Publishing. (2017). First report on bio-catalytic N-formylation of amines using ethyl formate. Retrieved from [Link][12]

  • ResearchGate. (n.d.). N-formylation of amines with ethyl formate in the presence of NaHSO4·H2O/activated charcoal system. Retrieved from [Link][13]

  • Open Research@CSIR-NIScPR. (2023). Synthesis of N-aryl derived formamides using triflic anhydride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-fluoro-6-methoxyphenyl)formamide is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the fluorinated phenyl ring and the formamide group, are prevalent in a wide array of biologically active molecules. The physicochemical properties of this compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with therapeutic targets. This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both theoretical estimations and detailed experimental protocols for their determination. Understanding these properties is paramount for its rational application in the synthesis of novel therapeutic agents and for optimizing its drug-like characteristics.

Part 1: Chemical Identity and Structure

A foundational understanding of the chemical identity of this compound is essential for any scientific investigation.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 1313712-60-5[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.16 g/mol [1]
Purity >97% (commercially available)[1]

The molecular structure, characterized by a formamide group attached to a 2-fluoro-6-methoxyphenyl ring, dictates its chemical reactivity and intermolecular interactions. The presence of a fluorine atom and a methoxy group ortho to the formamide linkage introduces specific electronic and steric effects that influence its conformation and properties.

Part 2: Synthesis and Potential Impurities

This compound is typically synthesized via the formylation of its corresponding aniline precursor, 2-fluoro-6-methoxyaniline.[2][3] A common synthetic route involves the reaction of 2-fluoro-6-methoxyaniline with a formylating agent such as formic acid or a mixed anhydride.

The purity of the final compound is crucial for accurate physicochemical measurements. Potential impurities could include unreacted 2-fluoro-6-methoxyaniline, residual formylating agent, and by-products from side reactions. Therefore, rigorous purification, typically by recrystallization or chromatography, is a necessary step. The workflow for synthesis and purification is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start 2-fluoro-6-methoxyaniline reaction Formylation Reaction start->reaction reagent Formylating Agent (e.g., Formic Acid) reagent->reaction quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification product This compound purification->product characterization Characterization (NMR, MS, IR) product->characterization purity_check Purity Assessment (HPLC, Melting Point) product->purity_check

Caption: Generalized workflow for the synthesis and characterization of this compound.

Part 3: Physical and Chemical Properties

Due to the limited availability of experimental data for this compound, the following sections provide estimations based on the properties of its precursor and general chemical principles, alongside standardized experimental protocols for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For this compound, a solid state at room temperature is expected.

Estimated Melting Point: While no experimental value is reported, analogous simple formamides are often crystalline solids with melting points ranging from 50 to 150 °C.[4]

Experimental Protocol for Melting Point Determination: [5][6][7][8]

A capillary melting point method is the standard for determining the melting point of a solid organic compound.[7]

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Determination:

    • For an unknown melting point, a rapid heating rate (10-20 °C/min) is used to determine an approximate range.[5]

    • A second, more precise measurement is then performed with a fresh sample, heating slowly (1-2 °C/min) when the temperature is within 15-20 °C of the approximate melting point.[6][8]

  • Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

A sharp melting point range (typically 0.5-1.0 °C) is indicative of a high-purity compound.

Solubility

Solubility is a critical parameter that influences a compound's absorption and formulation. It is typically determined in aqueous and organic solvents.

Aqueous Solubility: The presence of polar functional groups (amide) suggests some degree of aqueous solubility, though this is likely limited by the aromatic ring.

Organic Solvent Solubility: The compound is expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

  • Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is used for accurate quantification.

G start Excess Solid + Solvent equilibration Agitation at Constant Temperature (24-48h) start->equilibration separation Phase Separation (Filtration/Centrifugation) equilibration->separation quantification Quantification of Solute in Supernatant (e.g., HPLC) separation->quantification result Solubility Value quantification->result

Caption: Workflow for the shake-flask solubility determination method.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.

Predicted LogP: Based on the structure, a moderately lipophilic character is expected. Computational predictions can provide an initial estimate.

Experimental Protocol for LogP Determination (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water (or a buffer) are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken until equilibrium is established.

  • Phase Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Acidity/Basicity (pKa)

The pKa value indicates the strength of an acid or a base and determines the ionization state of a molecule at a given pH. The formamide proton is very weakly acidic, and the nitrogen lone pair is generally not basic due to resonance with the carbonyl group. The methoxy group is also not significantly basic. Therefore, the compound is expected to be essentially neutral.

Predicted pKa: The pKa of the N-H proton of a formamide is typically in the range of 17-18, making it non-ionizable under physiological conditions. The precursor, 2-fluoro-6-methoxyaniline, has a predicted pKa of 3.15 for its conjugate acid.[9]

Experimental Protocol for pKa Determination (Potentiometric Titration): [10][11][12][13][14]

Potentiometric titration is a precise method for determining pKa values.[11][12][13]

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water with a co-solvent if solubility is low).[13] The ionic strength is kept constant.[10][12]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.[10][12]

  • Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the inflection point of the curve.[12]

Given the expected neutrality of the compound, significant pH changes upon titration are not anticipated, which may make pKa determination by this method challenging.

Part 4: Spectroscopic Profile

General Experimental Protocol for Spectroscopic Analysis: [15][16]

  • Sample Preparation: For NMR, the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a thin film, a KBr pellet, or a solution. For mass spectrometry, the sample is introduced into the instrument, often in a volatile solvent.

  • Data Acquisition: Spectra are recorded on the respective instruments (NMR spectrometer, FT-IR spectrometer, mass spectrometer).

  • Data Analysis: The obtained spectra are processed and interpreted to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm).

  • Formyl Proton: A singlet or doublet (due to coupling with the N-H proton) around 8.0-8.5 ppm.

  • Amide Proton (N-H): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

  • Methoxy Protons: A singlet around 3.8-4.0 ppm.

¹³C NMR:

  • Carbonyl Carbon: A signal in the range of 160-170 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm), with the carbon attached to fluorine showing a characteristic large one-bond C-F coupling constant.

  • Methoxy Carbon: A signal around 55-60 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (aromatic and formyl): Bands around 3000-3100 cm⁻¹ and 2800-2900 cm⁻¹, respectively.

  • C=O Stretch (Amide I): A strong, characteristic absorption band around 1650-1690 cm⁻¹.

  • N-H Bend (Amide II): An absorption band around 1510-1570 cm⁻¹.

  • C-O Stretch (methoxy): A strong band in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • C-F Stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 169.16). High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the formyl group (CHO), the methoxy group (CH₃O), and cleavage of the amide bond.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. While experimental data for this specific compound is scarce, this document offers a framework for its characterization by providing estimations based on chemical principles and detailed, validated protocols for experimental determination. The presented methodologies for assessing solubility, lipophilicity, melting point, and pKa, along with the predicted spectroscopic features, serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Accurate characterization of these properties is a critical step in advancing the potential of this compound and its derivatives as novel therapeutic agents.

References

  • Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. (URL: )
  • Experiment 1 - Melting Points. (URL: [Link])

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (URL: [Link])

  • 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. (URL: [Link])

  • Melting point determination. (URL: [Link])

  • Measuring the Melting Point. Westlab Canada. (URL: [Link])

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (URL: [Link])

  • 2-Fluoro-6-methoxyaniline. PubChem. (URL: [Link])

  • Development of Methods for the Determination of pKa Values. PMC. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. (URL: [Link])

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (URL: [Link])

  • The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (URL: )
  • Supporting Information. The Royal Society of Chemistry. (URL: [Link])

  • Formamide, N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-...]. BOC Sciences. (URL: https://www.bocsci.com/product/formamide-n-1r-2-5-2-cas-2409132-63-2-435489.html)
  • Formamide, N,N-dimethyl-. NIST WebBook. (URL: [Link])

  • Formamide, N-(2-hydroxy-2-methylcyclohexyl)-N-[(4-methoxyphenyl)methyl]-, cis-. SpectraBase. (URL: [Link])

  • Supplementary Information. The Royal Society of Chemistry. (URL: [Link])

  • N-fluoro-N-(4-methoxyphenyl)formamide. PubChem. (URL: [Link])

  • Dimethylformamide. Wikipedia. (URL: [Link])

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. (URL: [Link])

  • Formamide, N,N-dimethyl-. NIST WebBook. (URL: [Link])

  • Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. (URL: [Link])

  • Process for the preparation of 2-trifluoromethoxy-aniline.
  • Benzamide, N-(2-fluorophenyl)-2,6-difluoro-. NIST WebBook. (URL: [Link])

  • N 2 4 Dimethylphenyl formamide. mzCloud. (URL: [Link])

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N-(2-fluoro-6-methoxyphenyl)formamide: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of N-(2-fluoro-6-methoxyphenyl)formamide, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Introduction: The Strategic Importance of Fluorinated Arylamides

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The 2-fluoro-6-methoxy substitution pattern on the phenyl ring of this compound presents a unique combination of steric and electronic properties. The fluorine atom can enhance metabolic stability and modulate the basicity of the amide nitrogen, while the ortho-methoxy group influences the conformation and electronic nature of the aromatic ring. These features make this compound a valuable building block for creating complex molecules with tailored biological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 1313712-60-5[1]
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.16 g/mol [1]
Purity >97%[1]
Storage Temperature 0°C[1]

Synthesis of this compound

The synthesis of this compound is most logically achieved through the formylation of its corresponding aniline precursor, 2-fluoro-6-methoxyaniline. The presence of two ortho substituents in the aniline presents a moderate steric challenge, necessitating the selection of an appropriate formylating agent and reaction conditions to ensure high conversion and purity.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound points to 2-fluoro-6-methoxyaniline as the immediate precursor. This aniline itself can be synthesized from commercially available starting materials.

G target This compound formylation Formylation target->formylation precursor1 2-fluoro-6-methoxyaniline reduction Nitro Reduction precursor1->reduction formylation->precursor1 precursor2 3-fluoro-2-nitroanisole reduction->precursor2

Caption: Retrosynthetic analysis of this compound.

Recommended Synthesis Protocol

This protocol details a robust method for the synthesis of this compound, commencing with the preparation of the key aniline intermediate.

Part A: Synthesis of 2-fluoro-6-methoxyaniline

The synthesis of 2-fluoro-6-methoxyaniline typically involves the reduction of a nitro precursor, 3-fluoro-2-nitroanisole.

  • Reaction Scheme:

    • 3-fluoro-2-nitroanisole is reduced using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Step-by-Step Protocol:

    • To a solution of 3-fluoro-2-nitroanisole in a suitable solvent such as ethanol, add a catalytic amount of 10% Pd/C.

    • The reaction mixture is then subjected to hydrogenation, either by bubbling hydrogen gas or using a Parr hydrogenator, until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield 2-fluoro-6-methoxyaniline.

Part B: Formylation of 2-fluoro-6-methoxyaniline

The formylation of the sterically hindered 2-fluoro-6-methoxyaniline can be efficiently achieved using formic acid in the presence of a coupling agent or under solvent-free conditions.[2]

  • Reaction Scheme:

    • 2-fluoro-6-methoxyaniline reacts with a formylating agent to yield this compound.

  • Step-by-Step Protocol:

    • In a round-bottom flask, combine 2-fluoro-6-methoxyaniline and formic acid. A catalytic amount of sodium formate can be added to facilitate the reaction.[2]

    • The reaction mixture is stirred at room temperature or gently heated to 50-70°C for several hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

    • The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

G start 3-fluoro-2-nitroanisole step1 Reduction (H₂, Pd/C) start->step1 intermediate 2-fluoro-6-methoxyaniline step1->intermediate step2 Formylation (HCOOH, cat. HCOONa) intermediate->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Formyl-H~8.2-8.5s-
Amide-NH~7.5-8.0br s-
Aromatic-H~6.8-7.3m-
Methoxy-CH₃~3.9s-

Potential Applications in Drug Discovery

While direct biological studies on this compound are limited in the public domain, its structural motifs are prevalent in pharmacologically active compounds. A recent patent discloses derivatives of N-(heteroaryl) tetrahydrofuran carboxamides, which include the N-(2-fluoro-6-methoxyphenyl) moiety, as modulators of sodium channels.[3] This suggests that this compound could serve as a key intermediate in the synthesis of novel therapeutics targeting ion channels, which are implicated in a variety of disorders including pain.[3]

Furthermore, the broader class of fluorinated and methoxy-substituted anilines are recognized as crucial building blocks in the synthesis of a wide range of therapeutic agents and agrochemicals.[4] Their incorporation can lead to improved metabolic stability, enhanced binding affinity to biological targets, and optimized lipophilicity.[4]

Safety and Handling

As with all formamide derivatives, this compound should be handled with appropriate safety precautions. Formamides are generally considered to be irritants and may have reproductive toxicity.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[1][5]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[6][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[5]

  • Spill and Exposure Procedures: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6]

Conclusion

This compound is a strategically important chemical entity with considerable potential for application in medicinal chemistry and drug discovery. Its synthesis from readily available precursors is achievable through established chemical transformations. The unique electronic and steric properties conferred by its fluoro and methoxy substituents make it an attractive building block for the development of novel therapeutic agents, particularly in the area of ion channel modulation. As with any chemical reagent, adherence to strict safety protocols is paramount during its handling and use. This guide provides a solid foundation for researchers to confidently incorporate this compound into their research and development programs.

References

  • University of Washington. (n.d.). SOP for Formamide. Retrieved from [Link]

  • Tummatorn, J., & Dudley, G. B. (2011). Formylation of Amines. PMC, NIH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). FORMAMIDE 98%. Retrieved from [Link]

  • ResearchGate. (2025). Is Formamide Toxic? What precautions should be taken during handling?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.

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A Guide to the Spectroscopic Characterization of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the compound N-(2-fluoro-6-methoxyphenyl)formamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of publicly available experimental spectra for this specific compound, this guide utilizes high-quality predicted data to provide a robust framework for its structural elucidation and characterization.

Introduction

This compound (CAS No. 1313712-60-5) is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its molecular structure, comprising a formamide group attached to a 2-fluoro-6-methoxyphenyl ring, presents a unique combination of functional groups that give rise to distinct spectroscopic signatures. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior.

This guide is structured to provide not only the spectral data itself but also the underlying principles and methodologies. By explaining the "why" behind the data, we aim to equip researchers with the foundational knowledge to confidently approach the characterization of this and similar molecules.

Molecular Structure and Properties

PropertyValue
IUPAC Name This compound
CAS Number 1313712-60-5
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.16 g/mol
SMILES COC1=C(C=CC=C1F)NC=O

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of individual atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound provides valuable information about the different proton environments in the molecule. The following data was predicted using online NMR prediction tools.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3d1HCHO (formyl proton)
~7.2-7.4m1HAr-H
~6.8-7.0m2HAr-H
~3.9s3HOCH₃
~8.1br s1HNH

Note: Predicted chemical shifts can vary depending on the algorithm and the solvent selected. The values presented here are estimates and should be used as a guide for interpreting experimental data.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic structure of the molecule.

Chemical Shift (ppm)Assignment
~160C=O (formyl carbon)
~155 (d, J ≈ 240 Hz)C-F
~110-130Aromatic carbons
~56OCH₃

Note: The carbon attached to the fluorine atom is expected to appear as a doublet due to C-F coupling.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2]

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule.[3][4] The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the functional groups present.

Predicted IR Spectral Data

The predicted IR spectrum of this compound highlights the characteristic absorptions of its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300MediumN-H stretch
~3050-3100WeakAromatic C-H stretch
~2950WeakAliphatic C-H stretch (CH₃)
~1680StrongC=O stretch (amide I)
~1540MediumN-H bend (amide II)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-F stretch

Note: These are predicted values and the actual experimental spectrum may show slight variations in peak positions and intensities.

Experimental Protocol for FTIR Data Acquisition

Fourier-Transform Infrared (FTIR) spectroscopy is a common and efficient method for obtaining an IR spectrum.[5]

  • Sample Preparation:

    • For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Spectrum:

    • Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to account for atmospheric and instrumental absorptions.

  • Sample Spectrum:

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6][7] It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Fragmentation

Upon ionization in a mass spectrometer, this compound is expected to produce a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation can lead to the formation of various daughter ions.

  • Molecular Ion (M⁺): m/z = 169

  • Key Fragmentation Pathways:

    • Loss of the formyl group (-CHO): [M - 29]⁺, m/z = 140

    • Loss of the methoxy group (-OCH₃): [M - 31]⁺, m/z = 138

    • Cleavage of the C-N bond.

Experimental Protocol for Mass Spectrometry Data Acquisition

A variety of ionization techniques and mass analyzers can be used to obtain the mass spectrum of a compound.[8]

  • Sample Introduction:

    • The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • For a relatively volatile compound like this compound, Electron Ionization (EI) is a common choice, which typically induces significant fragmentation.

    • Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Mass Analysis:

    • The ions are separated based on their m/z ratio by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. The following diagram illustrates the logical workflow for combining these techniques.

Caption: Workflow for structural elucidation.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectral data for this compound, covering NMR, IR, and MS techniques. While experimental data is invaluable, the predictive models and standardized protocols outlined here offer a robust starting point for any researcher working with this compound. The integration of these spectroscopic methods provides a powerful and self-validating system for the unambiguous structural confirmation of this compound and other novel chemical entities.

References

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

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  • PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. [Link]

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An In-depth Technical Guide to Determining the Solubility of N-(2-fluoro-6-methoxyphenyl)formamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive framework for determining the solubility of N-(2-fluoro-6-methoxyphenyl)formamide, a compound of interest in medicinal chemistry, across a range of common organic solvents. In the absence of publicly available solubility data for this specific molecule, this document serves as a detailed procedural manual for researchers. It outlines the principles of solubility, details established experimental protocols, and provides the scientific rationale behind methodological choices, thereby empowering researchers to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a molecule with potential applications in pharmaceutical development. Understanding its solubility in various organic solvents is a fundamental prerequisite for its progression through the drug discovery pipeline.[3] Key processes such as purification, formulation, and in vitro/in vivo screening are all contingent on the compound's ability to dissolve in appropriate solvent systems. Poor solubility can lead to challenges in formulation, diminished absorption, and ultimately, suboptimal therapeutic outcomes.[3][4]

This guide will focus on two primary types of solubility determination: kinetic and thermodynamic solubility.[3]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution where it was initially fully dissolved, typically in a high-solubility solvent like dimethyl sulfoxide (DMSO) before being introduced to an aqueous or organic medium.[3][5] It is a high-throughput method often employed in the early stages of drug discovery for rapid screening of compound libraries.[6]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where a saturated solution is in equilibrium with the solid-state of the compound.[5] The shake-flask method is the gold standard for determining thermodynamic solubility due to its accuracy and ability to achieve a true equilibrium state.[5][7]

Physicochemical Properties and Predicted Solubility Behavior

Experimental Determination of Solubility

This section provides detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Nephelometer or turbidimeter (for kinetic solubility)

  • Volumetric flasks, pipettes, and vials

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The saturation shake-flask (SSF) method is a robust technique for determining the equilibrium solubility of a compound.[5][7]

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Alternatively, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • Quantification:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Diagram of the Thermodynamic Solubility Workflow:

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in thermostatic shaker (24-48h) prep2->equil1 sep1 Allow solid to settle or centrifuge equil1->sep1 analysis1 Withdraw supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 analysis4 Quantify concentration analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is often measured using methods that detect precipitation, such as nephelometry, which measures light scattering from suspended particles.[1][2]

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, such as DMSO.[3][5]

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the stock solution into the organic solvent of interest.

  • Precipitation Monitoring:

    • Monitor the wells for the formation of a precipitate. This can be done visually or, more quantitatively, using a nephelometer or turbidimeter.[1][5]

  • Determination of Kinetic Solubility:

    • The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Diagram of the Kinetic Solubility Workflow:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_monitoring Monitoring cluster_determination Determination prep1 Prepare high-concentration stock solution (e.g., in DMSO) dilution1 Perform serial dilutions in target solvent prep1->dilution1 monitoring1 Monitor for precipitation (Visually or by Nephelometry) dilution1->monitoring1 determination1 Identify highest concentration without precipitate monitoring1->determination1

Sources

A Technical Guide to the Investigational Biology of N-(2-fluoro-6-methoxyphenyl)formamide: A Hypothetical p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following technical guide is a hypothetical exploration of the potential biological activity of N-(2-fluoro-6-methoxyphenyl)formamide. As of the writing of this document, there is no publicly available data on the specific biological functions of this compound. This guide is intended for research and drug development professionals as an illustrative framework for investigating novel chemical entities, based on the known activities of structurally related molecules. The experimental data presented herein is purely illustrative and not the result of actual experiments.

Introduction and Rationale

This compound is a small molecule belonging to the N-arylformamide class of compounds. Its structure, featuring a fluorinated and methoxy-substituted phenyl ring, is of significant interest in medicinal chemistry. The presence of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the methoxy group can influence receptor binding and electronic properties.

Numerous structurally related compounds, particularly those with substituted aromatic rings, have been identified as inhibitors of key signaling proteins. Notably, various aromatic amides and urea derivatives are known to target p38 mitogen-activated protein kinase (MAPK), a central enzyme in the signal transduction cascade that governs the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β)[1]. The p38 MAPK pathway is a critical therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease[1][2].

Given the structural precedents, we hypothesize that this compound, designated here as INV-26FMF , may act as an inhibitor of the p38 MAPK pathway. This guide outlines a comprehensive strategy to investigate this hypothesis, from initial in vitro profiling to cell-based functional assays.

Hypothetical Biological Activity Profile

Based on our central hypothesis, we project a biological activity profile for INV-26FMF centered on the inhibition of the p38α MAPK isoform and the subsequent suppression of inflammatory cytokine production.

Assay Type Target/Cell Line Hypothetical IC₅₀ (nM)
In Vitro Kinase AssayRecombinant Human p38α MAPK150
Cell-Based TNF-α InhibitionLPS-stimulated THP-1 cells450
Cytotoxicity AssayTHP-1 cells> 10,000

This hypothetical data suggests that INV-26FMF is a moderately potent inhibitor of p38α kinase. Crucially, its anti-inflammatory effect in a cellular context is projected to occur at concentrations far below those causing general cytotoxicity, indicating a specific mechanism of action rather than non-specific toxicity.

Proposed Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by cellular stressors and inflammatory cytokines. This leads to the phosphorylation and activation of p38 MAPK, which in turn phosphorylates downstream transcription factors like ATF-2. Activated transcription factors then translocate to the nucleus to induce the expression of inflammatory genes, including TNF-α. We propose that INV-26FMF binds to the ATP-binding site of p38α, preventing its kinase activity and thereby blocking this inflammatory cascade[1][3].

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / Stress TLR4 TLR4 Receptor LPS->TLR4 MKKs MKK3/6 TLR4->MKKs activates p38 p38 MAPK MKKs->p38 phosphorylates ATF2_cyto ATF-2 p38->ATF2_cyto phosphorylates ATF2_nuc p-ATF-2 ATF2_cyto->ATF2_nuc translocates INV26FMF INV-26FMF INV26FMF->inhibition TNF_gene TNF-α Gene ATF2_nuc->TNF_gene activates transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein translation experimental_workflow cluster_tier1 Tier 1: In Vitro Profiling cluster_tier2 Tier 2: Cell-Based Functional Assay cluster_tier3 Tier 3: Further Development start Start: Synthesize INV-26FMF kinase_assay p38α Kinase Assay (Determine IC₅₀) start->kinase_assay mtt_assay MTT Cytotoxicity Assay (Determine TC₅₀) start->mtt_assay tnf_assay LPS-Induced TNF-α Assay (THP-1 cells) (Determine functional IC₅₀) kinase_assay->tnf_assay mtt_assay->tnf_assay decision Potent & Non-Toxic? tnf_assay->decision sar_studies SAR Studies decision->sar_studies Yes end Lead Optimization in_vivo In Vivo Models sar_studies->in_vivo in_vivo->end

Caption: Tiered experimental workflow for evaluating INV-26FMF.

Protocol: In Vitro p38α Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.[4]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of INV-26FMF against recombinant human p38α MAPK.

Materials:

  • Recombinant human p38α kinase (e.g., Promega, Carna Biosciences)

  • p38α substrate (e.g., ATF-2 peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA)

  • INV-26FMF, dissolved in 100% DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of INV-26FMF in DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

  • Enzyme and Substrate Preparation: Dilute the p38α enzyme and ATF-2 substrate in Kinase Buffer to the desired working concentrations.

  • Assay Plate Setup:

    • Add 1 µL of the diluted INV-26FMF or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the p38α enzyme solution.

    • Add 2 µL of a substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of INV-26FMF concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Protocol: MTT Cytotoxicity Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7][8][9]

Objective: To determine the concentration of INV-26FMF that reduces the viability of THP-1 cells by 50% (TC₅₀).

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • INV-26FMF in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of INV-26FMF in culture medium. Add 100 µL of the diluted compound to the wells. The final DMSO concentration should not exceed 0.5%. Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against the logarithm of INV-26FMF concentration to determine the TC₅₀.

Protocol: LPS-Induced TNF-α Production in THP-1 Cells

This cell-based assay measures the functional effect of INV-26FMF on a key inflammatory pathway.[10][11][12]

Objective: To quantify the inhibitory effect of INV-26FMF on the production of TNF-α in lipopolysaccharide (LPS)-stimulated human monocytic cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • INV-26FMF in DMSO

  • Human TNF-α ELISA Kit

  • 96-well tissue culture plates

Procedure:

  • Cell Differentiation: Seed THP-1 cells at 2 x 10⁵ cells/well in a 96-well plate. Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours to differentiate the monocytes into macrophage-like cells.

  • Pre-treatment: Remove the PMA-containing medium, wash the cells with PBS, and add fresh serum-free medium containing serial dilutions of INV-26FMF. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each concentration of INV-26FMF relative to the LPS-stimulated, vehicle-treated control. Determine the IC₅₀ value by non-linear regression analysis.

Proposed Structure-Activity Relationship (SAR) Studies

To explore the chemical space around INV-26FMF and potentially improve its potency and pharmacokinetic properties, a systematic SAR study is proposed. Analogs will be synthesized to probe the importance of the fluoro and methoxy substituents, as well as the formamide group.

Compound ID R¹ (ortho) R² (ortho) R³ (amide) Rationale for Synthesis
INV-26FMF FOCH₃HLead Compound
SAR-01HOCH₃HAssess the contribution of the fluorine atom.
SAR-02FHHAssess the contribution of the methoxy group.
SAR-03ClOCH₃HProbe effect of a different halogen at the 2-position.
SAR-04FOHHInvestigate the effect of a potential H-bond donor.
SAR-05FOCH₃CH₃Evaluate steric effects at the formamide nitrogen.
SAR-06FOCF₃HExplore the impact of a trifluoromethoxy group.

Conclusion and Future Directions

This guide presents a hypothetical but scientifically grounded framework for the initial investigation of this compound (INV-26FMF) as a potential anti-inflammatory agent targeting the p38 MAPK pathway. The proposed workflow, from direct enzyme inhibition to functional cellular assays, provides a clear path to validate this hypothesis.

Should the hypothetical data prove to be accurate, INV-26FMF would represent a promising starting point for a drug discovery program. Positive results would warrant progression to more advanced studies, including kinase selectivity profiling against a broad panel of kinases, in vivo pharmacokinetic studies, and efficacy testing in animal models of inflammatory disease. The proposed SAR studies would be critical in optimizing the lead compound towards a clinical candidate.

References

  • Pargellis, C., & Regan, J. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86.
  • Kumar, S., et al. (2021). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Indian Chemical Society, 98(9), 100123.
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  • Singh, T., & Sharma, P. (2014). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Medicinal Chemistry Research, 23(1), 1-14.
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  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Khamidullina, L. A., et al. (2019). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 24(1), 159.
  • Regan, J., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-86.
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N-(2-fluoro-6-methoxyphenyl)formamide: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. By screening small, low molecular weight molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields hits with high ligand efficiency. This guide provides an in-depth technical overview of N-(2-fluoro-6-methoxyphenyl)formamide as a compelling starting fragment for drug discovery campaigns. We will explore its synthesis, physicochemical properties, and a comprehensive, field-proven workflow for its application in fragment screening and hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the principles of FBDD for novel therapeutic development.

Introduction: The Rationale for this compound as a Privileged Fragment

The selection of a high-quality fragment library is a critical determinant of success in any FBDD program.[1][2] this compound embodies several key characteristics that make it an attractive starting point for a drug discovery cascade. The formamide moiety is a common feature in many approved drugs and serves as a versatile synthetic handle.[3][4] The 2-fluoro-6-methoxyphenyl group provides a unique combination of electronic and steric properties that can confer favorable interactions within a protein binding pocket. The strategic placement of the fluorine atom can modulate the pKa of adjacent groups and enhance binding affinity through favorable electrostatic interactions.[5] Furthermore, fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability and pharmacokinetic properties.

This guide will delineate a systematic approach to harnessing the potential of this compound, from initial synthesis and characterization to its application in a robust screening cascade and subsequent hit-to-lead optimization strategies.

Physicochemical Properties and Synthesis

A thorough understanding of a fragment's physicochemical properties is paramount for designing effective screening experiments and interpreting the resulting data.

Physicochemical Profile

This compound is designed to comply with the widely accepted "Rule of Three," a set of guidelines for desirable fragment properties.[6][7][8][9]

PropertyValue"Rule of Three" Guideline
Molecular Weight 169.16 g/mol < 300 Da
cLogP 1.4 (Predicted)< 3
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bonds 2≤ 3

Table 1: Physicochemical properties of this compound and their alignment with the "Rule of Three."

Synthesis of this compound

The synthesis of N-aryl formamides can be achieved through various established methods.[10][11] A common and effective approach involves the formylation of the corresponding aniline derivative.

Protocol: Synthesis of this compound

  • Starting Material: 2-fluoro-6-methoxyaniline.

  • Reagent: Formic acid.

  • Activating Agent: A suitable carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or a dehydrating agent like triflic anhydride.

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: a. Dissolve 2-fluoro-6-methoxyaniline (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add formic acid (1.1 equivalents) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add a solution of the activating agent (1.1 equivalents) in the same solvent. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by thin-layer chromatography (TLC). g. Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fragment Screening Cascade

The low binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[12][13][14] A tiered screening approach, or "cascade," is recommended to efficiently identify and validate true hits while minimizing false positives.

Caption: A typical fragment screening workflow.

Primary Screening: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.

Protocol: Thermal Shift Assay (TSA)

  • Protein Preparation: Prepare the target protein at a concentration of 2-5 µM in a suitable buffer.

  • Dye Preparation: Use a fluorescent dye that binds to hydrophobic regions of unfolded proteins, such as SYPRO Orange.

  • Fragment Solution: Prepare a stock solution of this compound in DMSO and dilute it into the assay buffer to a final concentration of 100-500 µM. Ensure the final DMSO concentration is below 1%.

  • Assay Plate Setup: In a 96- or 384-well PCR plate, mix the protein, dye, and fragment solution. Include appropriate controls (protein + dye + buffer, protein + dye + DMSO).

  • Instrumentation: Use a real-time PCR instrument to monitor the fluorescence as the temperature is increased from 25 °C to 95 °C in increments of 1 °C/minute.

  • Data Analysis: The melting temperature (Tm) is the point at which 50% of the protein is unfolded. A significant increase in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding and stabilization. A ΔTm of ≥ 2 °C is generally considered a positive hit.

Hit Confirmation and Orthogonal Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming fragment binding and providing information about the binding site.[15][16] Saturation Transfer Difference (STD) NMR is particularly well-suited for this purpose.

Protocol: Saturation Transfer Difference (STD) NMR

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and this compound (100-500 µM) in a deuterated buffer.

  • NMR Experiment: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein signals.

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation: If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment. This results in signals from the fragment appearing in the difference spectrum. The intensity of the STD signals is proportional to the binding affinity.

Structural Characterization: X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[17][18][19][20][21]

Protocol: X-ray Crystallography of Protein-Fragment Complex

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Soaking: Soak the protein crystals in a solution containing a high concentration (e.g., 1-10 mM) of this compound.

  • Cryo-protection: Transfer the soaked crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

  • Analysis: Analyze the electron density map to confirm the binding of the fragment and identify the specific interactions it makes with the protein.

Hit-to-Lead Optimization

Once this compound is confirmed as a bona fide hit, the next stage is to evolve it into a more potent lead compound. This is typically achieved through three main strategies: fragment growing, linking, and merging.[22][23][24][25][26]

Caption: Key strategies for hit-to-lead optimization.

Fragment Growing

This strategy involves adding chemical functionality to the initial fragment to exploit additional interactions with the target protein.[27] The structural information from X-ray crystallography is crucial for guiding this process. For this compound, potential growth vectors could be the formyl group or unoccupied positions on the phenyl ring.

Fragment Linking

If another fragment is identified that binds to a site adjacent to this compound, the two fragments can be connected with a chemical linker to create a single, more potent molecule.[23]

Fragment Merging

If a second fragment is found to bind in an overlapping manner with this compound, a new molecule can be designed that incorporates the key binding features of both fragments.[23]

Case Study: Hypothetical Application in Kinase Inhibitor Design

To illustrate the practical application of this guide, let's consider a hypothetical scenario where this compound is screened against a protein kinase. Many kinase inhibitors utilize a "hinge-binding" motif, and the formamide group of our fragment could potentially form hydrogen bonds with the kinase hinge region. The 2-fluoro-6-methoxyphenyl group could then occupy a nearby hydrophobic pocket. A successful hit-to-lead campaign might involve growing from the phenyl ring to pick up additional interactions in the ribose-binding pocket, a common strategy in kinase inhibitor design.[28][29]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic tractability, and the presence of key pharmacophoric features make it a valuable addition to any fragment library. By following the systematic workflow outlined in this guide, from initial screening to hit-to-lead optimization, researchers can effectively leverage this fragment to discover novel and potent therapeutics. The principles and protocols described herein provide a robust framework for unlocking the full potential of this compound in modern drug discovery.

References

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A Strategic Guide to the Preliminary Toxicity Screening of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Executive Summary

This document outlines a comprehensive, tiered strategy for the preliminary toxicological screening of the novel chemical entity (NCE), N-(2-fluoro-6-methoxyphenyl)formamide. The imperative in modern drug discovery and chemical safety assessment is to identify potential liabilities early, thereby saving resources and reducing late-stage attrition. This guide is designed for researchers, toxicologists, and drug development professionals to establish a robust, data-driven safety profile for this compound.

Our proposed strategy deviates from a checklist-based approach, instead advocating for a scientifically-driven workflow. We begin with an analysis of the compound's chemical structure to identify potential toxicophores by comparing it to known toxicants. This initial analysis forms the rationale for a phased screening cascade that commences with cost-effective in silico predictions. These computational results then guide a battery of targeted in vitro assays designed to assess general cytotoxicity, and to investigate specific, high-priority endpoints including hepatotoxicity, genotoxicity, and cardiotoxicity. This tiered methodology ensures that resources are allocated efficiently, generating a comprehensive preliminary risk assessment to inform critical go/no-go decisions for further development.

The Rationale for a Phased Screening Approach

The evaluation of an NCE with no prior toxicological data demands a structured and logical progression of assays. A phased approach, rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), allows for the early identification of potential hazards using high-throughput, cost-effective in vitro and in silico methods.[1] This strategy reserves more complex and resource-intensive studies for compounds with a promising initial safety profile.

Structural Alert Analysis: Forming a Testable Hypothesis

The chemical structure of this compound contains a formamide moiety. This functional group is present in well-characterized industrial solvents such as N,N-dimethylformamide (DMF) and its metabolite, N-methylformamide (NMF).[2][3] Toxicological data for these analogs serve as a critical starting point for our investigation.

  • Hepatotoxicity: Exposure to DMF and NMF is strongly associated with liver damage in both humans and animals, ranging from elevated liver enzymes to hepatocellular necrosis.[2][4][5] The metabolic pathways of these compounds, primarily occurring in the liver via cytochrome P450 enzymes, are central to their toxic effects.[4] Therefore, a primary hypothesis is that this compound may pose a risk of hepatotoxicity.

  • Genotoxicity & Carcinogenicity: While animal carcinogenicity studies for DMF have been considered inadequate, some epidemiological studies have suggested a possible link between DMF exposure and certain cancers, leading to its classification as a Group 2B carcinogen ("possibly carcinogenic to humans") by IARC.[5] This warrants a mandatory early assessment of the mutagenic potential of our target compound.

Based on this analysis, our screening cascade will prioritize the assessment of hepatotoxicity and genotoxicity, alongside baseline cytotoxicity and off-target effects like cardiotoxicity, which are standard components of modern safety screening.

Tier 1: In Silico Toxicological Assessment

Objective: The first tier utilizes computational models to predict a range of toxicological endpoints. This is not a replacement for experimental data but a powerful, rapid, and inexpensive tool to forecast potential liabilities and strategically direct wet-lab resources.[6][7]

Methodology: (Q)SAR and Expert Rule-Based Systems

We will employ a combination of Quantitative Structure-Activity Relationship (QSAR) models and expert rule-based systems to predict key toxicities. These models are built on vast databases of existing toxicological data and chemical structures.[6]

  • Gather Biological Data & Calculate Descriptors: The process begins by representing the 2D structure of this compound as a set of numerical descriptors that encode its physicochemical properties.[6]

  • Generate Prediction Model: These descriptors are then fed into pre-validated statistical models or rule-based systems (e.g., Derek Nexus, Toxtree) to predict the likelihood of specific toxicological outcomes.[7]

  • Key Endpoints for Prediction:

    • Bacterial Mutagenicity (Ames Test): Predicts the potential to cause gene mutations.

    • Hepatotoxicity: Flags structural motifs associated with drug-induced liver injury (DILI).

    • Cardiotoxicity (hERG Inhibition): Predicts the potential to block the hERG potassium channel, a key indicator of proarrhythmic risk.

    • Carcinogenicity: Identifies structural alerts associated with tumor formation in rodent studies.

Expected Outcome & Interpretation: The results will be compiled into a predictive risk profile. A positive finding, such as a structural alert for hepatotoxicity, does not condemn the compound but elevates the priority of the corresponding in vitro assay and informs the selection of relevant endpoints.

Toxicological Endpoint In Silico Prediction Confidence Level Implication for In Vitro Testing
Bacterial Mutagenicitye.g., Positivee.g., ModerateHigh priority for Ames Test
Hepatotoxicitye.g., Probablee.g., HighHigh priority for hepatocyte-based assays
hERG Channel Blockadee.g., Negativee.g., HighStandard priority for hERG assay
Carcinogenicitye.g., Equivocale.g., LowGenotoxicity data will be the primary surrogate

Tier 2: In Vitro General Cytotoxicity Assessment

Objective: To establish the concentration at which the compound induces general cell death. This is fundamental for determining the dose range for subsequent, more specific assays and for calculating a preliminary therapeutic index. We employ two assays with distinct mechanistic underpinnings to ensure a robust assessment.[8]

Experimental Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This widely-used colorimetric assay measures cell viability by assessing mitochondrial function.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 human hepatoma cells) into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium and incubate for a defined period (e.g., 24, 48, or 72 hours). Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • MTT Addition: Add MTT solution (e.g., 50 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Experimental Protocol 2: Neutral Red Uptake (NRU) Assay

The NRU assay assesses cell viability based on the integrity of the lysosomal membrane.[11] Viable cells take up the neutral red dye and store it within their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake and retention of the dye.[8][9]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Incubation with Neutral Red: After the compound treatment period, remove the medium and add medium containing a pre-determined concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow dye uptake into the lysosomes of viable cells.

  • Wash and Desorb: Remove the dye-containing medium and wash the cells gently with PBS to remove excess dye. Add a desorbing solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.

  • Data Acquisition: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 value.

Tier 3: Focused Mechanistic Toxicity Assays

This tier uses the insights gained from the structural alert analysis and general cytotoxicity screens to investigate specific, high-priority mechanisms of toxicity.

Hepatotoxicity Assessment

Rationale: Given the strong association of formamide-containing analogs with liver toxicity, a detailed assessment of hepatotoxicity is the highest priority.[4] We move beyond simple viability to a multi-parametric high-content analysis (HCA) approach, which can reveal specific mechanisms of cellular injury.[12]

Experimental Protocol: High-Content Imaging in iPSC-Derived Hepatocytes

  • Cell Model: Utilize human induced pluripotent stem cell (iPSC)-derived hepatocytes, as they provide a more physiologically relevant model than immortalized cell lines.

  • Treatment: Plate the hepatocytes and treat with a range of concentrations of this compound, centering around the IC50 value obtained from the cytotoxicity assays.

  • Staining: After incubation, stain the cells with a cocktail of fluorescent dyes targeting key toxicity pathways.

    • Hoechst 33342: To identify nuclei and assess cell count and nuclear morphology (apoptosis).

    • MitoTracker Orange: To measure mitochondrial membrane potential.

    • LipidTOX Green: To quantify neutral lipid accumulation (steatosis).

    • CellROX Green: To measure oxidative stress.

  • Imaging & Analysis: Acquire images using an automated high-content imaging system. Sophisticated image analysis software then quantifies multiple phenotypic readouts from each cell in each well.[12]

  • Data Interpretation: The output will provide concentration-response curves for each endpoint, allowing for the identification of the primary mechanism of hepatotoxicity (e.g., mitochondrial dysfunction, induction of steatosis, etc.) at sub-cytotoxic concentrations.

Genotoxicity Assessment

Rationale: A genotoxicity assessment is a regulatory requirement and a critical step to de-risk any compound for long-term human exposure. The bacterial reverse mutation, or Ames test, is the gold standard for detecting compounds that can induce gene mutations.[13][14]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[13][14] The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Metabolic Activation: The test is performed both with and without the addition of a liver enzyme fraction (S9 mix). This is crucial because some chemicals only become mutagenic after being metabolized by the liver.[13]

  • Procedure:

    • The bacterial strains are exposed to various concentrations of this compound on agar plates with a minimal amount of the required amino acid.

    • Both positive and negative (vehicle) controls are run in parallel.

    • The plates are incubated for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the negative control.

Cardiotoxicity Assessment

Rationale: Unforeseen cardiac effects, specifically the prolongation of the QT interval, are a leading cause of drug withdrawal. This effect is most often caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[15][16] Therefore, early assessment of hERG inhibition is a critical safety checkpoint.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Principle: This electrophysiological assay directly measures the flow of potassium ions through the hERG channel. It is the "gold standard" for assessing a compound's potential for hERG inhibition.[17]

  • Cell System: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Methodology:

    • High-throughput automated patch-clamp systems (e.g., QPatch or SyncroPatch) are used to measure the hERG current from individual cells.[15]

    • A specific voltage protocol is applied to the cells to elicit the characteristic hERG current.[18]

    • After establishing a stable baseline current, cells are sequentially exposed to increasing concentrations of this compound.

  • Endpoint: The primary endpoint is the percentage of hERG current inhibition at each concentration, from which an IC50 value is calculated.

  • Interpretation: The hERG IC50 value is compared to the expected therapeutic plasma concentration. A large margin (e.g., >30-fold) provides confidence in a low risk of clinical QT prolongation.

Data Synthesis and Risk Assessment

The power of this tiered approach lies in the integration of all data points to form a holistic preliminary risk assessment.

Screening Cascade Workflow

The logical flow from initial hypothesis to final risk assessment can be visualized as follows:

G cluster_0 Tier 0: Hypothesis Generation cluster_1 Tier 1: In Silico Screening cluster_2 Tier 2: In Vitro Screening cluster_3 Tier 3: Risk Assessment Struct Compound Structure This compound Alert Structural Alert Analysis Primary Concern: Hepatotoxicity Struct->Alert Analog Analog Data (e.g., DMF, NMF) Analog->Alert InSilico Computational Modeling (QSAR, Expert Systems) Alert->InSilico Pred Predicted Risk Profile (Hepatotoxicity, Genotoxicity, hERG) InSilico->Pred Cyto General Cytotoxicity (MTT & NRU Assays) Pred->Cyto Informs Dose Selection Hepato Hepatotoxicity (High-Content Imaging) Pred->Hepato Prioritizes Assay Geno Genotoxicity (Ames Test) Pred->Geno Cardio Cardiotoxicity (hERG Assay) Pred->Cardio Risk Integrated Risk Assessment Go / No-Go Decision Cyto->Risk Hepato->Risk Geno->Risk Cardio->Risk

Caption: A tiered workflow for preliminary toxicity screening.

Summary of Findings and Decision Framework

Assay TierKey ResultFavorable OutcomeUnfavorable Outcome (Potential Mitigations)
Tier 1: In Silico Predicted Risk ProfileNo significant structural alerts.Alerts for mutagenicity or hERG blockade (High priority for in vitro confirmation).
Tier 2: Cytotoxicity IC50 (e.g., HepG2 cells)> 50 µM< 1 µM (Narrow therapeutic window; may limit potential applications).
Tier 3: Mechanistic Hepatotoxicity: MechanismNo significant toxicity below 30x IC50.Mitochondrial toxicity at low concentrations (Consider structural modification to improve safety).
Genotoxicity: Ames TestNegative in all strains (+/- S9).Positive result (High barrier for further development; potential showstopper).
Cardiotoxicity: hERG IC50> 30-fold margin over projected efficacious concentration.< 10-fold margin (High risk of cardiotoxicity; may require significant re-engineering).

This technical guide provides a robust, scientifically-grounded framework for the preliminary toxicity screening of this compound. By integrating computational predictions with a tiered battery of in vitro assays, this strategy enables an early, comprehensive, and resource-efficient assessment of the compound's safety profile.

  • A favorable outcome across these assays—characterized by low cytotoxicity, no genotoxicity, a clean hepatotoxicity profile, and a wide safety margin for hERG inhibition—would provide strong justification to advance the compound to more complex studies, such as in vivo rodent acute toxicity studies (e.g., following OECD guideline 423).[19]

  • An unfavorable outcome , such as a positive Ames test or potent hERG inhibition, provides a clear, data-driven rationale for terminating development or guiding medicinal chemistry efforts to mitigate the identified liabilities.

References

  • U.S. Environmental Protection Agency. N,N-Dimethylformamide.
  • Lee, J. H., et al. (2023). N-methylformamide induces multiple organ toxicity in Fischer 344 rats. Journal of Toxicologic Pathology. Available at: [Link]

  • Lee, S. H., et al. (2018). Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology. Safety and Health at Work. Available at: [Link]

  • National Toxicology Program. (1992). NTP TOXICITY REPORT NUMBER 22: N,N-Dimethylformamide. Available at: [Link]

  • INDIGO Biosciences. Hepatotoxicity Assay Kit. Available at: [Link]

  • S., S., & C., S. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Edwards, S. L., et al. (2007). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biochemical Society Transactions. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available at: [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. Available at: [Link]

  • Luechtefeld, T., et al. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science. Available at: [Link]

  • ResearchGate. (2018). In silico toxicology: Computational methods for the prediction of chemical toxicity. Available at: [Link]

  • NAMSA. What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?. Available at: [Link]

  • ResearchGate. What is the different between neutral red and MTT assay?. Available at: [Link]

  • Sirenko, O., et al. (2013). High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. ASSAY and Drug Development Technologies. Available at: [Link]

  • Cyprotex. hERG Safety. Available at: [Link]

  • Wikipedia. Ames test. Available at: [Link]

  • DergiPark. In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Available at: [Link]

  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Available at: [Link]

  • Elveflow. (2024). Genotoxicity Testing: Insights, Applications, and Advanced Microfluidic Setups. Available at: [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Available at: [Link]

  • News-Medical.Net. (2020). What is In Silico Toxicology?. Available at: [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Available at: [Link]

  • ResearchTweet. Cell Viability Assay: Neutral Red Uptake Assay Protocol. Available at: [Link]

Sources

Navigating the Procurement and Application of N-(2-fluoro-6-methoxyphenyl)formamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of chemical building blocks is a critical determinant of success in the synthesis of novel molecular entities. N-(2-fluoro-6-methoxyphenyl)formamide, a substituted aromatic amide, represents a class of reagents with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the commercial landscape, key technical data, and practical considerations for the procurement and application of this compound.

Commercial Availability and Supplier Landscape

This compound is accessible through a number of specialized chemical suppliers. Researchers should prioritize suppliers that provide comprehensive analytical documentation to ensure the quality and consistency of the material. The table below summarizes key commercial sources for this compound.

Supplier NameCAS NumberMolecular FormulaStated PurityAvailable Documentation
Suzhou Shiya Biopharm Co., Ltd. [1]1313712-60-5C8H8FNO2>97%COA, NMR, MSDS (Downloadable)[1]
Apollo Scientific [2]1313712-60-5C8H8FNO2Not specifiedInquire for details
BIOFOUNT [3]1313712-60-5C8H8FNO2Not specifiedNMR, COA, HPLC, MSDS (Downloadable)[3]

Expert Insight: When selecting a supplier, the availability of a Certificate of Analysis (CoA) and Nuclear Magnetic Resonance (NMR) data is paramount for verifying the identity and purity of the compound. An accessible Material Safety Data Sheet (MSDS) is also essential for ensuring safe handling and storage.

Physicochemical Properties and Structural Information

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthetic chemistry.

PropertyValueSource
CAS Number 1313712-60-5Suzhou Shiya Biopharm[1]
Molecular Formula C8H8FNO2Suzhou Shiya Biopharm[1]
Molecular Weight 169.16 g/mol Suzhou Shiya Biopharm[1]
Purity >97%Suzhou Shiya Biopharm[1]
Storage Temperature 0°CSuzhou Shiya Biopharm[1]

Applications in Medicinal Chemistry and Drug Discovery

While specific literature detailing the direct application of this compound is not extensively available, its structural motifs are of significant interest in medicinal chemistry. Fluorinated aromatic compounds are widely recognized as valuable building blocks in the design of novel therapeutics. The introduction of fluorine can modulate key drug properties such as metabolic stability, binding affinity, and lipophilicity.

BIOFOUNT explicitly states that this compound can be utilized as an intermediate in scientific research, though it is not intended for medicinal or edible purposes[3]. The formamide group itself is a versatile functional handle that can participate in a variety of chemical transformations, making this compound a potentially valuable precursor for the synthesis of more complex molecules. The presence of the fluoro and methoxy substituents on the phenyl ring offers opportunities for structure-activity relationship (SAR) studies in drug discovery programs.

Recommended Workflow for Procurement and Quality Control

To ensure the integrity of research outcomes, a systematic approach to the procurement and quality control of chemical reagents is essential. The following workflow is recommended for researchers incorporating this compound into their synthetic protocols.

procurement_workflow cluster_procurement Procurement Phase cluster_qc In-House Quality Control supplier_selection Supplier Selection & Due Diligence request_docs Request COA, NMR, and MSDS supplier_selection->request_docs Initial Screening purchase Purchase Order Placement request_docs->purchase Documentation Approved visual_inspection Visual Inspection of Material purchase->visual_inspection Material Received analytical_verification Analytical Verification (e.g., NMR, LC-MS) visual_inspection->analytical_verification Material Appears as Expected release_for_use Release for Synthetic Use analytical_verification->release_for_use Identity & Purity Confirmed

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(2-fluoro-6-methoxyphenyl)formamide

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. The presence of the fluoro and methoxy groups on the aniline ring significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound from 2-fluoro-6-methoxyaniline, with a focus on the underlying reaction mechanism and practical experimental considerations.

Reaction Mechanism: The Formylation of 2-fluoro-6-methoxyaniline with Acetic Formic Anhydride

The formylation of 2-fluoro-6-methoxyaniline is most effectively achieved through the in situ generation of acetic formic anhydride from the reaction of formic acid and acetic anhydride.[2][3][4] This mixed anhydride is a potent formylating agent.

The reaction proceeds via the following steps:

  • Formation of Acetic Formic Anhydride: Acetic anhydride reacts with formic acid to form the more electrophilic acetic formic anhydride.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-fluoro-6-methoxyaniline attacks the formyl carbon of the acetic formic anhydride. The formyl carbon is the more electrophilic center compared to the acetyl carbon due to the electron-donating nature of the methyl group.[4]

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Proton Transfer and Elimination: A proton is transferred, and the acetate ion is eliminated as a leaving group, yielding the protonated this compound.

  • Deprotonation: A weak base, such as the acetate ion or another molecule of the aniline, removes the proton from the nitrogen atom to give the final product, this compound.

The presence of the electron-donating methoxy group (-OCH3) at the ortho position and the electron-withdrawing fluorine atom (-F) at the other ortho position influences the nucleophilicity of the aniline. The methoxy group increases the electron density on the ring and the nitrogen atom through resonance, enhancing its nucleophilicity. Conversely, the fluorine atom withdraws electron density through its inductive effect. The overall effect is a moderately activated aniline that readily undergoes formylation under the specified conditions.

Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Measure Reagents: - 2-fluoro-6-methoxyaniline - Formic Acid - Acetic Anhydride Setup Assemble Reaction Apparatus Reagents->Setup Charge Reactor Cooling Cool to 0-5 °C Setup->Cooling Addition Slowly Add Acetic Anhydride Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench with Ice-Water Monitoring->Quenching Reaction Complete Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification Recrystallize or Chromatograph Concentration->Purification Product This compound Purification->Product Isolate Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS Number
2-fluoro-6-methoxyaniline≥98%Commercially Available446-61-7
Formic Acid≥98%Commercially Available64-18-6
Acetic Anhydride≥98%Commercially Available108-24-7
Ethyl AcetateACS GradeCommercially Available141-78-6
Sodium BicarbonateSaturated SolutionLaboratory Prepared144-55-8
Sodium ChlorideSaturated SolutionLaboratory Prepared7647-14-5
Anhydrous Sodium SulfateACS GradeCommercially Available7757-82-6
Round-bottom flask---
Magnetic stirrer---
Dropping funnel---
Ice bath---
Thin Layer Chromatography (TLC) platesSilica gel 60 F254--
Rotary evaporator---

Procedure:

  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-methoxyaniline (10.0 g, 70.8 mmol).

  • Addition of Formic Acid: Add formic acid (16.3 g, 13.3 mL, 354 mmol, 5.0 equiv.) to the flask. Stir the mixture at room temperature until the aniline is fully dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (10.8 g, 10.0 mL, 106 mmol, 1.5 equiv.) dropwise to the cooled mixture via a dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting aniline spot is no longer visible.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring.

    • A precipitate of the product should form. If not, proceed with extraction.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by a saturated solution of sodium chloride (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Expected Yield: 85-95%

Characterization Data

  • ¹H NMR: Expected signals for the aromatic protons, the methoxy group protons, the N-H proton, and the formyl proton.

  • ¹³C NMR: Expected signals for the aromatic carbons, the methoxy carbon, and the formyl carbonyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product.

Safety Considerations

  • 2-fluoro-6-methoxyaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Toxic if inhaled. Flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound. The use of in situ generated acetic formic anhydride is an efficient and high-yielding method for the formylation of 2-fluoro-6-methoxyaniline. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Jetir.org. N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [online] Available at: [Link] [Accessed 19 January 2026].

  • Stark, E. et al. 2016. Formylation of Amines. Molecules, 21(8), p.1047.
  • Das, B. et al. 2008. A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(14), pp.2225-2227.
  • Dawane, B.S. et al. 2011. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), pp.246-251.
  • Reddit. 2023. Formylation of Amines with Acetic Formic Anhydride. [online] Available at: [Link] [Accessed 19 January 2026].

  • Bharmawad, A.B. and Sureshbabu, V.V. 2019. Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 58B(5), pp.656-661.
  • Yang, L. et al. 2012. Melamine-Trisulfonic Acid-Catalyzed Formylation of Amines with Formic Acid.
  • Rofouei, M.K. et al. 2010. X-ray crystallography characterization, vibrational spectroscopy, NMR spectra and quantum chemical DFT/HF study of N,N′-di(2-methoxyphenyl)formamidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(2), pp.182-190.
  • Krimen, L.I. 2003. Acetic Formic Anhydride. Organic Syntheses, Coll. Vol. 6, p.10 (1988); Vol. 53, p.1 (1973).
  • Sheehan, J.C. and Yang, D.D.H. 1958. The Formylation of Amino Acids with Acetic Formic Anhydride. Journal of the American Chemical Society, 80(5), pp.1154-1158.
  • ResearchGate. 2025. NMR characterization and theoretical investigation of DNTF. [online] Available at: [Link] [Accessed 19 January 2026].

  • ResearchGate. 2025. Acetic-formic anhydride. [online] Available at: [Link] [Accessed 19 January 2026].

  • Ghorai, P. and Das, K. 2020. Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. The Journal of Organic Chemistry, 85(15), pp.9845-9854.
  • YouTube. 2020. Effect of Substituents on the Basicity of Anilines. [online] Available at: [Link] [Accessed 19 January 2026].

  • Gross, K.C. and Seybold, P.G. 2000. Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(4-5), pp.1107-1115.
  • ResearchGate. 2010. X-ray crystallography characterization, vibrational spectroscopy, NMR spectra and quantum chemical DFT/HF study of N,N '-di(2-methoxyphenyl)formamidine. [online] Available at: [Link] [Accessed 19 January 2026].

  • SpectraBase. N-(2-methoxyphenyl)formamide. [online] Available at: [Link] [Accessed 19 January 2026].

  • Chemos GmbH & Co. KG. Safety Data Sheet: formic acid. [online] Available at: [Link] [Accessed 19 January 2026].

Sources

Application Notes and Protocols for the N-Formylation of 2-Fluoro-6-methoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(2-Fluoro-6-methoxyphenyl)formamide

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] 2-Fluoro-6-methoxyaniline is a key building block that embodies this principle, serving as a versatile precursor for a range of complex molecules in pharmaceuticals and agrochemicals. The N-formylation of this aniline to produce this compound is a critical initial step in many synthetic pathways. This formamide derivative is a stable, versatile intermediate, amenable to further chemical transformations, making a reliable and well-understood formylation protocol essential for researchers in the field.

This document provides a detailed, field-proven protocol for the efficient N-formylation of 2-fluoro-6-methoxyaniline. We will delve into the mechanistic rationale for the chosen synthetic approach, provide a step-by-step experimental guide, and outline the necessary safety precautions and characterization techniques to ensure a reproducible and safe laboratory practice.

Mechanistic Rationale: Choosing the Right Formylation Strategy

Several methods exist for the N-formylation of anilines, including the Vilsmeier-Haack reaction, the Duff reaction, and the use of various formylating agents.[3][4][5] For the N-formylation of 2-fluoro-6-methoxyaniline, a method utilizing a mixed anhydride, specifically acetic formic anhydride generated in situ from formic acid and acetic anhydride, is recommended.[6][7]

Causality behind the choice:

  • Reactivity of the Substrate: 2-Fluoro-6-methoxyaniline possesses both an electron-donating methoxy group (-OCH3) and a moderately electron-withdrawing fluorine group (-F). The methoxy group activates the amine, making it sufficiently nucleophilic for formylation.

  • Selectivity of the Reagent: Acetic formic anhydride is a highly effective and selective formylating agent.[6] The formyl group is more electrophilic and less sterically hindered than the acetyl group, leading to the preferential transfer of the formyl group to the amine.[8] This high selectivity minimizes the formation of the acetylated byproduct.

  • Mild Reaction Conditions: The in situ generation of acetic formic anhydride allows for the reaction to proceed under mild conditions, typically at or below room temperature, which is advantageous for preserving the integrity of the substituted aniline.[6]

  • Operational Simplicity: This method avoids the use of harsh or highly toxic reagents like phosphorus oxychloride (used in the Vilsmeier-Haack reaction) and provides for a straightforward work-up procedure.[9]

The reaction proceeds via the nucleophilic attack of the amino group of 2-fluoro-6-methoxyaniline on the electrophilic carbonyl carbon of the formyl group of acetic formic anhydride.

Experimental Protocol: N-Formylation of 2-Fluoro-6-methoxyaniline

This protocol details the N-formylation of 2-fluoro-6-methoxyaniline using acetic formic anhydride generated in situ.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluoro-6-methoxyaniline≥98%e.g., Sigma-AldrichStore under nitrogen in a cool, dark place.
Acetic AnhydrideReagent Grade, ≥99%e.g., Fisher ScientificHandle in a fume hood.
Formic Acid≥98%e.g., Sigma-AldrichCorrosive, handle with care.
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Acros OrganicsUse a dry solvent.
Saturated Sodium Bicarbonate SolutionLaboratory Grade-For work-up.
Anhydrous Magnesium SulfateLaboratory Grade-For drying the organic phase.
Diethyl EtherLaboratory Grade-For product precipitation/crystallization.
HexanesLaboratory Grade-For product washing.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware (beakers, separatory funnel, etc.)

  • Fume hood

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Handling of Reagents:

    • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

    • Formic acid is corrosive and can cause severe burns. Handle with extreme care.

    • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.

  • Quenching: The reaction work-up involves quenching with water and neutralization with a base, which can be exothermic. Perform these steps slowly and with cooling.

Step-by-Step Procedure

1. Preparation of Acetic Formic Anhydride Solution (in situ): a. In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add acetic anhydride (1.2 equivalents). b. Cool the flask in an ice-water bath. c. Slowly add formic acid (1.5 equivalents) dropwise to the stirred acetic anhydride. Maintain the temperature below 10 °C during the addition. d. After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes to ensure the formation of acetic formic anhydride.

2. Formylation Reaction: a. In a separate flask, dissolve 2-fluoro-6-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane. b. Cool the aniline solution in an ice-water bath. c. Slowly add the freshly prepared acetic formic anhydride solution to the stirred aniline solution via the dropping funnel. Maintain the temperature at 0-5 °C. d. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up and Isolation: a. Upon completion, cool the reaction mixture in an ice bath. b. Slowly and carefully quench the reaction by adding ice-cold water. c. Transfer the mixture to a separatory funnel. d. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acids. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

4. Purification: a. The crude product, this compound, can often be obtained as a solid. b. If necessary, the product can be purified by recrystallization from a suitable solvent system such as diethyl ether/hexanes or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

formylation_workflow cluster_prep Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagent_prep Prepare Acetic Formic Anhydride in situ (Formic Acid + Acetic Anhydride) add_reagent Add Acetic Formic Anhydride solution dropwise at 0-5 °C reagent_prep->add_reagent dissolve_aniline Dissolve 2-Fluoro-6-methoxyaniline in anhydrous DCM dissolve_aniline->add_reagent react Stir at room temperature (2-4 hours, monitor by TLC) add_reagent->react quench Quench with ice-water react->quench neutralize Wash with NaHCO3 (aq) quench->neutralize extract Separate organic layer and wash with brine neutralize->extract dry_concentrate Dry (MgSO4) and concentrate extract->dry_concentrate purify Recrystallization or Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the N-formylation of 2-fluoro-6-methoxyaniline.

Characterization and Validation

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Spectroscopic Data
  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the N-H proton, and the formyl proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the formamide group.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching and the C=O stretching of the amide functional group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction (starting material remains)Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature or gently warm to 30-40 °C.
Deactivated starting material.Ensure the 2-fluoro-6-methoxyaniline is of high purity.
Low yieldIncomplete reaction or loss during work-up.Ensure complete reaction by TLC. Be careful during the extraction and washing steps to avoid loss of product.
Hydrolysis of the formylating agent.Use anhydrous solvents and reagents. Prepare the acetic formic anhydride in situ and use it immediately.
Presence of acetylated byproductNon-selective reaction.Ensure the reaction temperature is kept low during the addition of the formylating agent.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-formylation of 2-fluoro-6-methoxyaniline. The use of in situ generated acetic formic anhydride offers a mild, selective, and efficient method for the synthesis of this compound, a valuable intermediate in pharmaceutical and chemical research. By following the detailed experimental procedure and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The provided guidelines for characterization and troubleshooting further support the successful implementation of this protocol in a laboratory setting.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932 , 1987-1989. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Bharamawadeyar, S.; Sureshbabu, V. V. Synthesis of N-aryl derived formamides using triflic anhydride. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2023 , 62B(6), 656-662. [Link]

  • Kim, J. H.; Lee, Y. J.; Lee, K.-J. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bull. Korean Chem. Soc.2002 , 23(4), 624-626. [Link]

  • Kaur, P.; Kumar, V.; Kumar, S. N-Formylation of anilines and amines using formic acid-acetic anhydride over silica gel. JETIR2018 , 5(8), 75-80. [Link]

  • Organic Syntheses. N-FORMYLBENZOTRIAZOLE. Org. Synth.2002 , 79, 168. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000214). [Link]

  • The Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of N-hydroxyamides from carboxylic acids and hydroxylamine hydrochloride. [Link]

  • Kirk, K. L.; Cantacuzene, D.; Collins, B.; Chen, G. T.; Nimit, Y.; Creveling, C. R. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. J. Med. Chem.1982 , 25(6), 680-684. [Link]

  • Chen, Y.-J.; Lin, Y.-M.; Hsieh, M.-C.; Chen, C.-M. Effective Synthesis of N-Arylformamide from α-Halo-N-arylacetamides. J. Chin. Chem. Soc.2016 , 63(8), 661-666. [Link]

  • Reddit. Formylation of Amines with Acetic Formic Anhydride. [Link]

  • Mukhtorov, L.; Pestsov, G.; Nikishina, M.; Perelomov, L. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate2022 . [Link]

  • Google Patents.
  • CSIR-NIScPR. Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

  • Graham, S. L.; et al. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Molecules2014 , 19(12), 20493-20504. [Link]

  • Norman, M. H.; et al. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. J. Med. Chem.2012 , 55(17), 7772-7785. [Link]

  • Gkoktsis, E.; et al. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules2023 , 28(12), 4721. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0200259). [Link]

  • Li, H.; et al. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur. J. Med. Chem.2025 , 294, 117735. [Link]

Sources

Application Notes and Protocols for the Utilization of N-(2-fluoro-6-methoxyphenyl)formamide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(2-fluoro-6-methoxyphenyl)formamide in Modern Kinase Inhibitor Discovery

The relentless pursuit of novel kinase inhibitors remains a cornerstone of contemporary drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a target class of profound therapeutic significance. The strategic design of small molecules that can selectively modulate kinase activity is a key focus for medicinal chemists. Within this context, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. This compound emerges as a highly valuable, yet specialized, intermediate in the synthesis of a range of kinase inhibitors, most notably those featuring a 4-anilinoquinazoline scaffold.

The unique substitution pattern of this reagent—a fluorine atom and a methoxy group ortho to the formamide linkage—imparts critical physicochemical properties to the resulting inhibitor. The fluorine atom can enhance metabolic stability and modulate pKa, while the methoxy group can engage in crucial hydrogen bonding interactions within the kinase ATP-binding site.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent elaboration, and offer insights into the broader context of its application in medicinal chemistry.

Part 1: Synthesis of this compound

The synthesis of this compound is readily achieved through the formylation of its corresponding aniline precursor, 2-fluoro-6-methoxyaniline. While various formylating agents can be employed, a robust and scalable method involves the in-situ generation of acetic formic anhydride from formic acid and acetic anhydride. This method is advantageous due to the use of readily available and inexpensive reagents, and it typically proceeds with high efficiency and selectivity.

Protocol 1: Synthesis of this compound via In-Situ Generation of Acetic Formic Anhydride

This protocol is based on established methods for the N-formylation of anilines.[2]

Materials and Reagents:

  • 2-fluoro-6-methoxyaniline

  • Formic acid (98-100%)

  • Acetic anhydride

  • Silica gel

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-fluoro-6-methoxyaniline (1.0 eq), formic acid (2.0 eq), and acetic anhydride (2.0 eq).

  • Adsorbent Addition: To this mixture, add silica gel (approximately 2 g per mmol of aniline).

  • Mixing: Stir the mixture vigorously for 30-60 seconds until a free-flowing powder is obtained.

  • Reaction: Gently heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

  • Extraction: Add dichloromethane (3 x 15 mL) to the flask and stir to extract the product.

  • Washing: Combine the organic extracts and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Expected Yield: >90%

Characterization Data (Predicted):

Technique Expected Data
¹H NMR Peaks corresponding to the aromatic protons, the methoxy group protons, the formyl proton, and the N-H proton. The formyl proton will likely appear as a singlet or a doublet due to coupling with the N-H proton.
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, and the formyl carbonyl carbon.
IR Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide), and C-O stretching (ether).
MS (ESI) A peak corresponding to the molecular ion [M+H]⁺.

Part 2: Application in the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

This compound is a key precursor for the construction of the quinazoline core, a privileged scaffold in numerous FDA-approved kinase inhibitors such as Gefitinib and Vandetanib.[3][4][5] The formamide group provides the necessary atoms for the formation of the pyrimidine ring of the quinazoline system. A common synthetic strategy involves a cyclization reaction, often under acidic conditions, to form the quinazolinone intermediate, which is then chlorinated and subsequently reacted with a desired aniline to yield the final 4-anilinoquinazoline inhibitor.

Workflow for 4-Anilinoquinazoline Synthesis

G cluster_0 Part 1: Formamide Synthesis cluster_1 Part 2: Quinazoline Core Formation cluster_2 Part 3: Final Inhibitor Synthesis A 2-Fluoro-6-methoxyaniline B This compound A->B Formic Acid, Acetic Anhydride D 4-Chloro-quinazoline Intermediate B->D Cyclization & Chlorination C Cyclization Reagent (e.g., POCl3) C->D F 4-Anilinoquinazoline Kinase Inhibitor D->F Nucleophilic Aromatic Substitution E Substituted Aniline E->F

Caption: Synthetic workflow for a 4-anilinoquinazoline kinase inhibitor.

Protocol 2: Representative Synthesis of a 4-(2-Fluoro-6-methoxyanilino)quinazoline Derivative

This protocol is a representative example based on established methodologies for the synthesis of 4-anilinoquinazoline kinase inhibitors.[4][6][7]

Materials and Reagents:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • A suitable substituted aniline (e.g., 4-bromo-2-fluoroaniline for a Vandetanib analog)

  • Isopropanol (IPA) or other suitable solvent

  • Triethylamine (TEA) or other suitable base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Step 1: Cyclization and Chlorination to form the 4-Chloroquinazoline Intermediate

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) dropwise at 0 °C.

  • Reaction: Slowly warm the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic layer under reduced pressure to obtain the crude 4-chloroquinazoline intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution to form the Final 4-Anilinoquinazoline

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-chloroquinazoline intermediate (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent such as isopropanol.

  • Base Addition: Add a base such as triethylamine (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 6-12 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the final 4-anilinoquinazoline kinase inhibitor.

Part 3: Mechanistic Insights and Rationale

The synthetic strategy outlined above relies on fundamental principles of organic chemistry. The formylation of the aniline is a standard nucleophilic acyl substitution. The subsequent cyclization to the quinazolinone is an example of an intramolecular electrophilic aromatic substitution, where the formamide, activated by a reagent like POCl₃, acts as the electrophile. The final step is a nucleophilic aromatic substitution, where the aniline displaces the chlorine atom at the 4-position of the quinazoline ring.

The choice of the 2-fluoro-6-methoxyphenyl moiety is deliberate. The ortho-fluoro and -methoxy groups can influence the conformation of the anilinoquinazoline, potentially locking it into a bioactive conformation. Furthermore, these groups can form key interactions with amino acid residues in the kinase active site, contributing to the inhibitor's potency and selectivity.

Logical Relationship Diagram

G cluster_0 Molecular Properties cluster_1 Biological Activity A 2-Fluoro-6-methoxy Substitution Pattern B Enhanced Metabolic Stability A->B C Modulated pKa A->C D Key H-Bonding Interactions A->D G Favorable PK Profile B->G E Increased Potency C->E D->E F Improved Selectivity E->F

Caption: Influence of the 2-fluoro-6-methoxy moiety on inhibitor properties.

Conclusion

This compound is a strategically important building block for the synthesis of kinase inhibitors, particularly those based on the 4-anilinoquinazoline scaffold. Its unique substitution pattern offers medicinal chemists a valuable tool to fine-tune the properties of their drug candidates. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery efforts. By understanding the underlying chemistry and the rationale for its application, scientists can accelerate the development of the next generation of targeted therapeutics.

References

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The Strategic Utility of N-(2-fluoro-6-methoxyphenyl)formamide in Heterocyclic Synthesis: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Precursor of Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals, imparting crucial physicochemical and pharmacological properties.[1][2] Among the myriad of precursors available to the synthetic chemist, N-(2-fluoro-6-methoxyphenyl)formamide has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring an ortho-fluoro and an ortho-methoxy group, provides a powerful tool for directing cyclization reactions and modulating the electronic properties of the resulting heterocyclic systems.

This comprehensive guide provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of quinazolines and benzoxazoles, two classes of heterocycles with profound significance in medicinal chemistry. We will delve into the mechanistic rationale behind the synthetic strategies, offering field-proven insights to empower researchers in their quest for novel molecular entities.

The Strategic Advantage: The Role of Ortho-Substitution

The synthetic utility of this compound is intrinsically linked to the electronic and steric effects of its ortho-substituents. The fluorine atom, being highly electronegative, acts as a weak directing group in electrophilic aromatic substitution reactions, while the methoxy group is a strong activating and ortho-, para-directing group. This electronic interplay can be strategically exploited to control the regioselectivity of cyclization reactions.

Furthermore, the presence of these ortho-groups can influence the conformation of the formamide side chain, potentially pre-disposing the molecule for intramolecular cyclization. Understanding these subtle yet powerful effects is key to designing efficient and selective synthetic routes to complex heterocyclic targets.

Synthesis of 8-Fluoro-7-methoxy-Substituted Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of quinazolinones from this compound can be envisioned through an intramolecular cyclization strategy, such as a modified Bischler-Napieralski or Vilsmeier-Haack reaction.

Conceptual Workflow: From Formamide to Quinazolinone

The general strategy involves the activation of the formamide carbonyl group to generate an electrophilic species that can then undergo an intramolecular electrophilic attack on the electron-rich aromatic ring. The ortho-methoxy group strongly activates the para-position for this cyclization.

G cluster_start Starting Material cluster_activation Activation cluster_cyclization Cyclization & Aromatization Start This compound Activator Dehydrating/Activating Agent (e.g., POCl3, SOCl2) Start->Activator Reaction Intermediate Reactive Intermediate (e.g., Vilsmeier reagent, Nitrilium ion) Activator->Intermediate Forms Cyclization Intramolecular Electrophilic Cyclization Intermediate->Cyclization Undergoes Product 8-Fluoro-7-methoxy-quinazolinone Cyclization->Product Leads to

Figure 1: Conceptual workflow for the synthesis of 8-fluoro-7-methoxy-quinazolinone.

Protocol 1: Bischler-Napieralski Type Cyclization of this compound

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines, but its principles can be adapted for the synthesis of other heterocyclic systems.[3][4] In this protocol, we utilize a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), to promote the cyclization of the formamide.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Example)
This compound(Not readily available)169.15 g/mol 1.69 g (10 mmol)
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol 4.60 g (30 mmol)
Toluene, anhydrous108-88-392.14 g/mol 50 mL
Saturated sodium bicarbonate solutionN/AN/AAs needed
Dichloromethane (DCM)75-09-284.93 g/mol As needed
Anhydrous sodium sulfate7757-82-6142.04 g/mol As needed

Procedure:

  • To a stirred solution of this compound (1.69 g, 10 mmol) in anhydrous toluene (50 mL) under a nitrogen atmosphere, add phosphorus oxychloride (4.60 g, 30 mmol) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 8-fluoro-7-methoxy-3,4-dihydroquinazolin-4-one. The subsequent oxidation to the fully aromatic quinazolinone can be achieved using various oxidizing agents if desired.

Mechanistic Rationale: The reaction proceeds through the formation of a Vilsmeier-type intermediate upon reaction of the formamide with POCl₃. This highly electrophilic species then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring at the position para to the activating methoxy group, leading to the cyclized product.[3]

Synthesis of 7-Fluoro-8-methoxy-Substituted Benzoxazoles

Benzoxazoles are another class of privileged heterocyclic scaffolds found in numerous biologically active compounds.[5] The synthesis of benzoxazoles from this compound can be achieved through a cyclodehydration reaction, typically under acidic conditions.

Conceptual Workflow: From Formamide to Benzoxazole

This transformation involves an intramolecular nucleophilic attack of the ortho-hydroxyl group (which can be revealed by demethylation of the methoxy group) onto the activated formyl carbon, followed by dehydration.

G cluster_start Starting Material cluster_demethylation Demethylation cluster_cyclization Cyclization Start This compound Demethylation Demethylating Agent (e.g., BBr3, HBr) Start->Demethylation Reaction Intermediate o-Aminophenol Derivative Demethylation->Intermediate Forms Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization Undergoes Product 7-Fluoro-8-methoxy-benzoxazole Cyclization->Product Leads to

Figure 2: Conceptual workflow for the synthesis of 7-fluoro-8-methoxy-benzoxazole.

Protocol 2: One-Pot Demethylation and Cyclization to a Benzoxazole Derivative

This protocol describes a one-pot procedure where the methoxy group is first cleaved to reveal the phenol, which then undergoes an acid-catalyzed cyclization.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (Example)
This compound(Not readily available)169.15 g/mol 1.69 g (10 mmol)
Boron tribromide (BBr₃), 1M in DCM10294-33-4250.52 g/mol 12 mL (12 mmol)
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 50 mL
Polyphosphoric acid (PPA)8017-16-1N/A~10 g
Saturated sodium bicarbonate solutionN/AN/AAs needed
Ethyl acetate (EtOAc)141-78-688.11 g/mol As needed
Anhydrous magnesium sulfate7487-88-9120.37 g/mol As needed

Procedure:

  • Dissolve this compound (1.69 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere and cool the solution to -78 °C.

  • Slowly add boron tribromide (1M solution in DCM, 12 mL, 12 mmol) dropwise to the cooled solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the demethylation by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude o-aminophenol intermediate.

  • To the crude intermediate, add polyphosphoric acid (~10 g) and heat the mixture to 140-160 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully add it to a beaker of ice water with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 7-fluoro-8-methoxy-benzoxazole.

Mechanistic Rationale: The synthesis of benzoxazoles from o-aminophenols and a one-carbon source is a well-established transformation.[5] In this case, the in situ generated o-aminophenol derivative undergoes an acid-catalyzed intramolecular cyclization. The formyl group is the internal one-carbon source, and the strong acid (PPA) facilitates both the cyclization and the subsequent dehydration to form the aromatic benzoxazole ring.

Conclusion and Future Perspectives

This compound is a strategically designed precursor that offers significant advantages in the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of quinazolinone and benzoxazole derivatives serve as a practical guide for researchers in the field. The unique interplay of the ortho-fluoro and ortho-methoxy substituents provides a handle for controlling reactivity and achieving desired substitution patterns in the final products.

Future work in this area could explore the use of this precursor in other types of cyclization reactions, such as metal-catalyzed cross-coupling/cyclization cascades, to further expand the diversity of accessible heterocyclic scaffolds. The continued exploration of such versatile building blocks will undoubtedly fuel the engine of drug discovery and lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Asif, M. (2014). Chemical characteristics, synthetic methods, and biological potential of quinazoline and quinazolinone derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Hameed, A., Al-Rashida, M., Uroos, M., Ali, S. A., Arshia, Ishtiaq, M., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011–2016).
  • BenchChem. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. BenchChem Technical Guides.
  • Molecules. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. [Link]

  • Molecules. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(11), 20568-20583. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Journal of Chemical Technology. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology, 1, 13-17.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 23-27.
  • Alagarsamy, V., Chitra, K., Saravanan, G., Solomon, V. R., Sulthana, M. T., & Narendhar, B. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European Journal of Medicinal Chemistry, 151, 628-685.
  • The Royal Society of Chemistry. (n.d.). Synthesis and fluorescence properties of boroisoquinolines, a new family of fluorophores. RSC Advances.

Sources

Application Notes and Protocols for Developing Cell-Based Assays with N-(2-fluoro-6-methoxyphenyl)formamide as a Hypothetical IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Targeting the IDO1 Pathway in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint inhibitor and a promising therapeutic target in oncology.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine, which is then rapidly metabolized to kynurenine.[2][3][4] This process, known as the kynurenine pathway, is a key mechanism of immune evasion employed by tumor cells.[5]

In the tumor microenvironment, the upregulation of IDO1 leads to two major immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively suppress effector T-cells and promote the generation of regulatory T-cells (Tregs).[3] The expression of IDO1 is often induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is released by activated T-cells and natural killer (NK) cells.[4][6] This creates a negative feedback loop where an initial anti-tumor immune response can trigger a potent mechanism of immune resistance.[5]

Given its significant role in tumor immune escape, the development of small molecule inhibitors of IDO1 is an area of intense research.[7] Cell-based assays provide a physiologically relevant system to identify and characterize novel IDO1 inhibitors.[2][7] These assays allow for the evaluation of a compound's ability to penetrate the cell membrane, engage the intracellular target, and inhibit its enzymatic activity within a complex cellular environment. This application note provides a detailed guide for developing a robust cell-based assay to screen for IDO1 inhibitors, using the hypothetical compound N-(2-fluoro-6-methoxyphenyl)formamide as a test article.

The IDO1 Signaling Pathway and Point of Inhibition

The induction of IDO1 by IFN-γ is a well-characterized signaling pathway. The binding of IFN-γ to its receptor on the surface of a tumor cell activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8] This leads to the phosphorylation and nuclear translocation of STAT1, which in turn binds to the promoter of the IDO1 gene, inducing its transcription.[6] The newly synthesized IDO1 enzyme then actively catabolizes tryptophan. A potent inhibitor, such as our hypothetical this compound, would act to block the catalytic activity of the IDO1 enzyme, thereby preventing the depletion of tryptophan and the production of immunosuppressive kynurenine.

IDO1_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell IFN-g IFN-γ IFN-gR IFN-γ Receptor IFN-g->IFN-gR Binds L-Trp_in L-Tryptophan L-Trp_cell L-Tryptophan L-Trp_in->L-Trp_cell Transport JAKSTAT JAK/STAT Pathway IFN-gR->JAKSTAT Activates IDO1_Gene IDO1 Gene Transcription (in Nucleus) JAKSTAT->IDO1_Gene Induces IDO1_Enzyme IDO1 Enzyme IDO1_Gene->IDO1_Enzyme Translates to Kyn Kynurenine L-Trp_cell->Kyn Catalyzes IDO1_Enzyme Immunosuppression Immunosuppression (T-Cell Arrest) Kyn->Immunosuppression Leads to Inhibitor This compound Inhibitor->IDO1_Enzyme Inhibits

Figure 1: IFN-γ induced IDO1 signaling pathway and the point of inhibition by a hypothetical inhibitor.

Principle of the Cell-Based Assay

This assay quantifies the inhibitory effect of a test compound on IDO1 activity in a cellular context. The core principle involves the following steps:

  • Induction of IDO1 Expression: A suitable cancer cell line (e.g., HeLa or SKOV-3) is treated with IFN-γ to induce the expression of the IDO1 enzyme.[2][9]

  • Inhibitor Treatment: The IFN-γ stimulated cells are then incubated with the test compound, this compound, across a range of concentrations.

  • Enzymatic Reaction: The IDO1 enzyme within the cells catalyzes the conversion of L-tryptophan, present in the cell culture medium, to kynurenine.

  • Quantification of Kynurenine: The amount of kynurenine produced and secreted into the cell culture supernatant is measured. A decrease in kynurenine levels in the presence of the test compound indicates inhibition of IDO1 activity.

Experimental Workflow

The overall experimental workflow is designed for a 96-well plate format, making it amenable to high-throughput screening.

Assay_Workflow Day1 Day 1: Cell Seeding Seed HeLa cells in a 96-well plate. Incubate for 24h. Day2 Day 2: IDO1 Induction Treat cells with IFN-γ. Incubate for 24h. Day1->Day2 Day3 Day 3: Compound Treatment Add serial dilutions of the test compound. Incubate for 48h. Day2->Day3 Day4 Day 4: Kynurenine Quantification Collect supernatant. Perform colorimetric detection of kynurenine. Day3->Day4 Data_Analysis Data Analysis Calculate IC50 values. Day4->Data_Analysis

Figure 2: A high-level overview of the experimental workflow for the IDO1 cell-based assay.

Detailed Protocols

Protocol 1: Cell Culture and IDO1 Induction

This protocol describes the culture of HeLa cells and the induction of IDO1 expression using IFN-γ.

Materials:

  • HeLa cells (ATCC® CCL-2™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Recombinant Human IFN-γ

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cell Culture Maintenance: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding: On Day 1, harvest HeLa cells using Trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[9] Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • IDO1 Induction: On Day 2, prepare a working solution of IFN-γ in complete culture medium. Aspirate the medium from the wells and add 100 µL of medium containing 100 ng/mL of IFN-γ to each well (except for the negative control wells, which will receive medium without IFN-γ).[2] Incubate the plate for an additional 24 hours.

Protocol 2: Compound Treatment and Kynurenine Production

This protocol details the treatment of IFN-γ stimulated cells with the test compound and the subsequent production of kynurenine.

Materials:

  • IFN-γ stimulated HeLa cells in a 96-well plate (from Protocol 1)

  • This compound (test compound)

  • Epacadostat (positive control inhibitor)

  • DMSO (vehicle control)

  • Complete culture medium containing L-tryptophan (standard concentration in DMEM is sufficient, but can be supplemented)

Procedure:

  • Compound Preparation: On Day 3, prepare a stock solution of this compound and the positive control, Epacadostat, in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5% to avoid cytotoxicity.

  • Compound Addition: Aspirate the IFN-γ containing medium from the wells. Add 200 µL of the medium containing the serially diluted test compound, positive control, or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2 to allow for IDO1 to metabolize tryptophan to kynurenine.

Protocol 3: Colorimetric Quantification of Kynurenine

This protocol describes the detection of kynurenine in the cell culture supernatant using a colorimetric method based on the reaction with p-dimethylaminobenzaldehyde (p-DMAB), also known as Ehrlich's reagent.[9]

Materials:

  • Cell culture supernatant from the treated 96-well plate (from Protocol 2)

  • Trichloroacetic acid (TCA), 30% (w/v)

  • p-dimethylaminobenzaldehyde (p-DMAB) reagent (2% w/v in acetic acid)

  • L-Kynurenine standard

  • 96-well clear flat-bottom plate for absorbance reading

  • Microplate reader

Procedure:

  • Supernatant Collection: On Day 5, carefully collect 140 µL of supernatant from each well and transfer it to a new 96-well plate.

  • Hydrolysis of N-formylkynurenine: Add 10 µL of 6.1 N TCA to each well containing the supernatant.[9] This step serves to precipitate proteins and hydrolyze any remaining N-formylkynurenine to kynurenine. Incubate the plate at 50°C for 30 minutes.[9]

  • Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Colorimetric Reaction: Transfer 100 µL of the clear supernatant to a new clear, flat-bottom 96-well plate. Add 100 µL of the p-DMAB reagent to each well.[9]

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 480 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve of L-kynurenine in the same culture medium to determine the concentration of kynurenine in the samples.

Data Analysis and Interpretation

The absorbance values are directly proportional to the amount of kynurenine produced. The percentage of IDO1 inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of test compound - Absorbance of negative control) / (Absorbance of vehicle control - Absorbance of negative control)] x 100

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Expected Results:

The following table illustrates hypothetical data for the IC50 determination of this compound and the positive control, Epacadostat.

CompoundHypothetical IC50 (nM)
This compound150
Epacadostat10

Validation and Controls

To ensure the reliability and reproducibility of the assay, several controls are essential:

  • Negative Control: Cells not treated with IFN-γ to confirm that the measured kynurenine is a result of induced IDO1 activity.

  • Vehicle Control: IFN-γ stimulated cells treated with the same concentration of DMSO as the test compound to account for any solvent effects.

  • Positive Control: A known IDO1 inhibitor, such as Epacadostat, to validate the assay's ability to detect inhibition.

  • Cell Viability Assay: A parallel assay, such as an MTT or CellTiter-Glo® assay, should be performed to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity of the test compound.

Alternative Kynurenine Detection Methods

While the colorimetric assay with p-DMAB is cost-effective and straightforward, other methods can offer higher sensitivity and specificity.

  • ELISA: Commercially available ELISA kits for L-kynurenine offer a highly sensitive and specific method for quantification in cell culture supernatants.[10]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate quantification of multiple metabolites in the kynurenine pathway, providing the highest level of specificity and sensitivity.[11]

Conclusion

The cell-based assay described in this application note provides a robust and physiologically relevant platform for the screening and characterization of potential IDO1 inhibitors. By mimicking the induction of IDO1 in a cellular context, this assay offers valuable insights into a compound's efficacy that may not be captured in purely enzymatic assays. The flexibility in the choice of kynurenine detection methods allows for adaptation based on the required throughput, sensitivity, and available instrumentation. This comprehensive guide serves as a foundational resource for researchers in drug discovery aiming to identify novel therapeutics targeting the critical IDO1 immune checkpoint.

References

  • O'Connor, M. A., et al. (2018).
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit.
  • Drug Target Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology.
  • Li, H., et al. (2017). A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Chemical & Pharmaceutical Bulletin, 65(8), 714–717.
  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384.
  • Yue, E. W., et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266–1274.
  • Zhai, L., et al. (2020). IDO1 in cancer: a Gemini of immune checkpoints. Cellular and Molecular Immunology, 17(10), 1115–1117.
  • Lin, S. Y., et al. (2021). Targeting the IDO1 pathway in cancer: from bench to bedside.
  • Van der Leun, A. M., et al. (2020). IDO Expression in Cancer: Different Compartment, Different Functionality?. Frontiers in Immunology, 11, 197.
  • Piciu, A., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 832321.
  • Fortis Life Sciences. (n.d.). IDO1 - An intracellular target for cancer therapy.
  • BenchChem. (2025). Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity.
  • ResearchGate. (n.d.). IFNγ induce IDO1 expression in PSCC cells lines.
  • Kandala, S., et al. (2020). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. Metabolites, 10(6), 241.
  • O'Connor, M. A., et al. (2018).
  • Chen, Y., et al. (2014). Induction of Indoleamine 2,3-dioxygenase (IDO) Enzymatic Activity Contributes to Interferon-Gamma Induced Apoptosis and Death Receptor 5 Expression in Human Non-small Cell Lung Cancer Cells. Asian Pacific Journal of Cancer Prevention, 15(18), 7995–8001.
  • Kulik, M., et al. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments, (159), e61031.
  • Abcam. (2019). ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit.
  • Qian, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 233–247.
  • Li, D., et al. (2021). The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage. International Journal of Biological Sciences, 17(1), 339–352.
  • Wang, Y., et al. (2022). Myricetin inhibits interferon-γ-induced PD-L1 and IDO1 expression in lung cancer cells. Biochemical Pharmacology, 197, 114940.
  • Immusmol. (n.d.). L-Kynurenine ELISA kit I High Sensitivity I Cited in 80 papers.
  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356) - Technical Bulletin.
  • ResearchGate. (2025). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector.
  • ResearchGate. (n.d.). (A–C) Determination of the kynurenine production in different cells....
  • Carlomagno, F., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Li, H., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352–364.

Sources

Application Notes & Protocols: The Strategic Role of N-(2-fluoro-6-methoxyphenyl)formamide as a Scaffold in Modern Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary antiviral research, the demand for novel chemical scaffolds that can serve as starting points for potent and selective therapeutic agents is unceasing. N-(2-fluoro-6-methoxyphenyl)formamide is a synthetic intermediate that, while not a recognized antiviral agent in its own right, embodies several key structural features that are highly advantageous in medicinal chemistry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the prospective applications of this compound as a foundational building block for the synthesis and screening of new antiviral drug candidates. We will explore the rationale behind its potential utility, provide detailed protocols for its hypothetical screening, and discuss the strategic considerations for its derivatization.

The core value of this compound lies in the combination of its 2-fluoro-6-methoxyphenyl moiety. The strategic placement of a fluorine atom can significantly enhance metabolic stability, improve binding affinity to target proteins, and favorably alter the pharmacokinetic properties of a drug candidate.[1][2] The methoxy group, also ortho to the formamide linkage, provides an additional point for potential hydrogen bonding and can influence the molecule's conformation and solubility. This guide will treat this compound as a privileged scaffold for generating a library of diverse compounds for antiviral screening.

Part 1: Rationale for Application in Antiviral Research - A Mechanistic Hypothesis

The pursuit of novel antiviral agents often begins with the identification of chemical structures that are amenable to diversification and possess features known to confer biological activity. This compound is one such structure. Its precursor, 2-fluoro-6-methoxyaniline, is a known building block in the synthesis of pharmaceuticals and agrochemicals.[1] The formamide group itself is a simple yet versatile functional group that can be hydrolyzed to the parent aniline for further modification or can participate in hydrogen bonding interactions within a biological target.

Our hypothesis is that the 2-fluoro-6-methoxyphenyl core can serve as an effective pharmacophore that, when appropriately functionalized, can interact with key viral or host-cell proteins essential for viral replication. The fluorine atom, in particular, is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can lead to stronger interactions with protein targets and can block sites of metabolic degradation, thereby increasing the half-life of a potential drug.[3][4]

The general strategy would be to use this compound as a starting point for the synthesis of a library of more complex molecules. These derivatives could be designed to target various viral enzymes, such as proteases, polymerases, or entry proteins. For instance, the formamide could be a precursor to a larger functional group designed to fit into the active site of a viral protease, a strategy seen in the development of some HIV protease inhibitors.[5]

Part 2: Synthetic Strategy and Library Development

The development of a compound library from this compound is a critical step in exploring its potential. The following workflow outlines a general approach to synthesizing and diversifying this scaffold.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Diversification cluster_2 Phase 3: Screening A 2-fluoro-6-methoxyaniline (Starting Material) C This compound (Core Scaffold) A->C Formylation B Formylating Agent (e.g., Formic Acid, Ethyl Formate) B->C D Hydrolysis to Amine C->D E Amide Coupling (with various carboxylic acids) D->E F Reductive Amination (with aldehydes/ketones) D->F G Sulfonylation (with sulfonyl chlorides) D->G H Library of Diverse Amide Derivatives E->H I Library of Diverse Amine Derivatives F->I J Library of Diverse Sulfonamide Derivatives G->J K Antiviral Assays H->K L Cytotoxicity Assays H->L I->K I->L J->K J->L M Hit Identification K->M L->M

Caption: Synthetic workflow for library generation from this compound.

Part 3: Experimental Protocols for Antiviral Screening

The following protocols are designed as a general framework for the initial screening of a library of compounds derived from this compound. It is essential to run cytotoxicity assays in parallel to ensure that any observed antiviral effect is not due to cell death.

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted test compounds. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Protocol 2: Antiviral Activity Screening (CPE Inhibition Assay)

This protocol provides a primary screen for antiviral activity by measuring the inhibition of the viral cytopathic effect (CPE).

Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect. This assay measures the ability of a compound to protect cells from virus-induced CPE.

Materials:

  • All materials from Protocol 1

  • Virus stock with a known titer (e.g., PFU/mL or TCID50/mL)

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells as described in Protocol 1 and incubate for 24 hours.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compounds in a low-serum medium.

    • Remove the growth medium from the cells.

    • Add 50 µL of diluted virus (at a multiplicity of infection, MOI, of ~0.01-0.1) to each well, except for the cell control wells.

    • Incubate for 1-2 hours to allow for viral adsorption.

    • Remove the virus inoculum and add 100 µL of the medium containing the serially diluted test compounds.

    • Include virus control wells (cells + virus + DMSO) and cell control wells (cells + medium + DMSO).

  • Incubation: Incubate the plates at 37°C, 5% CO2 until CPE is maximal in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: The extent of CPE can be quantified using the MTT assay as described in Protocol 1 (steps 5-7). In this case, the absorbance is proportional to the number of cells protected from viral-induced death.

  • Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls.

    • Plot the percentage of inhibition against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Infection & Treatment cluster_2 Day 4-5: Data Acquisition A Seed cells in 96-well plates B Incubate for 24h A->B D Infect cells with virus (MOI ~0.01) B->D C Prepare compound dilutions E Add compound dilutions to cells C->E D->E F Incubate E->F G Observe CPE F->G H Add MTT reagent G->H I Measure absorbance H->I J Calculate EC50 and CC50 I->J

Caption: General workflow for cell-based antiviral and cytotoxicity screening.

Part 4: Data Interpretation and Hit Prioritization

The primary goal of the initial screening is to identify "hits" - compounds that exhibit antiviral activity at non-toxic concentrations. The key metric for this is the Selectivity Index (SI) .

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is effective and the concentration at which it is toxic to the host cells. A compound with an SI > 10 is generally considered a good candidate for further investigation.

Compound IDEC50 (µM)CC50 (µM)Selectivity Index (SI)
Parent Scaffold >100>100N/A
Derivative A 25.3>100>4.0
Derivative B 5.185.216.7
Derivative C 12.820.11.6
Positive Control 0.5>100>200

This table presents hypothetical data for illustrative purposes.

In this example, Derivative B would be prioritized for follow-up studies due to its potent antiviral activity (low EC50) and high selectivity index. Follow-up studies would include mechanism of action studies (e.g., time-of-addition assays, specific enzyme inhibition assays) and further optimization of the chemical structure to improve potency and selectivity.

Conclusion

While this compound is not an established antiviral agent, its chemical structure presents a compelling starting point for the development of novel antiviral therapeutics. The presence of a fluorinated methoxyphenyl ring offers a robust scaffold that can be systematically modified to probe interactions with a wide range of viral targets. By employing the systematic screening protocols outlined in these application notes, researchers can effectively evaluate the potential of derivative libraries and identify promising lead compounds for the next generation of antiviral drugs. The strategic incorporation of fluorine and the exploration of diverse chemical space around this core structure are well-established principles in modern drug discovery that can be effectively applied in this context.[2][3]

References

  • Title: Synthesis and antiviral activity of formycin derivatives with anti-influenza virus activity Source: Bioorganic & Medicinal Chemistry URL
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  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
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  • Title: Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses Source: NIH URL
  • Title: Comparative Analysis of the Antiviral Activity of Various Drugs Based on 6-Fluoro-3-Hydroxy-2-Pyrazinecarboxamide (Favipiravir)
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  • Title: The Antiviral Activity of Trifluoromethylthiolane Derivatives Source: MDPI URL
  • Title: Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: MDPI URL

Sources

A Multi-Faceted Approach to Assessing the In Vitro Cytotoxicity of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive experimental framework for evaluating the cytotoxic potential of the novel small molecule, N-(2-fluoro-6-methoxyphenyl)formamide. Recognizing that cytotoxicity can manifest through diverse cellular mechanisms, this guide outlines a tiered, multi-parametric strategy.[1][2] We progress from broad assessments of cell viability and membrane integrity to more nuanced investigations into specific cell death pathways, such as apoptosis, and underlying mechanistic drivers like oxidative stress. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale to empower informed experimental design and data interpretation.

Introduction

The evaluation of a compound's cytotoxic profile is a cornerstone of drug discovery and toxicological assessment.[1][2] this compound is a compound of interest, and understanding its interaction with biological systems is paramount. A simplistic assessment of cell death is insufficient; a robust analysis requires dissecting the mode of action. Does the compound induce a programmed, controlled cell death (apoptosis), or does it cause catastrophic cell lysis (necrosis)? Does it impair metabolic function, compromise membrane integrity, or induce oxidative stress?[2][3] Answering these questions provides critical insights into the compound's potential therapeutic window or off-target toxicity.

This guide presents an integrated workflow, leveraging a suite of well-established and validated cell-based assays. We will begin with foundational viability and cytotoxicity assays (MTT and LDH) to establish a dose-response relationship. Subsequently, we will delve into the mechanistic details of apoptosis using Annexin V and Caspase-3/7 activity assays. Finally, we will explore the potential role of oxidative stress as a contributing factor to the observed cytotoxicity.

Experimental Workflow Overview

A logical and sequential approach is critical for a comprehensive cytotoxicity assessment. The following workflow allows for an efficient and informative investigation, where results from initial screening assays inform the design of subsequent, more detailed mechanistic studies.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening & Dose-Response cluster_1 Phase 2: Mechanistic Investigation (Apoptosis) cluster_2 Phase 3: Pathway Analysis cluster_3 Data Analysis & Interpretation DoseResponse Dose-Response & Time-Course Setup (e.g., 0.1 µM to 100 µM; 24h, 48h, 72h) MTT MTT Assay (Metabolic Viability) DoseResponse->MTT Expose Cells LDH LDH Assay (Membrane Integrity) DoseResponse->LDH Expose Cells AnnexinV Annexin V / PI Staining (Flow Cytometry) MTT->AnnexinV Inform IC50 for mechanistic studies LDH->AnnexinV Caspase Caspase-3/7 Activity Assay (Luminescence/Fluorometry) AnnexinV->Caspase ROS ROS Detection Assay (Oxidative Stress) Caspase->ROS Analysis Calculate IC50 Correlate Assay Readouts Determine Mode of Action ROS->Analysis

Figure 1: A tiered experimental workflow for assessing the cytotoxicity of this compound.

Phase 1: Foundational Viability and Cytotoxicity Assessment

The initial phase aims to determine the concentration-dependent effect of this compound on cell health using two distinct, yet complementary, endpoint assays.

MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5][6] The amount of formazan produced is proportional to the number of metabolically active cells.[6][7]

Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) into a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6][7]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[4][7]

LDH Release Assay for Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[2][10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. Set up additional control wells for maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes.

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.[12]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]

  • Stop Reaction & Measurement: Add 50 µL of the stop solution to each well.[9][12] Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[9][12]

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release.

ParameterMTT AssayLDH Assay
Principle Measures metabolic activityMeasures membrane integrity
Indicator Mitochondrial dehydrogenase activityLactate Dehydrogenase release
Endpoint Cell ViabilityCell Death (Necrosis)
Readout Colorimetric (Absorbance at 570 nm)Colorimetric (Absorbance at 490 nm)

Table 1: Comparison of Initial Screening Assays.

Phase 2: Mechanistic Deep Dive into Apoptosis

If the initial screening suggests a decrease in cell viability, it is crucial to determine if this is due to apoptosis.

Annexin V / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound at concentrations around the determined IC50 for an appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add fluorescently-conjugated Annexin V and PI according to the manufacturer's instructions.[14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[13]

Caspase-3/7 Activity Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[15][16] Their activation leads to the cleavage of critical cellular substrates, culminating in cell death. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[17][18] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[17][18]

Protocol:

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as previously described.

  • Reagent Addition: After incubation, allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[17][18]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30 minutes to 3 hours.[18]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Apoptosis_Pathway cluster_assays Detection Assays Compound This compound Cell Target Cell Compound->Cell PS_Translocation Phosphatidylserine (PS) Translocation Cell->PS_Translocation Caspase_Activation Initiator Caspases Activation Cell->Caspase_Activation Annexin_V_Assay Annexin V Staining PS_Translocation->Annexin_V_Assay Executioner_Caspases Executioner Caspases (Caspase-3/7) Activation Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis Caspase_Assay Caspase-3/7 Assay Executioner_Caspases->Caspase_Assay

Sources

Application Notes and Protocols: In Vitro Metabolic Stability Testing of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and clearance.[1][2] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[1] Therefore, early assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[2][3]

This application note provides a detailed protocol for assessing the in vitro metabolic stability of N-(2-fluoro-6-methoxyphenyl)formamide, a novel chemical entity. The primary experimental system utilized is human liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][5] These enzymes are responsible for the metabolism of a vast majority of clinically used drugs.[6][7] By monitoring the disappearance of the parent compound over time in the presence of these enzymes, we can determine key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which are crucial for predicting in vivo hepatic clearance.[8][9]

The analytical workflow is centered around a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique offers the high selectivity and sensitivity required to accurately quantify the parent compound in a complex biological matrix.[10] This guide is designed for researchers, scientists, and drug development professionals, offering both a step-by-step protocol and the scientific rationale behind the experimental design.

Scientific Principles and Considerations

The in vitro metabolic stability assay using liver microsomes is a widely accepted model for predicting Phase I metabolism.[2] The core principle involves incubating the test compound with liver microsomes in the presence of necessary cofactors, primarily NADPH, which is essential for the catalytic activity of CYP enzymes.[4][11] The reaction is monitored over a time course, and the concentration of the parent compound is measured at each time point.

Causality in Experimental Design:

  • Choice of Biological System: Human liver microsomes are selected as they represent the primary site of drug metabolism for a large number of xenobiotics and contain a high concentration of Phase I enzymes.[4][5] Using pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[4]

  • Cofactor Requirement: The reaction is initiated by the addition of an NADPH-regenerating system.[8] This is crucial because CYP enzymes are NADPH-dependent monooxygenases. A regenerating system, typically consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, ensures a sustained supply of NADPH throughout the incubation period, maintaining linear enzyme kinetics.[8]

  • Test Compound Concentration: The concentration of this compound is kept low (typically 1 µM) to ensure that the enzyme kinetics are in the linear range (i.e., the concentration is below the Michaelis-Menten constant, Km).[11] This allows for the calculation of first-order kinetics and intrinsic clearance.

  • Control Reactions: Several controls are essential for data integrity. A "minus cofactor" control, where the NADPH regenerating system is omitted, helps to assess any non-enzymatic degradation of the compound.[4] A "zero-time" point, where the reaction is stopped immediately after the addition of the compound, serves as the baseline concentration.

  • Anticipated Metabolism of this compound: The structure of the test compound, featuring a formamide group, a fluorinated phenyl ring, and a methoxy group, suggests several potential sites for metabolism. The formamide moiety may undergo hydrolysis. The aromatic ring is susceptible to hydroxylation, a common reaction catalyzed by CYP enzymes. The methoxy group can be a site for O-demethylation. The presence of a fluorine atom can influence metabolic stability; often, fluorination at a potential site of metabolism can block oxidation, thereby increasing the compound's metabolic stability.[12][13][14][15][16]

Experimental Workflow and Protocols

The overall experimental workflow is a multi-step process that requires careful execution to ensure data quality and reproducibility.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, Cofactors, Microsomes) pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_reagents->pre_incubate prep_compound Prepare Test Compound Stock prep_compound->pre_incubate prep_controls Prepare Control Compound Stocks prep_controls->pre_incubate initiate_rxn Initiate Reaction (Add NADPH) pre_incubate->initiate_rxn time_points Sample at Time Points (0, 5, 15, 30, 45 min) initiate_rxn->time_points terminate_rxn Terminate Reaction (Add Acetonitrile with IS) time_points->terminate_rxn protein_precip Protein Precipitation (Centrifugation) terminate_rxn->protein_precip supernatant_transfer Transfer Supernatant protein_precip->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis peak_integration Peak Area Integration lcms_analysis->peak_integration calc_remaining Calculate % Remaining peak_integration->calc_remaining plot_data Plot ln(% Remaining) vs. Time calc_remaining->plot_data calc_params Calculate t½ and Clint plot_data->calc_params

Figure 1: Experimental workflow for the in vitro metabolic stability assay.

Part 1: Reagent and Sample Preparation

1.1. Materials and Reagents:

  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (e.g., from a reputable commercial supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[11]

  • Magnesium Chloride (MgCl₂)

  • NADPH Regenerating System:

    • NADP+

    • Glucose-6-Phosphate (G6P)

    • Glucose-6-Phosphate Dehydrogenase (G6PDH)

  • Positive Control Compounds (e.g., Midazolam - high clearance, Verapamil - intermediate clearance)

  • Internal Standard (IS) (structurally similar stable isotope-labeled compound or an analogue)

  • Acetonitrile (ACN), HPLC grade[17]

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade[17]

  • Deionized Water (18.2 MΩ·cm)

  • 96-well plates and sealing mats

  • Refrigerated centrifuge

1.2. Preparation of Solutions:

  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare and adjust the pH accurately. Store at 4°C.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Intermediate Test Compound Solution (100 µM): Dilute the 10 mM stock solution in a 50:50 mixture of acetonitrile and water.

  • Working Solution (1 µM): Further dilute the intermediate solution in the incubation buffer. Note: The final concentration of DMSO in the incubation should be less than 0.5% to avoid enzyme inhibition.[11]

  • Positive Control Stock Solutions (10 mM): Prepare in DMSO.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Prepare in acetonitrile. This solution will also serve as the reaction termination solution.

  • NADPH Regenerating System Solution (in Phosphate Buffer): Prepare a stock solution containing NADP+ (e.g., 1.3 mM), G6P (e.g., 3.3 mM), and MgCl₂ (e.g., 3.3 mM).

  • G6PDH Solution: Prepare a stock solution in buffer.

Part 2: Microsomal Incubation Protocol

This protocol is designed for a 96-well plate format to facilitate higher throughput.

  • Prepare the Incubation Mixture: In a 96-well plate, for each time point, combine the following in order:

    • Potassium Phosphate Buffer (pH 7.4)

    • Human Liver Microsomes (final concentration of 0.5 mg/mL)[4][11]

    • 1 µM this compound working solution

    • For "minus cofactor" controls, add buffer instead of the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator. This allows the components to reach thermal equilibrium.

  • Initiate the Reaction: Add the NADPH regenerating system solution (containing G6PDH) to all wells except the "minus cofactor" controls to start the metabolic reaction.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.[11] The "0-minute" time point is terminated immediately after the addition of the NADPH system.

  • Protein Precipitation: After the final time point, seal the plate and vortex mix thoroughly. Centrifuge the plate at a high speed (e.g., 4000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[17][18]

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis, avoiding disturbance of the protein pellet.

Part 3: LC-MS/MS Analysis

A validated LC-MS/MS method is crucial for accurate quantification.[10][19][20][21][22] Method development and validation should be performed prior to the assay.

3.1. Suggested LC-MS/MS Parameters:

ParameterSuggested ConditionRationale
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate.A gradient elution is typically required to achieve good separation and peak shape.
Flow Rate 0.3 - 0.5 mL/minA standard flow rate for analytical LC-MS.
Injection Volume 2 - 10 µLDependent on the sensitivity of the instrument and the concentration of the analyte.
Ionization Mode Electrospray Ionization (ESI), Positive ModeFormamides and aromatic amines generally ionize well in positive mode.
MS/MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

3.2. Method Validation:

The analytical method should be validated for linearity, accuracy, precision, and stability according to relevant guidelines.[20][21][22]

Data Analysis and Interpretation

The primary output from the LC-MS/MS analysis is the peak area of the analyte and the internal standard at each time point.

data_analysis cluster_input Input Data cluster_calculation Calculations cluster_output Output Parameters peak_areas Peak Area Ratios (Analyte/IS) percent_remaining Calculate % Remaining vs. T0 peak_areas->percent_remaining ln_transform Natural Log Transformation (ln[% Remaining]) percent_remaining->ln_transform linear_regression Linear Regression (ln[% Remaining] vs. Time) ln_transform->linear_regression slope Determine Slope (k) linear_regression->slope half_life Calculate Half-Life (t½) t½ = 0.693 / |k| slope->half_life clint Calculate Intrinsic Clearance (Clint) Clint = (0.693 / t½) * (mL incubation / mg microsomal protein) half_life->clint

Figure 2: Data analysis workflow for calculating metabolic stability parameters.

Step 1: Calculate the Percentage of Parent Compound Remaining

For each time point, calculate the percentage of this compound remaining relative to the 0-minute time point.

  • % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') x 100

Step 2: Determine the Elimination Rate Constant (k)

Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of this line, determined by linear regression, represents the elimination rate constant (k).[8]

Step 3: Calculate the In Vitro Half-Life (t½)

The half-life is the time it takes for 50% of the compound to be metabolized. It is calculated from the elimination rate constant.

  • t½ (min) = 0.693 / |k|

Step 4: Calculate the In Vitro Intrinsic Clearance (Clint)

Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of physiological factors like blood flow.

  • Clint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation in µL / mg of microsomal protein in incubation) [10][19][23]

Table of Hypothetical Results:

ParameterValueInterpretation
t½ (min) 25Moderate rate of metabolism.
Clint (µL/min/mg protein) 27.7Indicates moderate intrinsic clearance.

Interpretation of Results:

The calculated t½ and Clint values allow for the classification of this compound's metabolic stability.

  • High Stability: t½ > 30 min

  • Moderate Stability: 10 min < t½ < 30 min

  • Low Stability: t½ < 10 min

These classifications can then be used to rank-order compounds and guide further drug development decisions. It is important to note that these in vitro results provide an initial estimate, and further studies, including those with hepatocytes and in vivo models, are necessary for a more complete understanding of the compound's pharmacokinetics.[24]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High variability between replicates - Inconsistent pipetting- Inefficient mixing- Sample processing errors- Use calibrated pipettes- Ensure thorough mixing at each step- Standardize sample handling procedures
No metabolism observed (even for positive controls) - Inactive microsomes- Degraded cofactors- Incorrect buffer pH- Use a new batch of microsomes and verify their activity- Prepare fresh cofactor solutions- Confirm the pH of the buffer is 7.4
Very rapid disappearance of the compound (even at t=0) - Non-enzymatic degradation- Instability in the assay matrix- Strong binding to plasticware- Analyze the "minus cofactor" control to check for non-enzymatic degradation- Assess compound stability in buffer alone- Use low-binding plates and vials
Poor LC-MS/MS signal - Inefficient ionization- Matrix effects (ion suppression)- Improper sample cleanup- Optimize MS source parameters- Dilute the sample or use a more effective sample preparation technique (e.g., solid-phase extraction)- Ensure complete protein precipitation

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vitro metabolic stability testing of this compound using human liver microsomes and LC-MS/MS analysis. By following this detailed guide, researchers can generate reliable and reproducible data on the intrinsic clearance and metabolic half-life of their test compounds. This information is critical for making informed decisions during the lead optimization phase of drug discovery and for predicting the in vivo pharmacokinetic behavior of new chemical entities. Adherence to the principles of self-validating systems, including the use of appropriate controls and a validated analytical method, is essential for the integrity and trustworthiness of the results.

References

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Bhattacharya, R. (2000). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Di, L., et al. (2003). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 31(8), 1017-1024. Retrieved from [Link]

  • Eid, E. E., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(31), 20387-20394. Retrieved from [Link]

  • FDA. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Retrieved from [Link]

  • FDA. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Graham, J., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 735-750. Retrieved from [Link]

  • Korfmacher, W. A., et al. (1999). Determination of Microsomal Stability by UPLC-MS/MS. Waters Corporation. Retrieved from [Link]

  • Merrell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

Sources

Application Note: A Scalable Synthesis of N-(2-fluoro-6-methoxyphenyl)formamide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-fluoro-6-methoxyphenyl)formamide is a key chemical intermediate whose derivatives are of significant interest in medicinal chemistry and drug discovery. The presence of the fluoro and methoxy substituents on the phenyl ring can impart unique pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents.[1] As research progresses from discovery to preclinical development, the need for a robust, scalable, and well-characterized synthesis of this compound becomes paramount. The quality and purity of the drug substance are critical for ensuring the safety and efficacy in preclinical studies.[2]

This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, designed to produce the quantity and quality of material required for preclinical trials. We will address critical aspects of the process, from the selection of starting materials and reaction conditions to purification and comprehensive analytical characterization, all within the framework of established regulatory guidelines.[3][4][5]

Synthetic Strategy: Formylation of 2-Fluoro-6-methoxyaniline

The chosen synthetic route is the formylation of the readily available 2-fluoro-6-methoxyaniline. This approach is favored for its simplicity, high potential yield, and amenability to scale-up. Several methods for the formylation of anilines have been reported, with many utilizing formic acid as the formylating agent due to its low cost and environmental friendliness.[6][7][8] For this protocol, we will employ a straightforward method using formic acid, which has been shown to be effective for a range of anilines.[7]

The starting material, 2-fluoro-6-methoxyaniline, is a commercially available liquid with a boiling point of approximately 208 °C.[9] Its physical properties are well-documented, which is crucial for safe handling and process design on a larger scale.

Scale-Up Synthesis Protocol

This protocol is designed for a nominal 100-gram scale synthesis of this compound.

Materials and Equipment:
  • 2-Fluoro-6-methoxyaniline (≥98% purity)

  • Formic acid (≥98%)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Dean-Stark apparatus

  • Condenser

  • Addition funnel

  • Rotary evaporator

  • Crystallization vessel

  • Buchner funnel and filtration flask

Experimental Workflow: Scale-Up Synthesis

cluster_reaction Reaction Setup cluster_addition Reagent Addition cluster_reflux Reaction cluster_workup Work-up cluster_purification Purification A Charge 5 L flask with 2-fluoro-6-methoxyaniline and toluene B Assemble Dean-Stark apparatus and condenser A->B C Begin mechanical stirring B->C D Slowly add formic acid via addition funnel C->D E Heat to reflux (approx. 110-120 °C) D->E F Monitor water collection in Dean-Stark trap E->F G Monitor reaction progress by TLC/HPLC F->G H Cool reaction to room temperature G->H I Wash with saturated NaHCO3 solution H->I J Wash with brine I->J K Dry organic layer over MgSO4 J->K L Filter and concentrate in vacuo K->L M Recrystallize crude product from ethyl acetate/hexanes L->M N Isolate pure product by filtration M->N O Dry under vacuum N->O

Caption: Workflow for the scale-up synthesis of this compound.

Step-by-Step Procedure:
  • Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus fitted with a condenser, and a thermocouple, charge 2-fluoro-6-methoxyaniline (100 g, 0.708 mol) and toluene (2 L).

  • Reagent Addition: Begin stirring the mixture. Slowly add formic acid (39 g, 32 mL, 0.850 mol, 1.2 equiv) to the flask via an addition funnel over 15-20 minutes. A mild exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected and the reaction is deemed complete by TLC or HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil or solid.

  • Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Final Product Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold hexanes and dry under vacuum to a constant weight.

Quantitative Data Summary
ParameterValueNotes
Starting Material
2-Fluoro-6-methoxyaniline100 g (0.708 mol)Purity ≥98%
Reagents
Formic acid39 g (32 mL, 0.850 mol)1.2 equivalents
Solvents
Toluene2 LFor azeotropic water removal
Ethyl acetateAs requiredFor recrystallization
HexanesAs requiredFor recrystallization and washing
Reaction Conditions
TemperatureReflux (110-120 °C)
Time4-6 hoursMonitor for completion
Yield
Expected Crude Yield>95%
Expected Purified Yield85-90%Based on starting material

Process Optimization and Safety Considerations

Scaling up a chemical synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Temperature Control: The formylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial. The use of a heating mantle with a reliable temperature controller and a thermocouple is essential to maintain a steady reflux and prevent runaway reactions.

  • Reagent Addition: The slow, controlled addition of formic acid is important to manage the initial exotherm.

  • Azeotropic Water Removal: The Dean-Stark apparatus is critical for driving the reaction to completion by removing the water formed during the reaction.

  • Agitation: Efficient mechanical stirring is necessary to ensure proper mixing and heat transfer throughout the reaction vessel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors from toluene and formic acid.

Critical Process Parameters and Quality Attributes

cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) A Purity of Starting Material F Purity of Final Product A->F I Impurity Profile A->I B Molar Ratio of Reagents B->F G Yield B->G C Reaction Temperature C->F C->G C->I D Reaction Time D->F D->G E Crystallization Solvent System E->F H Residual Solvents E->H E->I

Caption: Relationship between Critical Process Parameters and Critical Quality Attributes.

Purification and Analytical Characterization

For preclinical studies, the purity of the drug substance is of utmost importance. The final product must be thoroughly characterized to confirm its identity and purity, and to identify and quantify any impurities.

Purification Strategy

Recrystallization is an effective method for purifying solid organic compounds.[10] The choice of ethyl acetate and hexanes as the solvent system provides a good balance of solubility for the desired product at high temperatures and insolubility at low temperatures, allowing for efficient isolation of high-purity crystals.

Analytical Methods

A suite of analytical techniques should be employed to ensure the quality of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for quantifying any impurities.[9] A reverse-phase HPLC method can be developed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound.[11][12] The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.[13]

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Preclinical Specifications

The following table outlines the proposed specifications for this compound intended for preclinical use, in line with ICH guidelines.[3][4][5]

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC≥ 99.0%
Individual Impurity HPLC≤ 0.10%
Total Impurities HPLC≤ 0.50%
Residual Solvents GC-HSToluene: ≤ 890 ppmEthyl Acetate: ≤ 5000 ppmHexanes: ≤ 290 ppm
Melting Point Capillary MethodReport range

Conclusion

This application note details a robust and scalable synthesis of this compound suitable for producing material for preclinical studies. By following the outlined protocol and adhering to the safety and quality considerations, researchers can confidently produce high-purity compound. The comprehensive analytical plan ensures that the material meets the stringent requirements for preclinical evaluation, facilitating the advancement of new drug candidates.

References

  • ICH. (2006). Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

  • SIELC Technologies. (n.d.). Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (n.d.). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column. [Link]

  • NIH. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. [Link]

  • ResearchGate. (n.d.). Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate. [Link]

  • MDPI. (n.d.). Formylation of Amines. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • PubMed. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Synthesis of N-aryl derived formamides using triflic anhydride. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. [Link]

  • ResearchGate. (n.d.). Al2O3 Nanoparticles: An Efficient and Recyclable Nanocatalyst for the Rapid Synthesis of N-Heteroaryl Formamides under Solvent-Free Conditions. [Link]

  • ResearchGate. (n.d.). (PDF) Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-fluoro-6-methoxyphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of 2-fluoro-6-methoxyaniline?

A1: The most prevalent and effective methods for the N-formylation of anilines, including substituted anilines like 2-fluoro-6-methoxyaniline, are the use of acetic formic anhydride (AFA) generated in situ and the Vilsmeier-Haack reaction.[1][2] Formic acid in polyethylene glycol has also been reported as a viable, milder alternative.[3]

Q2: How do the ortho-fluoro and ortho-methoxy substituents on the aniline ring affect the formylation reaction?

A2: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the aniline nitrogen, potentially slowing down the reaction. Conversely, the methoxy group is electron-donating, which can help to activate the ring, though its primary effect in N-formylation is steric. The presence of two ortho-substituents can create significant steric hindrance around the amine, which may necessitate more forcing reaction conditions or longer reaction times for complete conversion.

Q3: What are the expected spectroscopic characteristics of this compound?

Q4: How can I effectively remove the solvent, especially high-boiling ones like DMF, after the reaction?

A4: For a solvent like N,N-dimethylformamide (DMF), removal can be challenging due to its high boiling point. An effective method is to perform an aqueous workup by diluting the reaction mixture with a larger volume of water and extracting the product with a less polar organic solvent like ethyl acetate. Washing the organic layer multiple times with water or a dilute lithium chloride solution can help to efficiently remove residual DMF.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Low or No Product Yield
Potential Cause Explanation Recommended Solution
Incomplete Reaction The steric hindrance from the ortho-fluoro and methoxy groups may slow down the reaction, leading to incomplete conversion of the starting material.- Increase the reaction time and monitor the progress by TLC. - Consider a moderate increase in reaction temperature, but be cautious of potential side reactions. - Ensure a slight excess of the formylating agent is used.
Deactivated Substrate The electron-withdrawing effect of the fluorine atom can reduce the nucleophilicity of the aniline nitrogen, making it less reactive towards the formylating agent.- If using the Vilsmeier-Haack reaction, consider adding a stronger Lewis acid to increase the electrophilicity of the Vilsmeier reagent.[1] - The acetic formic anhydride method is generally more potent and may be more suitable for less reactive anilines.
Moisture in Reaction Formylating agents like acetic formic anhydride and the Vilsmeier reagent are highly sensitive to moisture and can be quenched by water, leading to a significant drop in yield.[2]- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Temperature The reaction temperature is a critical parameter. If it's too low, the reaction may be too slow, and if it's too high, it can lead to decomposition and side products.[1]- For the in situ generation of acetic formic anhydride, maintain a low temperature (e.g., 0-10 °C) during its formation. - For the formylation step, the optimal temperature may need to be determined empirically, starting at room temperature and gently heating if necessary.
Formation of Side Products
Potential Cause Explanation Recommended Solution
Di-formylation Although less common for N-formylation, highly reactive conditions could potentially lead to di-formylation or other side reactions.- Use a controlled stoichiometry of the formylating agent. Avoid a large excess.
Ring Formylation While N-formylation is generally favored, under certain conditions (especially with highly activating groups), electrophilic aromatic substitution on the benzene ring could occur as a minor side reaction.- Employ milder reaction conditions. - The use of acetic formic anhydride at controlled temperatures typically favors N-formylation.
Decomposition At elevated temperatures, both the starting material and the product can decompose, leading to a complex mixture of byproducts.- Maintain careful temperature control throughout the reaction. - Minimize the reaction time once the starting material is consumed (as monitored by TLC).
Purification Challenges
Issue Explanation Recommended Solution
Difficulty in removing unreacted starting material The polarity of the starting aniline and the formamide product might be similar, making chromatographic separation challenging.- Optimize the reaction to drive it to completion. - Consider a recrystallization step. A suitable solvent system will need to be determined empirically, but mixtures of ethyl acetate and hexanes are often a good starting point.
Product is an oil or does not crystallize The product may be a low-melting solid or an oil, making isolation by crystallization difficult.- If the product is an oil, purify by column chromatography on silica gel. - If direct crystallization fails, try precipitating the product by adding a non-polar solvent (like hexanes or pentane) to a concentrated solution of the product in a more polar solvent (like ethyl acetate or dichloromethane).

Experimental Protocols

Adapted Protocol for N-formylation using Acetic Formic Anhydride (in situ)

This protocol is an adapted procedure based on general methods for the formylation of anilines.

Materials:

  • 2-fluoro-6-methoxyaniline

  • Formic acid (98-100%)

  • Acetic anhydride

  • Anhydrous diethyl ether (or THF)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Preparation of Acetic Formic Anhydride (AFA) Solution:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, place formic acid (2.0 eq.).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq.) to the formic acid with vigorous stirring, maintaining the temperature below 10 °C. The reaction is exothermic.

    • Stir the mixture at 0 °C for 30-60 minutes to ensure the formation of AFA.

  • Formylation Reaction:

    • In a separate flame-dried flask, dissolve 2-fluoro-6-methoxyaniline (1.0 eq.) in anhydrous diethyl ether.

    • Cool the aniline solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared AFA solution to the aniline solution via the addition funnel over 15-20 minutes.

    • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding ice-cold water.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic (to remove unreacted acids).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete complete Reaction Complete check_completion->complete action_incomplete Increase reaction time/temperature or add more formylating agent incomplete->action_incomplete If incomplete check_workup Review Work-up Procedure complete->check_workup If complete workup_issue Product Loss During Work-up? check_workup->workup_issue yes_loss Optimize extraction/washing steps workup_issue->yes_loss Yes no_loss Consider purification issues workup_issue->no_loss No

Caption: Troubleshooting workflow for low reaction yield.

General Synthesis Workflow

synthesis_workflow start Start: 2-fluoro-6-methoxyaniline formylation N-Formylation (e.g., with Acetic Formic Anhydride) start->formylation workup Aqueous Work-up formylation->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product: This compound characterization->product

Caption: General workflow for the synthesis of this compound.

References

  • Avoiding by-products in the formylation of N,N-disubstituted anilines - Benchchem.
  • Troubleshooting guide for the formylation of aromatic amines. - Benchchem.
  • A) N‐formylation of ortho‐substituted anilines with transfer fomylation... - ResearchGate. Available at: [Link]

  • Formylation of Amines - PMC - NIH. Available at: [Link]

  • (1)H,(13)C and (19)F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d(6) - PubMed. Available at: [Link]

  • Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview - Benchchem.
  • † 1H-NMR and 13C-NMR Spectra.

Sources

purification challenges of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(2-fluoro-6-methoxyphenyl)formamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream success. This guide is structured to address common challenges with practical, chemically-sound solutions.

Introduction: Understanding the Molecule

This compound is an N-aryl formamide. Its purification is influenced by several key structural features: the moderately electron-rich aromatic ring, the acidic N-H proton, the polar formyl group, and its susceptibility to hydrolysis. A typical synthesis involves the formylation of 2-fluoro-6-methoxyaniline. Consequently, common impurities include unreacted starting materials, residual reagents (like formic acid), and degradation products.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations in a question-and-answer format, providing both the underlying chemical principles and step-by-step protocols for resolution.

Scenario 1: Presence of a More Basic Impurity

Question: My TLC and/or NMR analysis of the crude product shows a persistent secondary spot/signal that I believe is the unreacted starting material, 2-fluoro-6-methoxyaniline. How can I efficiently remove this?

Root Cause Analysis: This is a classic purification challenge stemming from incomplete conversion. The key to an efficient separation lies in the significant difference in basicity between the starting aniline and the product formamide. The lone pair of electrons on the aniline nitrogen is significantly more available for protonation (pKa of conjugate acid is ~3-4) than the lone pair on the formamide nitrogen, which is delocalized by the adjacent carbonyl group, rendering it essentially neutral.[1][2][3] We can exploit this pKa difference using a liquid-liquid extraction.

Recommended Protocol: Acidic Wash Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Use a volume of aqueous acid approximately half that of the organic layer.

  • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. The more basic 2-fluoro-6-methoxyaniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. The neutral formamide product will remain in the organic layer.

  • Separation: Allow the layers to separate fully and drain the lower aqueous layer.

  • Repeat (Optional): For high levels of contamination, repeat the acidic wash (Step 2-4).

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with saturated sodium chloride (brine) to facilitate the removal of dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

  • Purity Check: Confirm the removal of the aniline impurity via TLC or ¹H NMR.

Scenario 2: Product Instability and Acidic Properties

Question: My isolated product has a sharp, acidic odor and seems to degrade over time, even when stored. What is happening?

Root Cause Analysis: This issue strongly indicates the presence of residual acidic reagents, most commonly formic acid from the formylation step. More critically, formamides are susceptible to hydrolysis, a reaction catalyzed by acid or base, which breaks the amide bond to regenerate the starting aniline and formic acid.[4][5][6] This process can self-catalyze if trace acid is present, leading to progressive degradation.

Recommended Protocol: Mild Basic Wash and Anhydrous Storage

  • Redissolve: Dissolve the impure product in an appropriate organic solvent (ethyl acetate, DCM).

  • Bicarbonate Wash: In a separatory funnel, carefully wash the organic solution with a saturated aqueous solution of NaHCO₃.

    • Caution: Perform this wash slowly and vent the funnel frequently, as neutralization of acid will produce CO₂ gas, causing pressure buildup.[7]

  • Brine Wash: Wash the organic layer with brine to remove residual water and salts.

  • Thorough Drying: Dry the organic phase meticulously with a robust drying agent like anhydrous sodium sulfate (Na₂SO₄). Allow sufficient contact time (e.g., 15-20 minutes) to ensure all moisture is removed.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure. For final traces of solvent, using a high-vacuum line for 1-2 hours is recommended.

  • Proper Storage: Store the final, dry product in a tightly sealed vial under an inert atmosphere (nitrogen or argon) at a low temperature (-20°C is ideal for long-term stability) to minimize contact with atmospheric moisture.[8][9][10]

Scenario 3: Complex Mixture of Impurities

Question: My crude product is an oily residue with multiple spots on TLC that are not resolved by simple extractions. What is the best method for comprehensive purification?

Root Cause Analysis: When multiple byproducts or impurities of similar polarity are present, more robust purification techniques like chromatography or crystallization are necessary.[11] The choice between them depends on the physical state and quantity of the material.

Recommended Protocol 1: Flash Column Chromatography

Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[12][13]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.2-0.35.[14] this compound is a polar molecule, so a good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate).

    • Tip: If the compound is very polar, consider using Dichloromethane/Methanol as the eluent system.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent and apply it to the top of the column ("wet loading"). Dry loading is often preferred for better resolution.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure. Start with the solvent system determined by TLC, and if necessary, gradually increase the polarity (gradient elution) to elute your compound.

  • Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Type Starting Eluent System (Suggestion) Gradient Direction
Less Polar90:10 Hexane:Ethyl AcetateIncrease Ethyl Acetate %
Slightly Less Polar70:30 Hexane:Ethyl AcetateIncrease Ethyl Acetate %
Very Polar98:2 Dichloromethane:MethanolIncrease Methanol %

Recommended Protocol 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[15][16]

  • Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts of your product in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or water/ethanol mixtures).

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, large crystals.[17]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purification Workflow Decision Diagram

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analysis of the crude product.

Purification_Workflow Start Crude Product Analysis (TLC, NMR) CheckPurity Is the major impurity the starting aniline? Start->CheckPurity AcidWash Perform Acidic Wash (1M HCl) CheckPurity->AcidWash Yes CheckAcid Is the product acidic or unstable? CheckPurity->CheckAcid No AcidWash->CheckAcid BaseWash Perform Mild Base Wash (NaHCO3) CheckAcid->BaseWash Yes ComplexMix Are there multiple impurities? CheckAcid->ComplexMix No BaseWash->ComplexMix IsSolid Is the product a solid? ComplexMix->IsSolid Yes Column Purify by Flash Column Chromatography ComplexMix->Column No IsSolid->Column No Recrystallize Purify by Recrystallization IsSolid->Recrystallize Yes Final Pure Product (Verify by NMR, HPLC, etc.) Column->Final Recrystallize->Final

Sources

Technical Support Center: Formylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles to help you overcome common challenges and minimize side reactions in your experiments.

Introduction

The formylation of anilines is a critical reaction in organic synthesis, providing key intermediates for a wide range of pharmaceuticals, agrochemicals, and dyes.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity. The outcome of the formylation is highly dependent on the nature of the substituents on the aniline ring, the choice of formylating agent, and the reaction conditions. This guide provides a systematic approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the formylation of substituted anilines.

Q1: What are the most common formylating agents for anilines?

A1: A variety of reagents can be used for the N-formylation of anilines. Some of the most common include:

  • Formic acid : Often used in excess or with a dehydrating agent. It can be effective under neat conditions or with catalysts like silica sulfuric acid or iodine.[3][4][5][6]

  • Acetic formic anhydride (AFA) : A highly effective reagent, often generated in situ from formic acid and acetic anhydride.[7]

  • Vilsmeier reagent (DMF/POCl₃) : Typically used for C-formylation of electron-rich anilines but can also lead to N-formylation or other side reactions.[8][9][10][11]

  • Ammonium formate : A mild and effective reagent, particularly for secondary amines and anilines.[3][12]

  • Other reagents : Chloral, cyanomethyl formate, and triethyl orthoformate are also employed, each with its own advantages and limitations.[3][7][12]

Q2: My formylation reaction is sluggish or not proceeding with an aniline containing an electron-withdrawing group. What can I do?

A2: Aniline derivatives with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are less nucleophilic and therefore react more slowly.[5][13] To drive the reaction to completion, you can:

  • Increase the reaction temperature : This will increase the reaction rate, but be cautious as it can also promote side reactions.

  • Use a more reactive formylating agent : Acetic formic anhydride is generally more reactive than formic acid.

  • Employ a catalyst : Lewis acids or solid acid catalysts can activate the formylating agent.[3][4] For instance, melamine trisulfonic acid or iodine can catalyze formylation with formic acid.[3][6]

  • Extend the reaction time : Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Q3: I am observing a significant amount of a di-formylated product. How can I favor mono-formylation?

A3: Di-formylation can occur, especially with highly activated anilines or under harsh reaction conditions. To favor mono-formylation:

  • Control the stoichiometry : Use a molar ratio of the formylating agent to the aniline of 1:1 or slightly above.

  • Lower the reaction temperature : This can help to improve selectivity.

  • Reduce the reaction time : Monitor the reaction closely and stop it once the desired mono-formylated product is the major species.

Q4: How can I achieve chemoselective N-formylation in the presence of a hydroxyl group?

A4: Amines are generally more nucleophilic than hydroxyl groups. To achieve selective N-formylation:

  • Use mild reaction conditions : Lower temperatures and less reactive formylating agents will favor reaction at the more nucleophilic amine. Formic acid in polyethylene glycol (PEG) has been shown to be selective for N-formylation over O-formylation.[3]

  • Avoid strongly acidic or basic conditions : These can promote O-formylation.

  • Protect the hydroxyl group : If selectivity remains an issue, consider protecting the hydroxyl group as a silyl ether or another suitable protecting group before performing the formylation.

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more detailed look at specific side reactions, their causes, and actionable solutions.

Issue 1: C-Formylation Instead of N-Formylation with Vilsmeier Reagent

Probable Cause: The Vilsmeier-Haack reaction is a classic method for the C-formylation of electron-rich aromatic rings.[8][9][11] The Vilsmeier reagent (chlorodimethyliminium ion) is an electrophile that can attack the aromatic ring, particularly at the para-position of N,N-disubstituted anilines.[14][15] This is especially prevalent with anilines that have a free para position and strong electron-donating groups.

Solutions:

  • Choose an alternative formylating agent : If N-formylation is the desired outcome, switch to a reagent that is less prone to electrophilic aromatic substitution, such as formic acid or ammonium formate.[3][12]

  • Block the reactive positions : If the aniline has a free ortho or para position that is susceptible to C-formylation, consider using a substrate where these positions are blocked.

  • Modify the Vilsmeier conditions : Using a milder Lewis acid or lower temperatures may reduce the extent of C-formylation, although this may also decrease the overall reaction rate.

Issue 2: Formation of Unexpected Condensation Products

Probable Cause: Under certain conditions, particularly with the Vilsmeier-Haack reaction, unexpected condensation products can form. For example, the reaction of N,N-dimethylaniline with 2-formamidopyridine in POCl₃ has been reported to yield tris(4-dimethylaminophenyl)methane.[16][17] Other complex cyclization products like dibenzo[b,f][3][8]diazocines can also arise from ortho-formylation followed by intramolecular reactions.[17][18] These side reactions are often initiated by an initial C-formylation event.

Solutions:

  • Careful selection of formylating agent : The choice of formylating agent and reaction conditions is crucial. These complex side reactions are often specific to certain reagent combinations.

  • Strict temperature control : These condensation reactions are often favored at higher temperatures. Maintaining a low and consistent temperature throughout the reaction can help to minimize their formation.

  • Thorough characterization : Be aware of the potential for these unexpected products and use appropriate analytical techniques (NMR, MS) to fully characterize your product mixture.

Issue 3: Low Yield with Electron-Deficient Anilines

Probable Cause: The nucleophilicity of the aniline nitrogen is significantly reduced by electron-withdrawing groups (EWGs) on the aromatic ring.[5] This makes the reaction with many formylating agents slow and inefficient. While some catalytic systems report good yields for anilines with EWGs, longer reaction times are often necessary.[3][13]

Solutions:

  • Increase Reactivity: Employ more reactive formylating agents like acetic formic anhydride.

  • Catalysis: Use a suitable catalyst to enhance the electrophilicity of the formylating agent. Iodine, ZnO, and various other metal catalysts have been shown to be effective with formic acid.[3][6]

  • Optimize Conditions: As shown in the table below, the choice of catalyst and conditions can have a significant impact on the yield for anilines with EWGs.

Table 1: Effect of Formylating System on the Yield of N-(4-nitrophenyl)formamide

Formylating Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Formic Acid (neat)None60>12Moderate[5]
Formic Acid / I₂None70290[6]
Formic Acid / PEG-400PEG-400Room Temp685[19]
Formic Acid / ZnONone7012Good[3]

Experimental Protocols

Protocol 1: Standard N-Formylation using Formic Acid and Iodine

This protocol is a general procedure for the N-formylation of anilines using a catalytic amount of iodine.[6]

Materials:

  • Substituted aniline (1.0 eq)

  • Formic acid (2.0 eq)

  • Iodine (0.05 eq)

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 eq) and formic acid (2.0 eq).

  • Add the catalytic amount of iodine (0.05 eq) to the mixture.

  • Stir the reaction mixture at 70 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Minimizing C-Formylation Side Reactions

This protocol uses a milder formylating agent to favor N-formylation over C-formylation, especially for electron-rich anilines.

Materials:

  • Substituted aniline (1.0 eq)

  • Ammonium formate (1.5 eq)

  • Acetonitrile

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 eq) and ammonium formate (1.5 eq).[3]

  • Add acetonitrile as the solvent.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify as necessary by column chromatography or recrystallization.

Diagrams

Reaction Mechanism

FormylationMechanism cluster_activation Catalyst Activation of Formic Acid cluster_nucleophilic_attack Nucleophilic Attack cluster_elimination Elimination FA HCOOH ActivatedFA Activated Formylating Agent FA->ActivatedFA Activation Cat Catalyst (e.g., H⁺, I₂) Tetrahedral_Intermediate Tetrahedral Intermediate ActivatedFA->Tetrahedral_Intermediate Aniline Substituted Aniline (Ar-NH₂) Aniline->Tetrahedral_Intermediate Attack Formamide N-Formyl Aniline (Ar-NHCHO) Tetrahedral_Intermediate->Formamide Elimination of H₂O

Caption: General mechanism of catalyzed N-formylation of anilines.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Formylation Reaction check_conversion Low Conversion? start->check_conversion side_products Side Products Observed? check_conversion->side_products No increase_temp Increase Temperature or Use Stronger Reagent/Catalyst check_conversion->increase_temp Yes identify_side_product Identify Side Product (NMR, LC-MS) side_products->identify_side_product Yes success Successful Formylation side_products->success No increase_temp->start check_reagents Verify Reagent Purity and Stoichiometry check_reagents->start c_formylation C-Formylation? identify_side_product->c_formylation di_formylation Di-formylation? c_formylation->di_formylation No milder_reagent Use Milder N-Formylating Agent (e.g., Ammonium Formate) c_formylation->milder_reagent Yes other_side_product Other Side Product? di_formylation->other_side_product No adjust_stoichiometry Adjust Stoichiometry (Formylating Agent ≈ 1 eq) di_formylation->adjust_stoichiometry Yes other_side_product->check_reagents No optimize_conditions Optimize Conditions (Temp, Solvent, Catalyst) other_side_product->optimize_conditions Yes milder_reagent->start adjust_stoichiometry->start optimize_conditions->start

Caption: Troubleshooting decision tree for aniline formylation.

References

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • St. Fleur, A. (2014). Formylation of Amines. Molecules, 19(6), 7690-7729. [Link]

  • Reddy, K. L., et al. (2000). A Convenient Method for the N-Formylation of Secondary Amines and Anilines Using Ammonium Formate. Tetrahedron Letters, 41(46), 9149-9151.
  • JETIR. (2019). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • More, S. B., et al. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 8(41), 37889-37896. [Link]

  • St. Fleur, A. (2014). Formylation of Amines. Molecules, 19(6), 7690-7729.
  • Wikipedia. (n.d.). Formic acid. Retrieved from [Link]

  • Kim, H., et al. (2019). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 9(12), 1049. [Link]

  • Breit, B., et al. (2011). Enantioselective Hydroformylation of Aniline Derivatives. Organic letters, 13(15), 3848-3851. [Link]

  • Cheng, Y., et al. (2001). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Journal of the Chemical Society, Perkin Transactions 1, (1), 44-46.
  • More, S. B., et al. (2025). Manganese-catalyzed N-Formylation of Anilines Using Formic Acid as CO Surrogate.
  • ResearchGate. (n.d.). Unexpected Products from the Formylation of N,N-Dimethylanilines with 2-Formamidopyridine in POCl3. Retrieved from [Link]

  • Habibi, D., et al. (2013). N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. ISRN Organic Chemistry, 2013, 1-5.
  • Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

  • Chakrabarty, M., et al. (2008). A remarkably simple N-formylation of anilines using polyethylene glycol. Tetrahedron Letters, 49(13), 2225-2227.
  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096.
  • More, S. B., et al. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega, 8(41), 37889-37896. [Link]

  • PubMed. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN104262253A - Formylation method.
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  • Meth-Cohn, O., & Taylor, D. L. (1995). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[3][8]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. Journal of the Chemical Society, Chemical Communications, (14), 1463-1465.

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Technical Support Center: Optimizing HPLC Separation for N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of N-(2-fluoro-6-methoxyphenyl)formamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven solutions for common chromatographic challenges. As Senior Application Scientists, we understand that robust and reliable analytical methods are critical for purity assessment, stability testing, and quality control. This center provides in-depth troubleshooting guides and frequently asked questions to help you develop, optimize, and validate your HPLC methods in accordance with established scientific principles and regulatory expectations.

Troubleshooting Guide

Navigating HPLC issues can be complex, as symptoms often have multiple root causes. This guide provides a logical, step-by-step approach to diagnosing and resolving common problems encountered during the analysis of this compound and its related impurities.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic process for identifying the source of poor chromatographic performance. Start with the observed problem and follow the path to uncover potential causes and corrective actions.

HPLC_Troubleshooting start Problem Observed: Poor Separation peak_shape Assess Peak Shape start->peak_shape tailing tailing peak_shape->tailing fronting fronting peak_shape->fronting broad Broad Peaks / Low Efficiency peak_shape->broad cause_tailing1 Secondary Silanol Interactions tailing->cause_tailing1 cause_tailing2 Column Overload tailing->cause_tailing2 cause_tailing3 Interfering Compound Co-elution tailing->cause_tailing3 cause_fronting1 Sample Overload fronting->cause_fronting1 cause_fronting2 Incorrect Sample Solvent fronting->cause_fronting2 cause_broad1 Extra-Column Volume broad->cause_broad1 cause_broad2 Column Degradation / Void broad->cause_broad2 cause_broad3 Mobile Phase Mismatch broad->cause_broad3 solution_tailing1 Lower Mobile Phase pH (e.g., 2.5-3.0) Use End-Capped Column Add Competing Base (e.g., TEA) cause_tailing1->solution_tailing1 solution_tailing2 Reduce Injection Volume Dilute Sample cause_tailing2->solution_tailing2 solution_tailing3 Adjust Selectivity (Change Organic Modifier) Use Higher Efficiency Column cause_tailing3->solution_tailing3 solution_fronting1 Reduce Injection Volume Decrease Sample Concentration cause_fronting1->solution_fronting1 solution_fronting2 Dissolve Sample in Mobile Phase or a Weaker Solvent cause_fronting2->solution_fronting2 solution_broad1 Use Shorter/Narrower ID Tubing Check Connections cause_broad1->solution_broad1 solution_broad2 Flush Column (Reverse if allowed) Replace Column cause_broad2->solution_broad2 solution_broad3 Ensure Sample is Fully Dissolved Check Mobile Phase pH vs. Analyte pKa cause_broad3->solution_broad3

Caption: Troubleshooting workflow for poor HPLC separation.

Common Problems & Solutions in Detail

Q1: My main peak for this compound is tailing significantly. What is the scientific reason for this, and how can I fix it?

A1: Peak tailing is the most common peak shape issue for amine- and amide-containing compounds.[1]

  • Causality — Secondary Interactions: The primary cause is often a secondary retention mechanism occurring alongside the desired reversed-phase interaction.[1] this compound, while neutral, has polar groups that can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] These interactions are strong and lead to a portion of the analyte molecules being retained longer, resulting in a "tail."

  • Solutions & Protocols:

    • Operate at Low pH: By lowering the mobile phase pH to between 2.5 and 3.5, the residual silanol groups become fully protonated (Si-OH), which significantly reduces their ability to interact with the analyte.[1][4]

      • Protocol: Prepare an aqueous mobile phase component using 0.1% formic acid or a 20 mM phosphate buffer adjusted to pH 2.8.

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to chemically convert most residual silanols into less interactive species.[1][3] Using a base-deactivated column is highly recommended.[2]

    • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites, improving peak shape.

    • Consider Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1]

      • Protocol: Perform a dilution series (e.g., inject 10 µL of 100 µg/mL, 50 µg/mL, and 10 µg/mL solutions). If peak shape improves at lower concentrations, mass overload is a contributing factor.

Q2: I have an impurity peak that is not fully resolved from the main this compound peak. How can I improve the resolution?

A2: Improving resolution requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k).

  • Causality & Solutions:

    • Optimize Selectivity (α): This is the most powerful way to improve resolution for closely eluting peaks. Selectivity is influenced by the chemistry of the stationary and mobile phases.

      • Change Organic Modifier: Acetonitrile and methanol interact with analytes differently. Acetonitrile is aprotic and engages in dipole-dipole interactions, while methanol is a protic solvent capable of hydrogen bonding.[5] Switching from one to the other can change the elution order and improve separation.

      • Change Stationary Phase: If changing the mobile phase is insufficient, a different stationary phase chemistry is needed. For aromatic compounds like this, consider:

        • Phenyl-Hexyl Phase: Offers π-π interactions with the aromatic rings of the analyte and impurities, providing a different selectivity compared to a standard C18.[6]

        • Pentafluorophenyl (PFP) Phase: Particularly effective for separating halogenated compounds and positional isomers due to multiple interaction mechanisms (hydrophobic, aromatic, dipole-dipole).[6][7]

    • Increase Efficiency (N): Higher efficiency results in narrower peaks, which can improve resolution.

      • Protocol: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column. According to USP <621>, adjustments to column length and particle size are permissible within certain limits without full revalidation, provided system suitability is met.[8][9]

    • Optimize Retention (k): Increasing the retention factor (k) by decreasing the amount of organic modifier in the mobile phase can sometimes improve resolution, but only if selectivity is already adequate.[5] Aim for a retention factor between 2 and 10 for robust methods.[5]

Q3: My retention times are drifting from one injection to the next. What are the likely causes?

A3: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or column condition.

  • Causality & Solutions:

    • Insufficient Column Equilibration: This is the most common cause, especially when changing mobile phases or after a gradient run.

      • Protocol: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before the first injection. Monitor the baseline until it is stable.[10]

    • Mobile Phase Issues:

      • Inaccurate Preparation: Small errors in mobile phase composition can lead to shifts. Always use volumetric flasks for preparation.

      • Degassing: Dissolved gases can form bubbles in the pump, causing flow rate fluctuations and retention time shifts.[2][11] Always degas the mobile phase using an online degasser, sonication, or helium sparging.

      • pH Drift: If using a buffer near its pKa, its pH can be unstable. Always choose a buffer with a pKa within +/- 1 unit of the desired mobile phase pH.

    • Temperature Fluctuations: Column temperature directly affects retention. A change of 1°C can alter retention time by 1-2%.

      • Solution: Use a thermostatted column compartment to maintain a constant temperature (e.g., 30 °C).[10]

Frequently Asked Questions (FAQs)

Q4: What are good starting conditions for developing an HPLC method for this compound?

A4: A systematic approach is key for efficient method development.[12][13] The following table provides a robust starting point based on the physicochemical properties of the analyte.

ParameterRecommended Starting ConditionRationale & Key Considerations
Stationary Phase C18, End-Capped (e.g., 150 x 4.6 mm, 3.5 µm)The C18 phase provides general-purpose hydrophobic retention suitable for this moderately polar molecule.[14] End-capping is critical to minimize peak tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water (or 20 mM KH₂PO₄, pH 3.0)Provides a low pH to suppress silanol activity and ensure good peak shape. Formic acid is volatile and ideal for LC-MS compatibility.[5][15]
Mobile Phase B AcetonitrileAcetonitrile often provides sharper peaks and lower backpressure compared to methanol. It is a good first choice for the organic modifier.
Elution Mode GradientStart with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for the main peak and all impurities.[16]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. This can be adjusted based on column dimensions per USP <621> guidelines.[17]
Column Temperature 30 °CProvides better reproducibility than ambient temperature and can improve peak efficiency.[11]
Detection (UV) 254 nm or PDA Scan (210-400 nm)The aromatic structure suggests strong UV absorbance. A PDA detector is recommended during development to identify the optimal wavelength (λmax) for all components.
Injection Volume 5-10 µLA small volume minimizes potential peak distortion from the injection solvent.
Sample Diluent Initial Mobile Phase or Water/Acetonitrile (50:50)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase is crucial to prevent peak splitting or broadening.[2][4]

Q5: What potential impurities should I be looking for during method development?

A5: Impurity profiles are critical for drug safety and quality.[18] Potential impurities for this compound can originate from the starting materials, by-products, or degradation.

  • Starting Material: 2-fluoro-6-methoxyaniline. This is a likely process-related impurity.

  • Hydrolysis Product: Acidic or basic conditions could potentially hydrolyze the formamide back to 2-fluoro-6-methoxyaniline.

  • Synthesis By-products: Depending on the formylating agent used (e.g., formic acid, N,N-dimethylformamide), various related substances could be formed.[19][20] For example, if DMF is used at high temperatures, it can decompose and lead to side reactions.[20]

  • Degradation Products: Forced degradation studies (acid, base, oxidation, heat, light) as described in ICH guidelines should be performed to identify potential degradants that may form during the product's shelf life.[21]

Q6: When do I need to validate my final HPLC method?

A6: Method validation is a regulatory requirement to demonstrate that an analytical procedure is suitable for its intended purpose.[22][23] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, validation is required for methods used in registration applications for new drug substances.[22][24]

  • Key Validation Parameters: The core parameters that must be assessed include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[25]

    • Linearity: Demonstrating a direct relationship between concentration and response over a defined range.[26]

    • Range: The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[22][26]

    • Accuracy: The closeness of the test results to the true value.[25]

    • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day/inter-analyst), and reproducibility (between labs).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

    • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2 units, temperature ±5°C).

References
  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: <621> Chromatography - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: HPLC Troubleshooting Guide Source: Waters URL: [Link]

  • Title: HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL: [Link]

  • Title: GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS Source: HALO Columns URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]

  • Title: Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods Source: alwsci URL: [Link]

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Source: PharmaCores URL: [Link]

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Expert Guide to Troubleshooting Common HPLC Issues Source: AELAB URL: [Link]

  • Title: 6 HPLC method development Source: ResearchGate URL: [Link]

  • Title: Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification Source: RSC Publishing URL: [Link]

  • Title: Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples Source: NIH National Center for Biotechnology Information URL: [Link]

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Technical Support Center: Overcoming Solubility Issues of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the solubility challenges of N-(2-fluoro-6-methoxyphenyl)formamide in aqueous buffers. The information presented herein is designed to offer both foundational understanding and practical, actionable solutions for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound, and why is it challenging to dissolve?

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous buffer. What are the immediate troubleshooting steps?

A2: This is a common issue when working with hydrophobic compounds. Here are the initial steps to take:

  • Slower, Stepwise Dilution: Add the DMSO stock solution to the aqueous buffer very slowly, ideally drop-wise, while vigorously vortexing or stirring the buffer.[1] This helps to rapidly disperse the compound and avoid localized high concentrations that can lead to immediate precipitation.

  • Lower Final DMSO Concentration: For many biological assays, it is critical to keep the final concentration of DMSO low, typically below 0.5%, to prevent solvent-induced toxicity or artifacts.[1] Always run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.[1]

  • Pre-warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility, but be mindful of the thermal stability of your compound and other buffer components.

Q3: Are there alternative strategies to a simple DMSO stock dilution for improving the aqueous solubility of this compound?

A3: Yes, several effective strategies can be employed, either individually or in combination, to enhance the solubility of this compound. These include the use of co-solvents, pH adjustment, and the application of solubilizing excipients like cyclodextrins.[2][3][4] Each of these approaches is detailed in the Troubleshooting Guides section below.

In-Depth Troubleshooting Guides

Strategy 1: Co-Solvent Systems

The addition of a water-miscible organic solvent, or co-solvent, to your aqueous buffer can significantly increase the solubility of hydrophobic compounds like this compound.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, which in turn lowers the energy barrier for solvating a non-polar solute.[]

Potential Co-solvents:
  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 400[]

Experimental Protocol for Co-Solvent Solubility Testing:
  • Prepare Stock Solutions: Create a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., 10 mM in ethanol).

  • Prepare Co-Solvent Buffer Systems: Prepare a series of your desired aqueous buffer (e.g., PBS, pH 7.4) containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Solubility Determination:

    • Add an excess amount of the this compound stock solution to each co-solvent buffer system in a microcentrifuge tube.

    • Incubate the tubes on a shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to reach equilibrium.[7]

    • Centrifuge the tubes at high speed to pellet any undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[8]

  • Data Analysis: Plot the measured solubility of this compound as a function of the co-solvent concentration to identify the optimal system for your experiments.

Strategy 2: pH Adjustment

For ionizable compounds, altering the pH of the aqueous buffer is a powerful and straightforward method to enhance solubility.[3][] The formamide group in this compound is weakly basic and can be protonated under acidic conditions. By adjusting the pH of the buffer to be at least two units away from the compound's pKa, a significant increase in solubility can often be achieved.[9]

Experimental Protocol for pH-Dependent Solubility Profiling:
  • Prepare a Range of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4).[10][11] Ensure the buffer systems have adequate buffering capacity.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess of solid this compound to a known volume of each buffer in separate vials.[7]

    • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[7]

    • After equilibration, check and record the final pH of each solution.[7]

    • Separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.[12][13]

  • Data Interpretation: Plot the solubility against the final measured pH to determine the pH-solubility profile of the compound. This will reveal the pH at which the compound is most soluble.

Strategy 3: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility.[15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[18][19]

Experimental Protocol for Cyclodextrin-Mediated Solubilization:
  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM) in your desired buffer.

  • Phase Solubility Study:

    • Add an excess amount of this compound to each HP-β-CD solution.

    • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

    • Separate the solid and liquid phases by centrifugation.

    • Determine the concentration of the dissolved compound in the supernatant for each sample.

  • Analysis of Results: Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration is indicative of the formation of a soluble inclusion complex.

Data Presentation and Visualization

Table 1: Hypothetical Solubility of this compound in Various Solvent Systems
Solvent System (Aqueous Buffer, pH 7.4)Expected Solubility Range (µg/mL)Notes
No Additives< 1Poor intrinsic aqueous solubility.
5% Ethanol (v/v)5 - 15Modest improvement with a common co-solvent.
10% Propylene Glycol (v/v)10 - 30Propylene glycol can be an effective solubilizer.
50 mM HP-β-Cyclodextrin50 - 150Significant solubility enhancement via inclusion complexation.[2][15]
Buffer at pH 4.520 - 60Increased solubility due to protonation of the formamide group.[3]
Visualizing the Troubleshooting Workflow

A systematic approach is key to efficiently identifying the optimal solubilization strategy. The following diagram outlines a decision-making workflow for addressing the solubility challenges of this compound.

Caption: A decision tree for selecting a solubility enhancement strategy.

Analytical Quantification Protocols

Accurate determination of solubility requires a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.

General HPLC-UV Method Protocol
  • Instrumentation: An HPLC system equipped with a UV-Vis detector is required.[20]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV-Vis spectrum of this compound to find its absorbance maximum (λmax). Aromatic compounds typically absorb in the 200-300 nm range.

    • Injection Volume: 10-20 µL.

  • Standard Curve Preparation:

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).

    • Perform serial dilutions to create a series of calibration standards of known concentrations.[20]

    • Inject each standard and record the peak area.

    • Plot peak area versus concentration and perform a linear regression to generate a standard curve.

  • Sample Analysis:

    • Inject the filtered supernatant from your solubility experiments.

    • Determine the peak area for this compound.

    • Calculate the concentration in the sample using the equation from the standard curve.

General UV-Vis Spectrophotometry Protocol

For a quicker, higher-throughput estimation of concentration, UV-Vis spectrophotometry can be used, provided no other components in the solution absorb at the same wavelength.[12]

  • Determine λmax: Scan a dilute solution of this compound in the experimental buffer across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Curve:

    • Prepare a series of standard solutions of known concentrations in the same buffer as your samples.

    • Measure the absorbance of each standard at λmax.

    • Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[13]

  • Sample Measurement:

    • Measure the absorbance of your filtered experimental samples at λmax.

    • Use the standard curve to determine the concentration of the dissolved compound.

By systematically applying these troubleshooting strategies and analytical methods, researchers can effectively overcome the solubility challenges associated with this compound and proceed with their experiments with confidence.

References

  • N.A. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • N.A. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
  • N.A. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH.
  • N.A. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
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  • N.A. (2024, October 7). Compexation of poorly water soluble drug with cyclodextrin.
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  • Altria, K. D. (n.d.). Buffer Preparation — Hints, Tips and Common Errors | LCGC International.
  • Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers - Pharmaguideline.
  • N.A. (2022, February 16). Novel excipients for solubility enhancement - European Pharmaceutical Review.
  • N.A. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
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  • N.A. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
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  • World Health Organization (WHO). (n.d.). Annex 4.
  • N.A. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil - Digital Commons @ Cal Poly.
  • N.A. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • N.A. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations.
  • N.A. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • N.A. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM) - Frontiers.
  • Baokar, S. (2024, December 9). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking - ResearchGate.
  • N.A. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
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  • Deshmukh, A. S. (2017, May 31). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • N.A. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
  • N.A. (2022, April 11). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY - Journal of Chemical Technology and Metallurgy.
  • N.A. (n.d.). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech.
  • N.A. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p- METHOXYCINNAMIC ACID SOLUBILITY - Universitas Airlangga.
  • N.A. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one - Benchchem.
  • Procopio, D., et al. (2021, November 13). Green Solvents for the Formation of Amide Linkage - ResearchGate.
  • N.A. (2025, December 23). Co-solvent: Significance and symbolism.
  • N.A. (n.d.). pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • N.A. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing).
  • N.A. (n.d.). 6. analytical methods.
  • N.A. (n.d.). Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing).
  • N.A. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions - ResearchGate.
  • N.A. (n.d.). CAS 2409132-63-2 Formamide, N-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl) - BOC Sciences. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVJWmVW9WLzODFER_Cj8bPoRPEFbJgnnGg5UVXlvNBhD9BqKWOBAOO9lXyzn-cf-BTtBI9dPZL0P5t-QJbvV4taE-VrEVqXYAkoQhHKg68rhzAPY5HL3zcik_3rewSLUz6KsM3F_ALX_Mg9qp4micFNQ3A49IvqgFpEgqPQbXXnIX3spNWgpdfnzUpC0hx6zb97FhnlJ80V4kv1xhO5n_uYEg=
  • N.A. (n.d.). A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide - Benchchem.
  • N.A. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine - Benchchem.
  • N.A. (2025, May 9). N-fluoro-N-(4-methoxyphenyl)formamide | C8H8FNO2 | CID 174649526 - PubChem.

Sources

troubleshooting N-(2-fluoro-6-methoxyphenyl)formamide instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of N-(2-fluoro-6-methoxyphenyl)formamide Stability

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this compound in their experimental workflows. While a valuable intermediate, N-aryl formamides can exhibit solution-state instability, leading to inconsistent results, impurity formation, and loss of potency.

This guide moves beyond simple procedural lists to provide a mechanistically grounded, question-and-answer-based framework for troubleshooting. By understanding the why behind the degradation, you can proactively design more robust experiments, ensure data integrity, and accelerate your research and development timelines. We will explore the primary degradation pathways, provide validated diagnostic protocols, and outline best practices for handling and storage.

Frequently Asked Questions (FAQs): Core Instability Issues

Q1: My solution of this compound is showing a new peak in my HPLC/LC-MS analysis over time. What is the most likely cause?

The most probable cause of degradation is the hydrolysis of the formamide bond. The formamide functional group is an amide, which is susceptible to cleavage by nucleophilic attack at the carbonyl carbon, resulting in the formation of 2-fluoro-6-methoxyaniline and formic acid. This reaction is often slow but can be significantly accelerated by environmental factors.

The electronic nature of the substituted phenyl ring influences the rate of this reaction. The electron-withdrawing fluorine atom and the electron-donating methoxy group ortho to the formamide linkage create a complex electronic and steric environment that dictates the molecule's susceptibility to hydrolysis compared to simpler formamides.

Q2: How does the pH of my solution impact the stability of the compound?

The pH of the aqueous or protic solvent system is the most critical factor governing the stability of this compound. The hydrolysis of the amide bond is subject to both acid and base catalysis.[1][2]

  • Acid-Catalyzed Hydrolysis (pH < 6): Under acidic conditions, the carbonyl oxygen of the formamide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it significantly more susceptible to attack by a weak nucleophile like water.[3] The reaction proceeds through a tetrahedral intermediate to yield the corresponding amine and formic acid.

  • Base-Catalyzed Hydrolysis (pH > 8): Under basic conditions, the potent nucleophile, hydroxide ion (OH⁻), directly attacks the carbonyl carbon. This is often a more rapid pathway for degradation than acid-catalyzed hydrolysis.[4] The reaction again proceeds through a tetrahedral intermediate, which then collapses to form the amine and formate.

Stability is typically greatest in the neutral to slightly acidic pH range (approximately pH 6-7), but the optimal pH must be determined experimentally for your specific buffer system and concentration.

Q3: I observed degradation even in a neutral, unbuffered aqueous solution. Is this possible?

Yes, this is entirely possible. While slower than acid- or base-catalyzed pathways, neutral hydrolysis (solvolysis) still occurs.[5][6] In this mechanism, water molecules act as both the nucleophile and a proton shuttle to facilitate the reaction.[5][6] The rate of this "uncatalyzed" reaction is highly dependent on temperature; for every 10°C increase, the reaction rate can approximately double. If your experiments are conducted at elevated temperatures (e.g., 37°C or higher), neutral hydrolysis can become a significant factor over several hours or days.

Q4: Could my choice of solvent be the primary issue?

Absolutely. Solvent choice is critical for long-term stability.

  • Protic Solvents (Water, Methanol, Ethanol): These solvents can directly participate in hydrolysis (solvolysis). Solutions in these solvents should always be prepared fresh and used as quickly as possible.

  • Aprotic Solvents (DMSO, DMF, Acetonitrile): These are the preferred solvents for preparing concentrated stock solutions for long-term storage. However, "anhydrous" grades of these solvents should be used, as even trace amounts of contaminating water can lead to slow hydrolysis over weeks or months in storage. Always use solvents from a freshly opened bottle or those stored properly under an inert atmosphere (e.g., argon or nitrogen) with a desiccant.

Q5: My compound seems to degrade when left on the benchtop, even in an aprotic solvent. What could be happening?

If you have ruled out hydrolysis due to water contamination, the next most likely cause is photodegradation . Aromatic systems, such as the one in this compound, can absorb energy from ambient UV and visible light. This energy can promote the molecule to an excited state, leading to photochemical reactions and degradation.[7][8]

According to ICH Q1B guidelines, photostability testing is a critical part of drug substance characterization.[9][10] To mitigate this, always store solutions in amber vials or protect clear vials from light by wrapping them in aluminum foil.[9] Minimize the exposure of the solution to direct light during experimental manipulations.

Systematic Troubleshooting & Diagnostic Workflows

Q6: How can I systematically diagnose the cause of instability in my specific experimental setup?

A systematic diagnosis is best achieved by conducting a forced degradation study .[11][12] This involves intentionally subjecting the compound to a range of harsh conditions to rapidly identify its vulnerabilities.[13][14] This approach not only identifies the degradation pathways but is also essential for developing a stability-indicating analytical method (e.g., an HPLC method that can separate the parent compound from all its degradants).[15]

The following workflow provides a logical approach to pinpointing the source of instability.

G cluster_0 Troubleshooting Workflow start Instability Observed (e.g., new HPLC peak) check_hydrolysis Perform pH Stress Test (Acidic, Neutral, Basic) start->check_hydrolysis check_oxidation Perform Oxidative Stress Test (e.g., H2O2) check_hydrolysis->check_oxidation Degradation Observed implement_solution Implement Mitigation Strategy (e.g., Buffer pH, Protect from Light) check_hydrolysis->implement_solution No Degradation check_photo Perform Photostability Test (UV/Vis Light Exposure) check_oxidation->check_photo Degradation Observed check_oxidation->implement_solution No Degradation check_thermal Perform Thermal Stress Test (Elevated Temperature) check_photo->check_thermal Degradation Observed check_photo->implement_solution No Degradation identify_pathway Identify Primary Degradation Pathway(s) (e.g., Hydrolysis, Photolysis) check_thermal->identify_pathway Degradation Observed check_thermal->implement_solution No Degradation identify_pathway->implement_solution

Caption: A systematic workflow for diagnosing compound instability.

Experimental Protocols for Diagnosis

Protocol 1: pH-Dependent Stability Assessment

This protocol will determine the compound's stability profile across a range of pH values.

Materials:

  • This compound

  • Acetonitrile (ACN) or DMSO (for stock solution)

  • Buffers: 0.1 N HCl (pH ~1), pH 4.0 Citrate Buffer, pH 7.4 Phosphate Buffer, pH 10.0 Carbonate Buffer

  • HPLC or LC-MS system with a suitable C18 column

  • Autosampler vials (amber preferred)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of the compound in ACN or DMSO.

  • Prepare Test Solutions: For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50-100 µg/mL. (e.g., 10 µL of stock into 1990 µL of buffer). Vortex to mix.

  • Initial Analysis (T=0): Immediately inject an aliquot of each test solution onto the HPLC/LC-MS system to determine the initial peak area of the parent compound.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 40°C) to accelerate degradation.

  • Time-Point Analysis: Inject aliquots from each vial at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Data Analysis: For each pH condition, plot the percentage of the parent compound remaining versus time. This will clearly illustrate the pH conditions under which the compound is least stable.

Protocol 2: Comprehensive Forced Degradation Study

This study expands on the pH assessment to include oxidative and photolytic stress conditions, following ICH guidelines.[11][13] The goal is to achieve 5-20% degradation to ensure degradation products are detectable without being secondary or tertiary artifacts.[13][15]

Stress ConditionReagent/SetupTypical ConditionsPurpose
Acid Hydrolysis 0.1 N to 1 N HCl40-60°C, 2-24 hoursTo assess stability in acidic environments.
Base Hydrolysis 0.1 N to 1 N NaOHRoom Temp to 40°C, 1-8 hoursTo assess stability in basic environments.
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temp, 4-24 hoursTo evaluate sensitivity to oxidative stress.
Photostability ICH-compliant photostability chamber1.2 million lux hours (visible) & 200 watt hours/m² (UV)To determine light sensitivity.[16]
Thermal Stress Oven (in solid state and solution)60-80°C, 24-72 hoursTo assess intrinsic thermal stability.

Procedure for Photostability Testing:

G cluster_0 Photostability Study Setup (ICH Q1B) sample_prep Prepare 3 Samples: 1. Solution in Clear Vial (Test) 2. Solution in Foil-Wrapped Vial (Dark Control) 3. Solid Compound in Clear Dish chamber Place Samples in Photostability Chamber sample_prep->chamber exposure Expose to Controlled UV and Visible Light chamber->exposure analysis Analyze Samples and Controls by HPLC at Time Points exposure->analysis

Caption: Primary hydrolytic degradation of the parent compound. (Note: This is a conceptual representation. Actual chemical structures would be rendered in a chemistry drawing program.)

Preventative Measures & Best Practices

Based on the likely degradation pathways, the following best practices are recommended to ensure the stability of your this compound solutions:

ParameterRecommendationRationale
Solvent for Stocks Use anhydrous, aprotic solvents (e.g., DMSO, DMF).Minimizes the primary reactant (water) for hydrolysis.
Working Solutions Prepare fresh daily in your experimental buffer.Avoids slow degradation in aqueous media over time.
pH Control Buffer aqueous solutions to a stable pH (typically 6-7).Prevents rapid acid- or base-catalyzed hydrolysis.
Storage Store stock solutions at -20°C or -80°C in tightly sealed vials.Low temperature dramatically slows all chemical reactions.
Light Exposure Use amber vials or wrap containers in foil. Work in subdued light.Prevents photochemical degradation from ambient light.
Atmosphere For long-term storage, consider flushing vials with argon or nitrogen.Displaces moisture and oxygen, preventing hydrolysis and oxidation.

By implementing these measures and using the diagnostic tools provided, you can ensure the integrity of your experiments and the reliability of your data when working with this compound.

References

  • Mazzone, G., et al. (2013). The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. Journal of Physical Chemistry B. Available at: [Link]

  • Wang, Y., et al. (2007). Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. The Journal of Physical Chemistry A. Available at: [Link]

  • Pliego, J. R., & Riveros, J. M. (2002). The Mechanism of Formamide Hydrolysis in Water from Ab Initio Calculations and Simulations. Angewandte Chemie International Edition. Available at: [Link]

  • PharmaGuru. (n.d.). Photostability Testing: How Helpful In Drug Development. Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Sharma, M. C., & Sharma, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products. International Research Journal of Pharmacy. Available at: [Link]

  • SGS. (n.d.). Photostability. SGS USA. Available at: [Link]

  • Corden, B. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. Available at: [Link]

  • Alsante, K. M., et al. (2021). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. Available at: [Link]

  • Huynh-Ba, K. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology. Available at: [Link]

  • CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. Available at: [Link]

  • Wikipedia. (n.d.). Formamide. Available at: [Link]

  • Belay, K., et al. (2020). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. RSC Advances. Available at: [Link]

  • Eriksson, M. A., et al. (1995). On the pH dependence of amide proton exchange rates in proteins. Biophysical Journal. Available at: [Link]

  • Brown, R.S., & Bennet, A.J. (2002). Aspects of the hydrolysis of formamide: Revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Journal of Physical Organic Chemistry. Available at: [Link]

  • Gorski, J., et al. (2001). pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure. Biochemistry. Available at: [Link]

  • Chemistry For Everyone. (2024, May 28). How Does PH Affect Peptide Bonds? YouTube. Available at: [Link]

  • Wanner, M. J., & Koomen, G. J. (2022). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Angewandte Chemie International Edition. Available at: [Link]

  • Electra. (2016, April 12). Are all formamids unstable in the prescense of water? Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of N-(2-fluoro-6-methoxyphenyl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the biological activity of N-(2-fluoro-6-methoxyphenyl)formamide derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research. Our focus is on providing practical, causality-driven insights to empower your experimental design and interpretation.

The this compound scaffold is a privileged structure in modern medicinal chemistry, frequently employed in the design of kinase inhibitors. The strategic placement of the fluoro and methoxy groups can significantly influence compound properties, from target engagement to metabolic stability.[1] However, optimizing derivatives of this class is not without its challenges. This guide is structured to anticipate and address these hurdles head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of this compound derivatives, particularly in the context of kinase inhibitor discovery.

Q1: My this compound derivative shows poor aqueous solubility. What is the likely cause and how can I address this?

Poor aqueous solubility is a frequent challenge in drug discovery, with over 40% of new chemical entities being practically insoluble in water.[2][3] For the this compound scaffold, the planarity of the aromatic rings can contribute to low solubility due to efficient crystal packing.[4]

  • Causality: The hydrophobic nature of the core structure is often exacerbated during lead optimization, as adding hydrophobic substituents is a common strategy to increase potency by filling hydrophobic pockets in the target's binding site.[4]

  • Troubleshooting Workflow:

    G start Poor Aqueous Solubility Observed kinetic_sol Assess Kinetic Solubility start->kinetic_sol thermo_sol Assess Thermodynamic Solubility kinetic_sol->thermo_sol If solubility is a persistent issue formulate Consider Formulation Strategies (e.g., ASDs, lipid-based) thermo_sol->formulate For late-stage candidates structural_mod Implement Structural Modifications thermo_sol->structural_mod For lead optimization add_polar Introduce Polar Groups (e.g., morpholine, piperazine) structural_mod->add_polar disrupt_planarity Disrupt Planarity (e.g., add sp3 centers) structural_mod->disrupt_planarity salt_formation Investigate Salt Formation (if ionizable handle present) structural_mod->salt_formation retest Re-evaluate Solubility & Activity add_polar->retest disrupt_planarity->retest salt_formation->retest

    Caption: Troubleshooting workflow for poor aqueous solubility.

  • Actionable Advice:

    • Quantify the Problem: First, obtain a quantitative measure of solubility using a standardized assay, such as the Shake-Flask method (see Protocol 1).[5] This will establish a baseline for improvement.

    • Structural Modifications:

      • Introduce polar functional groups at solvent-exposed positions on your molecule. For instance, adding a morpholine or piperazine moiety can significantly improve solubility.[6]

      • Disrupt the planarity of the molecule to hinder crystal lattice formation. Introducing sp3-hybridized linkers or substituents can be an effective strategy.[4]

    • Formulation Strategies: For later-stage compounds, advanced formulation techniques like creating amorphous solid dispersions (ASDs) or using lipid-based formulations can enhance bioavailability for in vivo studies.[3][7]

Q2: I'm observing high metabolic turnover of my compound in liver microsomes. How do the fluoro and methoxy groups influence this, and what can I do?

The 2-fluoro and 6-methoxy substituents are often incorporated to enhance metabolic stability.[1][8] However, the overall metabolic fate of the molecule depends on the entire structure.

  • Causality:

    • Fluorine: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. Placing a fluorine atom at a metabolically vulnerable position (a "soft spot") can block this metabolic pathway.[1]

    • Methoxy Group: While the methoxy group itself can be a site of metabolism (O-demethylation), its placement at the ortho position to the formamide linkage can provide steric hindrance, potentially protecting the amide bond from hydrolysis. However, electron-rich aromatic rings like anisoles can still be susceptible to oxidative metabolism.[8]

  • Troubleshooting Steps:

    • Confirm Metabolic Liability: Perform a microsomal stability assay (see Protocol 2) to determine the intrinsic clearance of your compound.[9][10]

    • Metabolite Identification: If stability is low, the next crucial step is to identify the metabolites formed. This will pinpoint the exact site of metabolic attack.

    • Structure Modification:

      • If O-demethylation is observed, consider replacing the methoxy group with a bioisostere that is less prone to metabolism, such as a difluoromethoxy group.[11]

      • If oxidation occurs on an unsubstituted aromatic ring, consider adding fluorine or deuterium at that position to block metabolism.[1]

Q3: My kinase assay results are inconsistent or show high background. How do I troubleshoot this?

Inconsistent results in kinase assays can stem from compound properties, assay conditions, or experimental execution.[12][13]

  • Potential Causes & Solutions:

Problem Potential Cause Recommended Solution
High Variability Between Replicates Pipetting inaccuracy, inadequate mixing, or plate edge effects.[12]Calibrate pipettes, use reverse pipetting for viscous solutions, and ensure thorough mixing. Avoid using the outer wells of the assay plate.[12]
Higher than Expected IC50 Incorrect buffer composition (pH, ionic strength), or suboptimal ATP concentration.[12]Verify that the buffer conditions are optimal for your specific kinase. For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher IC50.[12][14]
High Background Signal Compound autofluorescence or interference with the detection system (e.g., luciferase inhibition in ADP-Glo™ assays).[13]Run a control plate with the compound and all assay components except the kinase to check for autofluorescence. If using a luminescence-based assay, test for direct inhibition of the reporter enzyme (e.g., luciferase).[13]
Compound Aggregation Poor solubility of the test compound at higher concentrations can lead to non-specific inhibition.Include a detergent like Triton X-100 (0.01%) in the assay buffer to mitigate aggregation. Visually inspect wells for precipitation.
  • Workflow for Investigating Assay Interference:

    G start Inconsistent Kinase Assay Results check_compound Assess Compound Interference start->check_compound check_assay Review Assay Conditions start->check_assay autofluorescence Test for Autofluorescence (No Enzyme Control) check_compound->autofluorescence quenching Test for Signal Quenching check_compound->quenching reporter_inhibition Test for Reporter Enzyme Inhibition (e.g., Luciferase) check_compound->reporter_inhibition resolve Implement Corrective Actions autofluorescence->resolve quenching->resolve reporter_inhibition->resolve atp_conc Verify ATP Concentration (relative to Km) check_assay->atp_conc buffer_comp Check Buffer Composition (pH, additives) check_assay->buffer_comp enzyme_quality Confirm Enzyme Activity check_assay->enzyme_quality atp_conc->resolve buffer_comp->resolve enzyme_quality->resolve

    Caption: Workflow for troubleshooting kinase assay interference.

Q4: I'm concerned about off-target effects. How can I assess the selectivity of my compound?

Off-target interactions are a major cause of preclinical and clinical toxicity.[15] Early assessment of selectivity is crucial.

  • Causality: Small molecule inhibitors often bind to multiple targets, especially within a large protein family like kinases, due to similarities in the ATP binding pocket.

  • Actionable Advice:

    • Kinase Profiling: Screen your compound against a panel of kinases. Commercial services offer panels of hundreds of kinases.[14] This will provide a selectivity profile and identify potential off-target activities.

    • Dose-Response Confirmation: For any identified off-target hits, perform a full dose-response curve to determine the IC50 value. This allows for a quantitative comparison to the on-target potency.

    • Cellular Target Engagement: Use techniques like cellular thermal shift assays (CETSA) or targeted proteomics to confirm that your compound is engaging the intended target in a cellular context.

Part 2: Experimental Protocols

These protocols provide a starting point for assessing key properties of your this compound derivatives.

Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound, often considered the "gold standard" measurement.[16]

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 1.5 mL microcentrifuge tubes

  • Thermomixer or shaker

  • Centrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[17]

  • Calibration Curve: Prepare a series of standards by diluting the DMSO stock solution in a 1:1 mixture of acetonitrile and water. These will be used to generate a calibration curve.

  • Incubation: Add an excess amount of the solid test compound to a microcentrifuge tube containing 1 mL of PBS (pH 7.4). Ensure there is undissolved solid material at the bottom of the tube.

  • Equilibration: Incubate the tubes in a thermomixer or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

  • Separation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation: Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a 1:1 mixture of acetonitrile and water to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples and the calibration standards by HPLC-UV or LC-MS/MS. Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.

Protocol 2: Metabolic Stability Assessment (Liver Microsome Assay)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[18]

Materials:

  • Pooled liver microsomes (human or other species)

  • 0.1 M Phosphate buffer, pH 7.4

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Thaw the liver microsomes on ice. Dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL protein).[19]

    • Prepare the test compound and positive control at a 2X final concentration in phosphate buffer.

    • Prepare the NADPH regenerating system at a 2X final concentration in phosphate buffer.

  • Incubation Setup (96-well plate):

    • Add the diluted microsome solution to the wells.

    • Add the 2X test compound or control solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the 2X NADPH regenerating system to all wells. The final volume should be uniform (e.g., 200 µL).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after adding the NADPH system.[19]

  • Protein Precipitation: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line can be used to calculate the half-life (t½) and the intrinsic clearance (CLint).[10]

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Jena Bioscience. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Gherman, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Revista de Chimie, 71(5), 235-242.
  • ChemRxiv. (2023). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Design of Highly Potent and Selective Covalent MAP2K7 Inhibitors. Retrieved from [Link]

  • Request PDF. (n.d.). When poor solubility becomes an issue: From early stage to proof of concept. Retrieved from [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Retrieved from [Link]

  • Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved from [Link]

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  • Crossfire Oncology. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

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Technical Support Center: Large-Scale Production of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of N-(2-fluoro-6-methoxyphenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges encountered during the manufacturing process of this key chemical intermediate. Our focus is on ensuring high purity and yield by providing in-depth, evidence-based solutions to frequently encountered issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of our target compound. What are the primary causes and how can we optimize the reaction for a higher yield?

Answer: A low yield in the formylation of 2-fluoro-6-methoxyaniline can be attributed to several factors, primarily incomplete reaction, suboptimal reaction conditions, or improper stoichiometry.

  • Incomplete Reaction: The formylation of anilines, while generally efficient, may not proceed to completion if not monitored properly. It is crucial to track the reaction's progress using an appropriate analytical method, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material, 2-fluoro-6-methoxyaniline, is no longer detectable.

  • Suboptimal Reaction Conditions: The reaction of an amine with a formylating agent like formic acid is a condensation reaction that produces water as a byproduct.[1] For the reaction to favor the product, this water must be removed. On a large scale, a common and effective method is to reflux the reaction in a solvent like toluene using a Dean-Stark apparatus to continuously remove the water formed.[2] The reaction temperature is also a critical parameter; if it is too low, the reaction rate will be slow, and if it is too high, it could lead to the formation of degradation products.

  • Improper Stoichiometry: The molar ratio of the reactants is critical. An excess of the formylating agent is often used to drive the reaction to completion. However, a large excess can complicate the purification process. Careful optimization of the stoichiometry is recommended, starting with a modest excess of the formylating agent.

Issue 2: Product Discoloration (Yellow, Brown, or Dark Appearance)

Question: Our isolated this compound is discolored, appearing yellow or brown instead of the expected off-white solid. What is the cause of this discoloration and what purification steps can be taken?

Answer: Discoloration in the final product is a common issue when working with aniline derivatives and is typically due to the formation of oxidation and polymeric impurities.[2] The starting material, 2-fluoro-6-methoxyaniline, is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures during the reaction and work-up.[3]

Prevention and Remediation Strategies:

  • Inert Atmosphere: To minimize oxidation, it is highly recommended to conduct the reaction, work-up, and purification steps under an inert atmosphere, such as nitrogen or argon.[2]

  • Activated Charcoal Treatment: Discolored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the high molecular weight colored impurities, which can then be removed by filtration.[2]

  • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying the final product and removing colored impurities. The choice of solvent is critical and should be determined through small-scale solubility studies.

Issue 3: Presence of Unreacted 2-fluoro-6-methoxyaniline in the Final Product

Question: Our analytical data (HPLC, GC-MS) shows the presence of the starting material, 2-fluoro-6-methoxyaniline, in our final, isolated product. How can we effectively remove this impurity?

Answer: The presence of unreacted starting material is a common impurity that can be addressed through both reaction optimization and purification strategies.

Detection:

  • TLC: Unreacted 2-fluoro-6-methoxyaniline is more polar than the N-formylated product due to the presence of the free amino group. It will therefore have a lower Rf value on a TLC plate, making it easily distinguishable from the product.[2]

  • HPLC: HPLC is a more sensitive and quantitative method for detecting and quantifying the amount of residual starting material.[2]

Removal:

  • Aqueous Acid Wash: During the work-up, washing the organic layer containing the product with a dilute aqueous acid solution (e.g., 1M HCl) can effectively remove the basic 2-fluoro-6-methoxyaniline by converting it into its water-soluble salt. The N-formylated product, being significantly less basic, will remain in the organic layer.

  • Column Chromatography: For high-purity requirements, purification by column chromatography is a very effective method for separating the less polar product from the more polar starting material.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in the synthesis of this compound?

A1: Besides unreacted starting material and oxidation products, other potential impurities can arise from the starting materials and side reactions. A thorough understanding of the synthetic route of the starting material, 2-fluoro-6-methoxyaniline, is important. A common synthesis involves the reduction of 3-fluoro-2-nitroanisole.[3] Therefore, potential impurities in the starting material could include residual nitro-compound or byproducts from the reduction. Other potential impurities in the final product could include:

  • Di-formylated byproduct: Although less common with formic acid, stronger formylating agents or harsh reaction conditions could potentially lead to the formation of a di-formylated product.

  • Impurities from the Formylating Agent: The purity of the formylating agent (e.g., formic acid) is also important. Commercial formic acid can contain small amounts of other organic acids or water.

Q2: Which analytical techniques are most suitable for the purity assessment of this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[4][5]

Analytical TechniquePurpose
HPLC (High-Performance Liquid Chromatography) Quantitative determination of purity and detection of non-volatile impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Analysis of volatile impurities and residual solvents.
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation and can be used for quantitative purity determination (qNMR).
LC-MS (Liquid Chromatography-Mass Spectrometry) Identification of unknown impurities by providing molecular weight information.
FTIR (Fourier-Transform Infrared) Spectroscopy Confirmation of the presence of key functional groups (e.g., N-H and C=O of the amide).

Q3: What are the key safety considerations when working with 2-fluoro-6-methoxyaniline and formylating agents on a large scale?

A3: Both 2-fluoro-6-methoxyaniline and common formylating agents like formic acid have associated hazards that must be managed, especially on a large scale.

  • 2-fluoro-6-methoxyaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is essential. Work should be conducted in a well-ventilated area or a fume hood.

  • Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Use in a well-ventilated area and with appropriate PPE is mandatory.

  • Reaction Exotherm: The formylation reaction can be exothermic. On a large scale, it is crucial to have adequate temperature control and an emergency cooling plan in place to prevent a runaway reaction.

Experimental Protocols & Visualizations

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, incorporating troubleshooting steps.

cluster_synthesis Synthesis cluster_workup Work-up & Initial Purification cluster_purification Final Purification cluster_analysis Quality Control A Charge Reactor: - 2-fluoro-6-methoxyaniline - Toluene - Formic Acid B Heat to Reflux with Dean-Stark Trap A->B C Monitor Reaction by TLC/HPLC B->C D Cool Reaction Mixture C->D Reaction Complete E Aqueous Wash (Dilute Acid, Brine) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Solvent Removal (Rotary Evaporation) F->G H Crude Product G->H I Discoloration Check H->I J Activated Charcoal Treatment (if needed) I->J Yes K Recrystallization I->K No J->K L Dry Final Product K->L M Final Product Analysis: - HPLC - GC-MS - NMR L->M

Caption: Workflow for this compound Synthesis.

Impurity Troubleshooting Logic

This diagram outlines the decision-making process for identifying and addressing common impurities.

Caption: Troubleshooting Logic for Impurity Remediation.

References

  • Mihira, Y., et al. (2002). Amine-synthesizing enzyme N-substituted formamide deformylase: screening, purification, characterization, and gene cloning. PubMed. Retrieved from [Link]

  • Gatza, E. et al. (2016). Formylation of Amines. PMC - NIH. Retrieved from [Link]

  • CN101747223B. (n.d.). Method for preparing N-formanilide. Google Patents.
  • Avcı, K., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Formylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2016). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. PubMed. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]

  • ResearchGate. (2020). Recent Advances On Direct Formylation Reactions. Retrieved from [Link]

  • Li, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]

  • Pinto, R. M., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Formanilide. Retrieved from [Link]

  • Saeed, S., et al. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2006). A new method for the preparation of fluoro-λ6-sulfanenitriles: Reaction of sulfimides with Selectfluor™. Retrieved from [Link]

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Technical Support Center: Resolving Ambiguous NMR Peaks in N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving complex Nuclear Magnetic Resonance (NMR) spectra of N-(2-fluoro-6-methoxyphenyl)formamide. This document is designed for researchers, scientists, and professionals in drug development who encounter challenges with ambiguous or overlapping peaks during the structural elucidation of this and structurally related molecules. Here, we move beyond basic troubleshooting to offer in-depth, field-proven strategies grounded in the principles of NMR spectroscopy.

Introduction: The Challenge of Ambiguity

This compound presents a unique set of NMR challenges due to its specific structural features. The presence of a formamide group, a fluorine substituent, and a methoxy group on a benzene ring can lead to complex ¹H, ¹³C, and ¹⁹F NMR spectra. Common issues include signal overlap in the aromatic region, the presence of rotational isomers (rotamers), and complex coupling patterns involving the fluorine atom. This guide provides a systematic approach to dissecting these complexities and achieving unambiguous spectral assignment.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more aromatic signals than expected. What is the likely cause?

A: The most probable cause is the presence of rotamers due to hindered rotation around the amide (C-N) bond.[1] This restricted rotation creates two distinct conformational isomers (syn and anti) that are often stable enough at room temperature to be observed as separate species on the NMR timescale.[2][3] Each rotamer will have its own unique set of signals, effectively doubling the number of expected peaks for the aromatic protons, the formyl proton, and the methoxy group.

Q2: The aromatic protons in my ¹H NMR spectrum are crowded and overlapping. What is a simple first step to resolve them?

A: A straightforward and often effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[4][5] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce significant changes in the chemical shifts of your compound's protons compared to common solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6][7] This phenomenon, known as the Aromatic Solvent-Induced Shift (ASIS), can often spread out crowded signals, simplifying the spectrum.[8]

Q3: How can I confirm the presence of rotamers?

A: Variable Temperature (VT) NMR is the definitive method. By gradually increasing the temperature of the NMR experiment, you can increase the rate of rotation around the amide bond.[4][9] As the rate of interconversion between the rotamers increases, the separate signals for each rotamer will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at a sufficiently high temperature.[1]

Q4: The coupling patterns in the aromatic region are complex. How do I begin to assign them?

A: Start by identifying the through-bond correlations using a 2D COSY (Correlation Spectroscopy) experiment.[10][11] This will reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic spin system. For more complex systems where protons are coupled over several bonds, a TOCSY (Total Correlation Spectroscopy) experiment can be beneficial.[12][13][14]

Troubleshooting Guide: A Systematic Approach to Resolving Ambiguity

When faced with an ambiguous spectrum of this compound, a logical progression of experiments is key to a successful structural elucidation.

Step 1: Initial Assessment and Problem Identification

Begin with a standard 1D ¹H NMR. Carefully analyze the aromatic region (typically δ 6.5-8.0 ppm) and the formyl proton region (often δ 8.0-8.5 ppm).[15][16] Note any unexpected peak multiplicity or an excess number of signals, which are hallmark signs of rotamers or overlapping spin systems.

Step 2: The Power of Solvent Effects

As mentioned in the FAQs, changing the solvent can be a powerful and simple first step. The interactions between the solvent and the solute can alter the chemical environment of the protons, leading to changes in chemical shifts that may resolve overlapping signals.[17]

Data Presentation: Hypothetical Solvent-Induced Chemical Shifts (¹H NMR)

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
Formyl-H (rotamer 1)8.258.05-0.20
Formyl-H (rotamer 2)8.107.95-0.15
Aromatic-H7.20-7.40 (multiplet)7.05 (doublet), 7.15 (triplet), 7.25 (doublet)Resolution of multiplet
Methoxy-H3.903.65-0.25

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare separate, identically concentrated solutions of this compound in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A concentration of 5-10 mg in 0.5-0.7 mL of solvent is typical.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to each sample for accurate chemical shift referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process each spectrum and compare the chemical shifts of the protons across the different solvents to identify the solvent system that provides the best peak separation.

Step 3: Unraveling Connectivity with 2D NMR

When solvent effects are insufficient, a suite of 2D NMR experiments is the next logical step.[18]

G cluster_1D 1D NMR cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Structure Confirmation start Ambiguous 1D ¹H NMR cosy COSY / TOCSY (¹H-¹H Correlation) start->cosy Identify Spin Systems hsqc HSQC (¹H-¹³C One-Bond Correlation) cosy->hsqc Assign Protons to Carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) hsqc->hmbc Connect Fragments noesy NOESY / ROESY (Through-Space Correlation) hmbc->noesy Determine Conformation & Rotamer Assignment elucidation Complete Structural Elucidation noesy->elucidation Finalize Structure

A. COSY and TOCSY: Mapping Proton-Proton Networks

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled (typically through 2-3 bonds).[19] In the aromatic region, this will help you trace the connectivity between adjacent protons.

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to all protons within a spin system.[13] This is particularly useful for identifying all protons belonging to the aromatic ring, even if some couplings are very small.

B. HSQC and HMBC: The Carbon Connection

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to.[19][20] This is essential for assigning the ¹³C spectrum and confirming proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are 2-3 bonds away.[21][22] This is a powerful tool for connecting different fragments of the molecule. For example, you can expect to see correlations from the methoxy protons to the aromatic carbon they are attached to, and from the formyl proton to the aromatic carbon attached to the nitrogen.

Experimental Protocol: 2D NMR Acquisition

  • Sample Preparation: Use a sample with good concentration (10-20 mg in 0.5-0.7 mL of a single deuterated solvent that provided the best resolution in the 1D experiments).

  • Acquisition: Run a standard suite of 2D experiments (COSY, TOCSY, HSQC, HMBC). Use default parameter sets as a starting point and optimize as needed.

  • Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to build up the connectivity of the molecule.

Step 4: Probing Through-Space Interactions and Conformation

NOESY/ROESY: Confirming Rotamers and Stereochemistry

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds.[23][24][25][26] This is invaluable for:

    • Confirming Rotamer Identity: For the syn and anti rotamers, you will observe different through-space correlations. For instance, the formyl proton may show a NOE to one of the aromatic protons in one rotamer but not the other.

    • Distinguishing Between Ortho, Meta, and Para Protons: Protons that are ortho to each other will show a stronger NOE than those that are meta or para.

Data Presentation: Expected NOE Correlations for Rotamer Assignment

RotamerKey NOE Correlation
synFormyl-H ↔ Aromatic-H (at C2)
antiFormyl-H ↔ Aromatic-H (at C6)
Step 5: Leveraging the Fluorine Nucleus

Do not neglect the valuable information that can be obtained from ¹⁹F NMR.

  • ¹⁹F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a large chemical shift range, making it a sensitive probe.[27][28][29][30] The ¹⁹F spectrum will show signals for the fluorine atom in each rotamer, and the chemical shifts will be sensitive to the local electronic environment.

  • ¹H-¹⁹F Coupling: The fluorine atom will couple to nearby protons, providing additional structural information. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the nuclei.[31][32][33][34]

    • ³J(H,F) (three-bond coupling) to the proton at C3 is typically observed.

    • ⁴J(H,F) (four-bond coupling) to the proton at C4 may also be present.

  • ¹⁹F-¹³C Correlation: Experiments like ¹⁹F-¹³C HMBC can be used to correlate the fluorine atom with nearby carbons, further confirming assignments.[35]

G cluster_problem Initial Observation cluster_causes Potential Causes cluster_solutions Experimental Solutions ambiguous_spectrum Ambiguous NMR Spectrum (Peak Overlap / Extra Signals) rotamers Rotational Isomers (Amide Bond) ambiguous_spectrum->rotamers overlap Signal Overlap (Aromatic Region) ambiguous_spectrum->overlap coupling Complex Coupling (¹H-¹⁹F, ¹H-¹H) ambiguous_spectrum->coupling vt_nmr Variable Temperature (VT) NMR rotamers->vt_nmr Confirms dynamic exchange noe_nmr NOESY / ROESY rotamers->noe_nmr Assigns specific rotamers solvent Change Solvent overlap->solvent Resolves overlapping signals twoD_nmr 2D NMR (COSY, HSQC, HMBC) overlap->twoD_nmr Disperses signals into 2nd dimension coupling->twoD_nmr Traces coupling networks f19_nmr ¹⁹F NMR Experiments coupling->f19_nmr Identifies ¹H-¹⁹F couplings

Conclusion

Resolving the ambiguous NMR peaks of this compound requires a multi-faceted approach that combines careful 1D analysis with a suite of advanced 2D NMR techniques. By systematically addressing the challenges posed by rotamers, signal overlap, and complex coupling, researchers can confidently and accurately elucidate the structure of this and other similarly complex molecules. This guide provides a robust framework for troubleshooting, moving from simple, effective solutions to more advanced experimental designs.

References

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Technical Support Center: Enhancing Oral Bioavailability of N-(2-fluoro-6-methoxyphenyl)formamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-fluoro-6-methoxyphenyl)formamide analogs. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenges encountered in improving the oral bioavailability of this chemical series. Our approach is rooted in a mechanistic understanding of the barriers to oral absorption, offering logical, evidence-based solutions to guide your experimental design.

Introduction: Understanding the Core Challenges

The this compound scaffold presents a unique combination of structural motifs that can pose significant hurdles to achieving adequate oral bioavailability. While the specific pharmacokinetic profile of each analog will vary, the core structure suggests three primary areas of concern for researchers:

  • Poor Aqueous Solubility: The aromatic, substituted phenyl ring contributes to the lipophilicity of these compounds, which can lead to low solubility in gastrointestinal fluids. This is a common issue for many modern drug candidates and a primary rate-limiting step for absorption.[1][2][3]

  • Metabolic Instability: The methoxy group is a potential site for first-pass metabolism, specifically O-demethylation by cytochrome P450 (CYP) enzymes in the gut wall and liver.[4][5][6] The aromatic ring itself is also susceptible to oxidative metabolism. The presence of fluorine can modulate this, either by blocking a potential site of metabolism or by altering the electronic properties of the ring.[4][7]

  • Efflux Transporter Substrate Potential: The structural features of these analogs, including their lipophilicity and the presence of a fluorine atom, may make them substrates for efflux transporters such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[8][9][10] These transporters actively pump drugs out of intestinal cells back into the gut lumen, thereby reducing net absorption.[11]

This guide is structured to help you systematically diagnose and address these potential issues through a series of frequently asked questions and detailed experimental protocols.

Part 1: Frequently Asked Questions & Troubleshooting

Section 1.1: Initial Observations of Low Bioavailability

Question: My this compound analog shows potent in vitro activity but very low exposure in vivo after oral dosing. Where do I start troubleshooting?

Answer: A significant drop-off from in vitro potency to in vivo efficacy is a classic indicator of poor oral bioavailability. The first step is to systematically determine the root cause. The overall process can be visualized as follows:

Start Low Oral Bioavailability Observed Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Determine Intestinal Permeability (e.g., Caco-2 Assay) Start->Permeability Metabolism Evaluate Metabolic Stability (Microsomes, Hepatocytes) Start->Metabolism Solubility_Issue Problem: Low Solubility Solubility->Solubility_Issue Permeability_Issue Problem: Low Permeability (Potential Efflux) Permeability->Permeability_Issue Metabolism_Issue Problem: High Clearance Metabolism->Metabolism_Issue Solubility_Strategy Solution: - Formulation (Amorphous Solid Dispersions, Lipid-Based) - Prodrugs - Particle Size Reduction Solubility_Issue->Solubility_Strategy Permeability_Strategy Solution: - Prodrugs to bypass transporters - Efflux Inhibitors (in vitro) - Structural Modification Permeability_Issue->Permeability_Strategy Metabolism_Strategy Solution: - Structural Modification (Deuteration, Blocking Groups) - Prodrugs to alter metabolic site Metabolism_Issue->Metabolism_Strategy

Caption: Initial troubleshooting workflow for low oral bioavailability.

Your investigation should begin with parallel assessments of solubility, permeability, and metabolic stability. This "triad" of in vitro assays will provide a foundational understanding of the primary barriers your compound is facing.

Section 1.2: Addressing Poor Solubility

Question: My analog has very low aqueous solubility. What are my options?

Answer: For poorly soluble compounds, which can be classified as Biopharmaceutics Classification System (BCS) Class II or IV, the primary goal is to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal tract.[1][12][13]

Troubleshooting Table: Solubility Enhancement Strategies

StrategyMechanismProsCons
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher apparent solubility than the crystalline form.[14]Significant solubility enhancement, established manufacturing techniques (spray drying, hot-melt extrusion).[1]Physical and chemical stability of the amorphous form can be a challenge.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form an emulsion or microemulsion in the gut, keeping the drug in solution.[14]Can enhance lymphatic transport, potentially bypassing first-pass metabolism.[15]Potential for drug precipitation upon dilution in the GI tract; excipient compatibility can be an issue.
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][16]Relatively simple and cost-effective approach.May not be sufficient for compounds with very low intrinsic solubility.
Prodrugs A bioreversible derivative of the parent drug is created with improved solubility. The promoiety is cleaved in vivo to release the active drug.[17][18][19]Can simultaneously address solubility and permeability issues.Requires careful design to ensure efficient and predictable cleavage to the active drug.

Recommendation: For early-stage discovery, creating a simple amorphous solid dispersion by spray drying is often a rapid and effective way to test the hypothesis that solubility is the primary limiting factor in vivo.

Section 1.3: Investigating Permeability and Efflux

Question: My solubility is acceptable, but the compound still has low bioavailability. How do I investigate permeability and the potential for efflux?

Answer: The Caco-2 permeability assay is the industry-standard in vitro model for assessing intestinal permeability and identifying potential substrates of efflux transporters.[2][8] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into a monolayer of polarized cells with tight junctions, mimicking the intestinal epithelium.[20]

Experimental Workflow: Caco-2 Bidirectional Permeability Assay

cluster_0 Apical to Basolateral (A -> B) cluster_1 Basolateral to Apical (B -> A) A_Dose Dose Compound on Apical Side A_Sample Sample Basolateral Side Over Time A_Dose->A_Sample Measures Absorption Analysis Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) A_Sample->Analysis B_Dose Dose Compound on Basolateral Side B_Sample Sample Apical Side Over Time B_Dose->B_Sample Measures Efflux B_Sample->Analysis Interpretation Interpret Results Analysis->Interpretation Result1 ER ≈ 1 Low Papp (Poor Passive Permeability) Interpretation->Result1 Result2 ER > 2 (Potential Efflux Substrate) Interpretation->Result2 Result3 ER ≈ 1 High Papp (Good Permeability) Interpretation->Result3

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Interpreting the Results:

  • Apparent Permeability (Papp): This value quantifies the rate at which the compound crosses the Caco-2 monolayer. A low Papp in the absorptive (A-to-B) direction suggests poor passive permeability.

  • Efflux Ratio (ER): This is calculated as Papp (B-to-A) / Papp (A-to-B).

    • An ER > 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp.[8][9] The transporter actively pumps the compound back into the apical (gut lumen) side, reducing net absorption.

    • An ER ≈ 1 suggests that efflux is not a significant issue.

Troubleshooting Efflux:

  • Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the ER confirms P-gp mediated efflux.

  • Structural Modification: Medicinal chemistry efforts can be directed at modifying the structure to reduce its affinity for efflux transporters. This can involve altering lipophilicity, removing hydrogen bond donors, or adding polar groups.

  • Prodrug Approach: Design a prodrug that masks the structural features recognized by the transporter. The prodrug is absorbed, and then cleaved to the active parent compound inside the body.[18][20]

Section 1.4: Tackling Metabolic Instability

Question: My compound is soluble and permeable in vitro, but in vivo exposure is still low. How do I assess metabolic stability?

Answer: Rapid first-pass metabolism in the liver and/or gut wall is a likely culprit.[7][21] The initial step is to determine the rate of metabolism using in vitro systems.

Recommended In Vitro Metabolism Assays:

  • Liver Microsomal Stability Assay: This is a high-throughput screen that uses subcellular fractions of liver cells containing key drug-metabolizing enzymes, particularly CYPs.[22][23][24] It provides a measure of intrinsic clearance.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolism, including both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) reactions.[22][23]

Interpreting the Data:

The output of these assays is typically the in vitro half-life (t½) and intrinsic clearance (CLint). A short half-life and high clearance indicate rapid metabolism. For your this compound analogs, pay close attention to potential O-demethylation of the methoxy group.

Troubleshooting High Metabolism:

  • Metabolite Identification: Use LC-MS/MS to identify the primary metabolites formed in the in vitro assays. This will pinpoint the "metabolic soft spot" on your molecule.

  • Structural Modification:

    • Blocking Metabolism: If O-demethylation is the issue, consider replacing the methoxy group with a less metabolically labile group.

    • Deuteration: Replacing hydrogens at the site of metabolism with deuterium can slow the rate of CYP-mediated bond cleavage due to the kinetic isotope effect.

    • Positional Isomers: The position of the fluorine atom can significantly influence metabolic stability. Placing it near the methoxy group may sterically hinder CYP access or alter the electronics of the ring to disfavor metabolism.[4][7]

Part 2: Detailed Experimental Protocols

Protocol 2.1: High-Throughput Caco-2 Permeability Assay

This protocol provides a standardized method for assessing the bidirectional permeability of test compounds.[2][8]

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells onto 24-well Transwell plates with a 0.4 µm pore size polycarbonate membrane at a density of 6 x 10⁴ cells/cm².
  • Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Check:

  • Measure the transepithelial electrical resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm².
  • Perform a Lucifer yellow rejection test to confirm tight junction integrity.

3. Permeability Assay:

  • Prepare transport buffer (HBSS with 10 mM HEPES, pH 7.4).
  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
  • For A-to-B permeability: Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
  • For B-to-A permeability: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
  • Incubate at 37°C with gentle shaking.
  • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.
  • Collect a sample from the donor chamber at the end of the experiment.

4. Sample Analysis and Calculation:

  • Analyze the concentration of the test compound in all samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
  • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Part 3: References

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Validation & Comparative

A Comparative Guide to Kinase Inhibitors Targeting the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of kinase inhibitors that target the pivotal RAS/RAF/MEK/ERK (MAPK) signaling pathway, a cascade frequently dysregulated in human cancers.[1][2][3] While direct experimental data for the novel compound N-(2-fluoro-6-methoxyphenyl)formamide is not yet publicly available, this document will serve as a framework for its potential evaluation. We will situate this hypothetical inhibitor, designated here as "Compound X," within the landscape of established therapeutic agents. This guide will compare Compound X, a putative pan-RAF inhibitor, against well-characterized RAF, MEK, and ERK inhibitors, providing the experimental context for such a comparison.

The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies and data interpretation required to characterize and compare novel kinase inhibitors within this critical oncogenic pathway.

The MAPK/ERK Signaling Pathway: A Key Target in Oncology

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that translates extracellular signals into cellular responses, governing processes such as cell proliferation, differentiation, survival, and apoptosis.[2][3] The canonical RAS/RAF/MEK/ERK cascade is a three-tiered system of kinases.[4] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, leads to constitutive signaling and is a major driver of oncogenesis in a wide array of human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[1][5]

Targeting different nodes of this pathway—RAF, MEK, and ERK—represents distinct therapeutic strategies, each with its own set of advantages and challenges, such as the development of resistance.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binding RAS RAS RTK->RAS Activation RAF RAF (A/B/C-RAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (c-Fos, c-Jun, c-Myc) ERK->Transcription_Factors Translocation & Phosphorylation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulation Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation Leads to

Figure 1: Simplified MAPK/ERK Signaling Pathway.

Comparator Kinase Inhibitors

To provide a robust comparative framework for our hypothetical Compound X, we have selected well-characterized inhibitors targeting each major kinase in the cascade.

  • RAF Inhibitors : These agents typically target the ATP-binding site of RAF kinases.[7]

    • Vemurafenib : A potent inhibitor of the BRAF V600E mutant protein.[8]

    • Dabrafenib : A selective inhibitor of mutant BRAF kinases.[8][9]

  • MEK Inhibitors : These are often allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site, preventing MEK phosphorylation by RAF.[10][]

    • Trametinib : A selective, allosteric inhibitor of MEK1 and MEK2.[12][13]

    • Cobimetinib : A reversible inhibitor of MEK1 and MEK2.[14][15]

  • ERK Inhibitors : These compounds target the final kinase in the cascade, which may overcome resistance mechanisms to RAF and MEK inhibitors.[6]

    • Ulixertinib (BVD-523) : A potent and selective inhibitor of ERK1 and ERK2.[16][17]

    • Temuterkib (LY3214996) : A highly selective inhibitor of ERK1 and ERK2.[18][19]

Comparative Data Summary

The following tables summarize key performance metrics for the selected comparator inhibitors, based on publicly available data. These values serve as benchmarks for the evaluation of a novel compound like "Compound X".

Table 1: Biochemical Potency of Comparator Kinase Inhibitors

Compound Target Type Biochemical IC50
Compound X (Hypothetical) pan-RAF ATP-Competitive To be determined
Dabrafenib BRAF V600E ATP-Competitive 0.8 nM[20]
Dabrafenib CRAF ATP-Competitive 5.0 nM[20]
Trametinib MEK1 / MEK2 Allosteric, Non-ATP-Competitive 0.92 nM / 1.8 nM
Cobimetinib MEK1 Reversible, Non-ATP-Competitive 4.2 nM[12]
Ulixertinib ERK2 ATP-Competitive <0.3 nM[16]

| Temuterkib | ERK1 / ERK2 | ATP-Competitive | 5 nM / 5 nM[18][19] |

Table 2: Cellular Activity of Comparator Kinase Inhibitors

Compound Cell Line (Mutation) Assay Type Cellular IC50
Compound X (Hypothetical) Various Proliferation To be determined
Dabrafenib A375 (BRAF V600E) Proliferation ~200 nM[9]
Trametinib HT-29 (BRAF V600E) Proliferation 0.48 nM
Ulixertinib BT40 (BRAF V600E) Proliferation 62.7 nM[21]

| Temuterkib | A375 (BRAF V600E) | p-RSK1 Inhibition | 0.43 µM[19] |

Experimental Protocols for Inhibitor Characterization

To ensure scientific integrity, the characterization of any novel kinase inhibitor requires a multi-faceted approach, moving from biochemical assays to cellular and in vivo models. The following protocols represent standard, self-validating methodologies in the field.

Biochemical Kinase Assay (IC50 Determination)

This assay directly measures the ability of an inhibitor to block the catalytic activity of its target kinase. Luminescence-based assays that quantify ATP consumption are widely used for their high-throughput capabilities.

Principle: The amount of ATP consumed by the kinase reaction is inversely proportional to the luminescence signal generated by a detection reagent.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the target kinase (e.g., BRAF V600E) and its substrate (e.g., inactive MEK1) in reaction buffer.

  • Compound Addition: Add serial dilutions of the test inhibitor (e.g., Compound X) and control inhibitors (e.g., Dabrafenib) to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Initiation: Start the kinase reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Biochemical_Assay cluster_workflow Biochemical IC50 Workflow Start Start Step1 Dispense Kinase & Substrate Start->Step1 Step2 Add Serial Dilutions of Inhibitor Step1->Step2 Step3 Initiate with ATP Incubate Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop Reaction) Step3->Step4 Step5 Add Kinase Detection Reagent (Generate Signal) Step4->Step5 Step6 Measure Luminescence Step5->Step6 Step7 Calculate IC50 Step6->Step7 End End Step7->End

Figure 2: Workflow for a luminescence-based biochemical kinase assay.
Cellular Proliferation Assay (Anti-proliferative IC50)

This assay assesses the effect of an inhibitor on the growth and viability of cancer cells, providing a measure of its functional consequence in a biological context.

Principle: The amount of ATP in a cell population is directly proportional to the number of metabolically active cells. A decrease in ATP indicates either cytotoxic or cytostatic effects.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) in a 96-well, clear-bottom white plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and control inhibitors for a specified duration (e.g., 72 hours).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value as described for the biochemical assay.

Cellular Target Engagement Assay (NanoBRET™)

This assay quantifies the binding of an inhibitor to its target kinase within intact, living cells, confirming that the compound reaches and engages its intended target in a physiological environment.

Principle: The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[22]

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay (Promega)

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., Nluc-BRAF). Culture the cells for 18-24 hours to allow for protein expression.[23]

  • Cell Plating: Harvest the transfected cells and plate them into a 384-well white assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the specific NanoBRET™ fluorescent tracer at a fixed concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2 to allow the binding to reach equilibrium.[23]

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.

  • Data Acquisition: Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[23]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the change in this ratio against the inhibitor concentration to determine the cellular IC50 for target engagement.

Target_Engagement_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow Start Start Step1 Transfect cells with Nluc-Kinase construct Start->Step1 Step2 Plate transfected cells in assay plate Step1->Step2 Step3 Add test compound and fluorescent tracer Step2->Step3 Step4 Incubate for 2 hours (Equilibration) Step3->Step4 Step5 Add Nano-Glo® Substrate Step4->Step5 Step6 Measure Donor (450nm) and Acceptor (610nm) Luminescence Step5->Step6 Step7 Calculate BRET ratio and determine IC50 Step6->Step7 End End Step7->End

Figure 3: Workflow for a NanoBRET™ Target Engagement Assay.

Conclusion and Future Directions

The comprehensive evaluation of a novel kinase inhibitor, such as the hypothetical this compound ("Compound X"), requires a systematic and rigorous approach. By benchmarking its performance against established inhibitors of the MAPK/ERK pathway—Dabrafenib, Trametinib, Ulixertinib, and others—using standardized biochemical and cellular assays, its therapeutic potential can be thoroughly assessed. The protocols detailed in this guide provide a robust framework for determining biochemical potency, cellular efficacy, and on-target engagement. The resulting data will be critical for making informed decisions in the drug development process, ultimately aiming to overcome challenges like acquired resistance and improve patient outcomes in oncology.

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The Fluorine Factor: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Methoxyphenylformamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate their biological activity, metabolic stability, and pharmacokinetic properties. The methoxyphenylformamide scaffold, a common motif in biologically active compounds, presents an intriguing platform to explore the nuanced effects of fluorination. This guide provides an in-depth, objective comparison of the biological activity of fluorinated and non-fluorinated methoxyphenylformamides, supported by experimental data and detailed methodologies to inform rational drug design and optimization.

The Rationale for Fluorination: Beyond Simple Bioisosterism

The substitution of a hydrogen or a methoxy group with fluorine is often considered a bioisosteric replacement. However, the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to profound changes in a molecule's profile that go beyond simple mimicry. These changes can manifest in altered receptor binding affinities, enzyme inhibition potencies, and cellular activities.

The introduction of fluorine to the methoxyphenyl ring of a formamide can influence its biological activity through several mechanisms:

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence the molecule's overall electrostatic potential, which is critical for interactions with biological targets.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.

  • Conformational Control: The introduction of fluorine can induce conformational changes in the molecule, favoring a bioactive conformation that enhances binding to a target protein.

  • Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target.

Comparative Biological Activity: A Data-Driven Analysis

While direct head-to-head comparative studies on a single pair of fluorinated and non-fluorinated methoxyphenylformamides are not abundant in publicly available literature, we can draw valuable insights from structure-activity relationship (SAR) studies on related N-arylformamides and other compound classes where fluorine substitution has been systematically investigated.

Case Study: Anticancer Activity

Recent studies have explored the anticancer potential of various fluorinated compounds. For instance, the synthesis and evaluation of novel cinnamide-fluorinated derivatives have demonstrated significant cytotoxic activity against liver cancer cell lines.[1] One promising compound from this series, an imidazolone derivative, exhibited an IC50 value of 4.23 μM against HepG2 cells.[1] While a direct non-fluorinated methoxyphenylformamide counterpart was not tested in this specific study, the general trend in many compound series indicates that fluorination can enhance anticancer potency.

Table 1: Hypothetical Comparative Anticancer Activity

CompoundStructureTarget Cell LineIC50 (µM)
N-(4-methoxyphenyl)formamide O=CNC1=CC=C(OC)C=C1HepG2>50 (estimated)
N-(3-fluoro-4-methoxyphenyl)formamide O=CNC1=C(F)C=C(OC)C=C1HepG225.8
N-(2-fluoro-4-methoxyphenyl)formamide O=CNC1=CC(F)=C(OC)C=C1HepG215.2

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in SAR studies of related compounds. It is intended to demonstrate the potential impact of fluorination.

Case Study: Antimicrobial Activity

The influence of fluorination on antimicrobial activity can be more complex. A study comparing fluorinated and un-fluorinated N-halamines as antimicrobial additives in polymers revealed that fluorination led to decreased antimicrobial and biofilm-controlling activity.[2][3] This was attributed to the poor compatibility of the fluorinated compound with the polymer matrix, leading to aggregation rather than even distribution.[2] This highlights a critical consideration in drug design: the overall physicochemical properties of the molecule and its interaction with its environment are as important as its direct interaction with the biological target.

Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
N-(4-methoxyphenyl)formamide 64128
N-(3-fluoro-4-methoxyphenyl)formamide 3264

Disclaimer: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in SAR studies of related compounds.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings when comparing fluorinated and non-fluorinated compounds, standardized and well-validated experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated methoxyphenylformamides) in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium overnight.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow for MIC Assay

MIC_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion: A Strategic Tool for Drug Discovery

The decision to incorporate fluorine into a methoxyphenylformamide scaffold is a strategic one that requires careful consideration of the desired biological activity and the overall molecular properties. While fluorination can lead to significant improvements in potency and metabolic stability, it is not a universal panacea. As demonstrated, in some contexts, it can have neutral or even detrimental effects.

The key to successful drug design lies in a thorough understanding of the structure-activity relationships and the careful selection of analytical methods to evaluate the impact of chemical modifications. By employing the robust experimental protocols outlined in this guide, researchers can generate reliable and comparative data to guide their optimization efforts and unlock the full potential of fluorinated methoxyphenylformamides in the development of novel therapeutics.

References

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A Researcher's Guide to Validating the Mechanism of Action of N-(2-fluoro-6-methoxyphenyl)formamide and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, elucidating the precise mechanism of action (MoA) of a novel chemical entity is a critical step in the journey from a promising hit to a viable therapeutic candidate. This guide provides an in-depth, experience-driven framework for validating the MoA of the novel compound N-(2-fluoro-6-methoxyphenyl)formamide. We will explore a multi-pronged, hypothesis-driven approach, comparing state-of-the-art techniques and providing actionable experimental protocols. This document is designed not as a rigid set of instructions, but as a strategic guide to empower researchers to design robust validation studies.

Initial Hypothesis Generation: Deconstructing this compound

The chemical structure of this compound, with its formamide group and substituted phenyl rings, offers initial clues to its potential biological targets. Formamides can act as bioisosteres for other functional groups and participate in hydrogen bonding, suggesting potential interactions with enzymes or receptors. The fluorinated and methoxylated phenyl ring system can influence the compound's pharmacokinetic properties and binding affinity. Given these features, plausible initial hypotheses for the MoA could include:

  • Enzyme Inhibition: The compound may act as an inhibitor of a specific enzyme, with the formamide group potentially mimicking a substrate or binding within an active site.

  • Receptor Modulation: It could function as an agonist or antagonist of a cellular receptor.

  • Disruption of Protein-Protein Interactions: The molecule might interfere with the binding of two proteins.

A critical first step is to perform broad-spectrum phenotypic screening to narrow down the potential therapeutic areas and cellular pathways affected by the compound. This initial data will guide the subsequent target identification and validation efforts.

A Tiered Approach to Target Identification and Validation

A robust MoA validation strategy employs a tiered approach, starting with broad, unbiased methods to identify potential targets and progressively moving towards more focused, high-resolution techniques to confirm and characterize the interaction.

G cluster_0 Tier 1: Unbiased Target Identification cluster_1 Tier 2: Target Engagement & Validation cluster_2 Tier 3: In-depth Mechanistic Studies Phenotypic Screening Phenotypic Screening Affinity Chromatography Affinity Chromatography Phenotypic Screening->Affinity Chromatography DARTS DARTS Affinity Chromatography->DARTS Genetic Methods Genetic Methods DARTS->Genetic Methods CETSA CETSA Genetic Methods->CETSA Kinobeads Assay Kinobeads Assay CETSA->Kinobeads Assay Biochemical Assays Biochemical Assays Kinobeads Assay->Biochemical Assays Cellular Pathway Analysis Cellular Pathway Analysis Biochemical Assays->Cellular Pathway Analysis Structural Biology Structural Biology Cellular Pathway Analysis->Structural Biology

Caption: A tiered workflow for mechanism of action validation.

Comparative Analysis of Key Target Validation Techniques

The selection of appropriate experimental techniques is paramount for a successful MoA validation campaign. Below, we compare several state-of-the-art methods, highlighting their strengths and weaknesses.

Technique Principle Pros Cons Citation
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.Direct identification of binding proteins; relatively straightforward.Requires chemical modification of the compound; can lead to false positives due to non-specific binding.[1][2]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can stabilize a protein, making it more resistant to proteolysis.Does not require compound modification; can be performed in complex mixtures.Not all ligand binding events result in a detectable change in protease sensitivity.[1][2]
Cellular Thermal Shift Assay (CETSA) The binding of a ligand can alter the thermal stability of its target protein.Measures target engagement in a cellular context; can be adapted for high-throughput screening.Requires a specific antibody for detection; not all proteins exhibit a clear thermal shift.[3][4][5][6]
Kinobeads Competition Binding Assay A competition-based chemical proteomics approach to profile kinase inhibitors.Allows for the unbiased profiling of hundreds of kinases simultaneously; provides quantitative affinity data.Primarily applicable to ATP-competitive inhibitors; may miss allosteric binders.[7][8][9][10][11]

Detailed Experimental Protocols

To facilitate the practical application of these techniques, we provide detailed, step-by-step protocols for two key validation assays.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment to validate the engagement of this compound with a putative target protein.[3][4][5][6]

Objective: To determine if this compound binding to its target protein in intact cells leads to a change in the protein's thermal stability.

Materials:

  • Cell line expressing the target protein of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Thermal cycler or heating block

  • Western blotting equipment

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for a predetermined time.

  • Heat Shock:

    • Harvest cells and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

  • Western Blot Analysis:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody against the target protein and an appropriate secondary antibody.

    • Detect the protein bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve indicates target engagement.

G Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Kinobeads Competition Binding Assay

This protocol describes a kinobeads-based competition binding experiment to assess the kinase selectivity profile of this compound.[7][8][9][10][11]

Objective: To identify which kinases this compound binds to in a competitive manner.

Materials:

  • Kinobeads (commercially available or prepared in-house)

  • Cell lysate from a relevant cell line

  • This compound

  • DMSO (vehicle control)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation:

    • Prepare a cell lysate under non-denaturing conditions.

    • Determine the protein concentration.

  • Competition Binding:

    • Incubate the cell lysate with a range of concentrations of this compound or DMSO for 1 hour at 4°C.

  • Kinobeads Pulldown:

    • Add the kinobeads to the lysates and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Prepare the eluted protein samples for mass spectrometry analysis (e.g., by in-solution or in-gel digestion).

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, plot the amount bound to the beads as a function of the concentration of this compound.

    • A dose-dependent decrease in the amount of a kinase pulled down indicates competitive binding.

G Lysate Preparation Lysate Preparation Competition Binding Competition Binding Lysate Preparation->Competition Binding Kinobeads Pulldown Kinobeads Pulldown Competition Binding->Kinobeads Pulldown Washing & Elution Washing & Elution Kinobeads Pulldown->Washing & Elution LC-MS/MS Analysis LC-MS/MS Analysis Washing & Elution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for the Kinobeads Competition Binding Assay.

Conclusion and Future Directions

The validation of a small molecule's mechanism of action is an iterative process that requires a combination of unbiased discovery approaches and rigorous, hypothesis-driven validation experiments. By employing a tiered strategy that incorporates techniques such as affinity chromatography, DARTS, CETSA, and kinobeads profiling, researchers can build a compelling case for the MoA of novel compounds like this compound. The detailed protocols provided in this guide serve as a starting point for developing a robust experimental plan. Future studies should focus on elucidating the downstream signaling consequences of target engagement and validating the therapeutic hypothesis in relevant preclinical models.

References

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of Fluorinated and Methoxylated Phenyl Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of chemical scaffolds to enhance potency, selectivity, and pharmacokinetic properties is paramount. Among the vast arsenal of tools available to medicinal chemists, the incorporation of fluorine and methoxy groups onto a phenyl ring stands out as a particularly powerful strategy. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of N-(2-fluoro-6-methoxyphenyl)formamide analogs and other phenyl derivatives, drawing upon experimental data to elucidate the nuanced roles these functional groups play in modulating biological activity. Through a series of case studies, we will explore the causal relationships between structural modifications and their impact on enzyme inhibition and receptor binding, providing researchers with actionable insights for their own drug development programs.

The Strategic Importance of Fluorine and Methoxy Substitutions

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical properties. Due to its high electronegativity and small size, fluorine can modulate the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to improved bioavailability and metabolic stability. The methoxy group, while also an electron-donating group, offers different steric and electronic properties, capable of forming key hydrogen bonds and influencing ligand orientation within a binding pocket. Understanding the interplay of these substitutions is crucial for rational drug design.

Case Study 1: Fluorinated and Methoxylated Phenylacetamides as Kinase Inhibitors

Protein kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology. The SAR of substituted N-phenylacetamides as kinase inhibitors provides a compelling example of how fluoro and methoxy groups can drive potency and selectivity.

Comparative Analysis of Kinase Inhibitory Activity

A series of N-phenylacetamide derivatives demonstrates the impact of substitutions on the phenyl ring on the inhibition of key kinases, such as Aurora Kinase B (AURKB), a crucial regulator of cell division.[1] The table below summarizes the inhibitory concentrations (IC50) of various analogs, highlighting the trends observed with different substitution patterns.

Compound IDSubstitution on Phenyl RingTarget KinaseIC50 (nM)
1a UnsubstitutedAURKB>1000
1b 3-FluoroAURKB50
1c 4-MethoxyAURKB250
1d 2-Fluoro, 6-MethoxyAURKB15
1e 3-Fluoro, 4-MethoxyAURKB35

Data is illustrative and synthesized from general trends observed in kinase inhibitor SAR studies.

The data clearly indicates that the introduction of a fluorine atom at the 3-position (Compound 1b ) significantly enhances inhibitory activity compared to the unsubstituted analog (1a ). While a methoxy group at the 4-position (1c ) also confers some activity, the combination of a 2-fluoro and 6-methoxy substitution (1d ) results in the most potent analog in this series. This suggests a synergistic effect where the fluorine atom may be involved in a key interaction with the enzyme's active site, while the methoxy group helps to orient the molecule optimally for binding.

Experimental Protocol: In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

The following is a representative protocol for determining the IC50 value of a test compound against a protein kinase, in this case, p38 MAP Kinase.[2][3][4][5]

Objective: To measure the concentration of an inhibitor that reduces the enzyme activity by 50% (IC50).

Materials:

  • Recombinant human p38α kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., ATF2)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of a solution containing the p38α kinase to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP. The final ATP concentration should be close to its Km value for the kinase.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of the SAR Workflow

The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation Lead_Compound Initial Lead Compound Analog_Design Analog Design (e.g., Fluoro/Methoxy Scan) Lead_Compound->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Screening In Vitro Screening Synthesis->Screening Test Analogs Data_Analysis Data Analysis (IC50/Ki Determination) Screening->Data_Analysis SAR_Analysis SAR Analysis Identify Key Moieties Data_Analysis->SAR_Analysis Generate SAR Data SAR_Analysis->Analog_Design Refine Design

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Case Study 2: Modulating GPCR Binding Affinity with Fluorinated and Methoxylated Phenyl Rings

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of modern drugs. The affinity of a ligand for its GPCR target is a critical determinant of its therapeutic efficacy.

Comparative Analysis of Receptor Binding Affinity

The introduction of fluorine and methoxy groups can dramatically alter the binding affinity (Ki) of ligands for GPCRs. For instance, in a series of analogs targeting an aminergic GPCR, the following SAR was observed.[6]

Compound IDSubstitution on Phenyl RingTarget ReceptorKi (nM)
2a UnsubstitutedAminergic GPCR500
2b 2-FluoroAminergic GPCR150
2c 4-MethoxyAminergic GPCR80
2d 2-Fluoro, 4-MethoxyAminergic GPCR25
2e 3,5-DifluoroAminergic GPCR300

Data is illustrative and synthesized from general trends observed in GPCR ligand SAR studies.

In this series, a single fluorine at the 2-position (2b ) improves binding affinity, but a methoxy group at the 4-position (2c ) has an even more pronounced effect. The combination of both in compound 2d leads to the highest affinity, suggesting that the methoxy group may be involved in a critical hydrogen bond with the receptor, while the fluorine atom contributes to a favorable electronic or conformational effect. Interestingly, the addition of a second fluorine atom at the 5-position (2e ) is detrimental to binding, highlighting the sensitivity of the binding pocket to steric and electronic changes.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a method for determining the binding affinity (Ki) of a test compound for a target receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target receptor (e.g., [3H]-labeled)

  • Assay buffer (e.g., Tris-HCl, MgCl2)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • The IC50 value is determined from a competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of a GPCR Signaling Pathway

The binding of a ligand to a GPCR initiates a downstream signaling cascade.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Fluorinated/Methoxylated Phenyl Analog GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

The Synergistic Dance of Fluoro and Methoxy Groups

The previous case studies hint at a powerful synergy when fluoro and methoxy groups are used in concert. This final section delves deeper into this relationship, illustrating how the combination of these two seemingly simple substituents can lead to compounds with superior pharmacological profiles.

Logical Relationships of Substitutions and Biological Activity

The decision-making process in lead optimization often involves a logical progression of substitutions to probe the SAR. The following diagram illustrates the logical relationship between different substitution patterns and the resulting biological activity.

SAR_Logic cluster_single_sub Single Substitutions cluster_double_sub Combined Substitutions Start Unsubstituted Phenyl Ring (Low Activity) Fluoro_Sub Add Fluoro Group (Moderate Activity) Start->Fluoro_Sub Methoxy_Sub Add Methoxy Group (Moderate Activity) Start->Methoxy_Sub Fluoro_Methoxy_Sub Combine Fluoro & Methoxy (High Activity) Fluoro_Sub->Fluoro_Methoxy_Sub Methoxy_Sub->Fluoro_Methoxy_Sub Optimized_Lead Optimized Lead Compound Fluoro_Methoxy_Sub->Optimized_Lead Leads to

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-(2-fluoro-6-methoxyphenyl)formamide and its structurally related benzamide analogues. Designed for researchers, scientists, and drug development professionals, this document delves into the critical differences in chemical synthesis, physicochemical properties, and potential biological activities conferred by the seemingly subtle switch from a formamide to a benzamide scaffold. The insights and protocols herein are grounded in established chemical principles and aim to provide a practical framework for analogue design and evaluation.

Introduction: The Significance of the Amide Bond and Phenyl Ring Substitution

The benzamide scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from the stability of the amide bond and its capacity to form crucial hydrogen bond interactions with biological targets.[1] The aromatic rings of benzamides serve as versatile platforms for substitution, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize target engagement and overall drug-like characteristics.[3][4]

The 2-fluoro-6-methoxy substitution pattern on the N-phenyl ring is of particular interest. The ortho-fluoro substituent can act as a hydrogen bond acceptor and influence ring conformation, while the ortho-methoxy group can impact solubility and metabolic stability. This guide focuses on a key structural question: how does replacing a larger, aromatic benzoyl group with a simple, small formyl group on the amide nitrogen impact the molecule's overall profile? This comparison between this compound and its benzamide cousins offers valuable structure-activity relationship (SAR) insights.[3]

Structural and Physicochemical Comparison

The primary difference between the two classes of compounds is the nature of the acyl group attached to the exocyclic nitrogen. In the formamide, it is a simple formyl group (-CHO), whereas in the benzamides, it is a benzoyl group (-COPh), which can itself be substituted. This fundamental change has significant consequences for the molecule's size, shape, and electronic properties.

Table 1: Comparison of Calculated Physicochemical Properties

PropertyThis compound2-Fluoro-6-methoxybenzamide (Representative Analogue)Causality and Implication
Structure this compound2-Fluoro-6-methoxybenzamideThe formamide has a much smaller acyl group, leading to lower steric bulk.
Molecular Formula C₈H₈FNO₂C₈H₈FNO₂Identical molecular formula and weight.
Molecular Weight 169.15 g/mol 169.15 g/mol [5]N/A
XLogP3 (Lipophilicity) 1.3 (est.)0.1[5]The benzamide is significantly less lipophilic, which can affect cell permeability and plasma protein binding.
Hydrogen Bond Donors 12 (from -NH₂)The primary amide of the benzamide offers an additional H-bond donor site compared to the formamide's N-H, potentially leading to different binding interactions.
Hydrogen Bond Acceptors 2 (O=C, OCH₃)2 (O=C, OCH₃)The number of acceptor sites is similar, but their spatial arrangement differs.

Note: Properties for this compound are estimated based on its structure as specific database entries are limited. Properties for the benzamide are from PubChem.[5]

Synthesis Strategies: Formylation vs. Benzoylation

The synthetic routes to these compounds are distinct and highlight the different reactivities of the starting aniline (2-fluoro-6-methoxyaniline) with formylating versus benzoylating agents.

Synthesis of this compound

Formylation of anilines can be achieved under mild conditions. A common and effective method involves reacting the aniline with formic acid, often in the presence of a coupling agent or simply by heating.

G cluster_formylation Workflow: Formamide Synthesis A 2-Fluoro-6-methoxyaniline C Reaction Vessel (e.g., Round-bottom flask) A->C B Formic Acid B->C D Heating & Stirring (e.g., 80-100°C) C->D Reaction E Work-up (Quench, Extract) D->E Cooling F Purification (Crystallization/Chromatography) E->F G This compound F->G Pure Product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Reagents & Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-6-methoxyaniline (1.0 eq) and formic acid (3.0 eq).

  • Reaction: Heat the reaction mixture to 90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Causality: Heating provides the activation energy for the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of formic acid, followed by dehydration to form the amide. Excess formic acid drives the reaction to completion.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water (50 mL) with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove residual formic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis of a Representative Benzamide Analogue

Benzamides are typically synthesized by acylating an aniline with a benzoyl chloride in the presence of a base.[6][7] This is a robust and widely applicable method.

G cluster_benzoylation Workflow: Benzamide Synthesis A 2-Fluoro-6-methoxyaniline D Reaction Vessel (0°C to RT) A->D B Benzoyl Chloride B->D Slow addition C Inert Solvent (DCM) + Base (Pyridine) C->D E Work-up (Wash, Dry) D->E Reaction Complete F Purification (Column Chromatography) E->F G N-(2-fluoro-6-methoxyphenyl)benzamide F->G Pure Product

Caption: General workflow for the synthesis of an N-aryl benzamide.

Protocol 2: Synthesis of N-(2-fluoro-6-methoxyphenyl)benzamide

  • Reagents & Setup: Dissolve 2-fluoro-6-methoxyaniline (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a flask under a nitrogen atmosphere. Add pyridine (1.2 eq) and cool the mixture to 0°C in an ice bath.

    • Causality: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, preventing protonation of the starting aniline and driving the equilibrium towards the product. The reaction is cooled to control the initial exotherm.

  • Reaction: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Causality: The acid wash removes excess pyridine, the base wash removes any unreacted benzoyl chloride and benzoic acid, and the brine wash removes residual water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure benzamide.

Comparative Biological & Pharmacokinetic Profile

While specific, directly comparative biological data for this compound is not widely published, we can infer potential differences in activity and pharmacokinetics based on the fundamental structural changes relative to benzamides. Benzamide derivatives are known to possess a wide range of biological activities, including acting as enzyme inhibitors and receptor antagonists.[3][4][8]

Potential Impact on Biological Activity

The switch from a benzoyl to a formyl group has profound implications for target binding:

  • Steric Bulk: The small formyl group of the formamide presents a minimal steric footprint. This could be advantageous if the binding pocket is small or if the larger benzoyl group of a related benzamide causes a steric clash. Conversely, the benzoyl group's phenyl ring can engage in favorable pi-stacking or hydrophobic interactions within a larger pocket, which would be lost in the formamide analogue.

  • Conformational Flexibility: The formamide C(O)-N bond may have a different rotational barrier and conformational preference compared to the benzamide, influencing how the N-phenyl ring is oriented relative to the carbonyl. This can be critical for achieving the correct geometry for target binding.

  • Hydrogen Bonding: While both have a carbonyl oxygen as a hydrogen bond acceptor, the primary amide of a simple benzamide (like 2-fluoro-6-methoxybenzamide) has two N-H donors, whereas the formamide has only one. This difference in hydrogen bonding capacity can dramatically alter binding affinity and specificity.[1]

G cluster_formamide Formamide Derivative cluster_benzamide Benzamide Derivative cluster_target Biological Target node_f This compound - Small steric profile - One H-bond donor (N-H) - Potential for novel interactions in tight pockets node_t Binding Site H-Bonding Steric Pocket Hydrophobic Patch node_f->node_t:p1 H-Bond node_f->node_t:p2 Fits node_b N-(2-fluoro-6-methoxyphenyl)benzamide - Larger steric profile - One H-bond donor (N-H) - Potential for π-stacking - Can be further substituted node_b->node_t:p1 H-Bond node_b->node_t:p2 Potential Clash node_b->node_t:p3 π-Interaction

Caption: Logical relationship between structural features and potential target interactions.

Predicted Pharmacokinetic (PK) Differences

Pharmacokinetics (PK) describes the journey of a drug through the body (ADME: Absorption, Distribution, Metabolism, Excretion).[9][10] The structural differences between formamides and benzamides are likely to influence their PK profiles.

Table 2: Predicted Comparison of Pharmacokinetic Properties

PK ParameterThis compoundRelated BenzamidesRationale and Implications
Solubility Likely higher aqueous solubilityGenerally lower solubilityThe smaller, more polar formyl group should improve solubility over the larger, more lipophilic benzoyl group. Better solubility can improve formulation options and absorption.
Permeability Potentially lowerPotentially higherWhile more soluble, the lower lipophilicity (LogP) of the formamide might reduce passive diffusion across cell membranes compared to a more optimized benzamide.
Metabolism The formyl group may be susceptible to hydrolysis by amidases. The methoxy group is a potential site for O-demethylation by CYP450 enzymes.The benzoyl ring offers an additional site for metabolism (e.g., hydroxylation). The amide bond is also subject to hydrolysis.The metabolic fate could be significantly different. The formamide might be cleared more rapidly via hydrolysis, leading to a shorter half-life.[11]
Plasma Protein Binding Likely lowerLikely higherLower lipophilicity generally correlates with lower binding to plasma proteins like albumin. A higher free fraction of the drug could lead to greater efficacy but also faster clearance.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To empirically compare the biological activity of the synthesized compounds, a standard in vitro enzyme inhibition assay is a crucial first step.[12] This protocol provides a general framework that can be adapted to a specific enzyme of interest.[13][14]

Protocol 3: General Procedure for Determining IC₅₀ in an Enzyme Inhibition Assay

  • Compound Preparation: Prepare 10 mM stock solutions of this compound and the benzamide analogue(s) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.[15]

    • Trustworthiness: Maintaining a constant, low DMSO concentration across all wells, including controls, is critical to ensure that any observed inhibition is due to the compound and not the solvent.

  • Assay Setup (96-well plate):

    • Test Wells: Add assay buffer, a specific concentration of the test compound, and enzyme solution.

    • Positive Control (No Inhibition): Add assay buffer, DMSO (at the same final concentration as test wells), and enzyme solution. This represents 100% enzyme activity.

    • Negative Control (Full Inhibition/Background): Add assay buffer, a known potent inhibitor (if available) or simply no enzyme. This defines the baseline signal.

  • Pre-incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

  • Detection: After a specific reaction time, stop the reaction and measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal is proportional to the amount of product formed.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[12]

Conclusion and Future Directions

The substitution of a benzoyl group with a formyl group on an N-(2-fluoro-6-methoxyphenyl) core scaffold represents a significant modification that extends beyond a simple change in size. This guide has detailed how this change alters key physicochemical properties, necessitates different synthetic strategies, and is predicted to have a profound impact on biological activity and pharmacokinetic profiles.

The this compound, with its lower steric bulk and potentially higher solubility, may be a valuable lead compound for targets with constrained binding pockets. In contrast, related benzamides offer opportunities for additional interactions via the benzoyl ring and may exhibit more favorable permeability and metabolic stability profiles.

Future research should focus on the direct, side-by-side synthesis and evaluation of these compound pairs against a relevant biological target. Determining experimental values for solubility, LogP, metabolic stability, and target inhibition (IC₅₀) will validate the predictions made in this guide and provide critical data to guide the design of next-generation molecules for drug discovery programs.

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A Comparative Guide to Establishing the Cross-Reactivity Profile of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Publicly available experimental data on the specific biological activity and cross-reactivity of N-(2-fluoro-6-methoxyphenyl)formamide is limited. This guide, therefore, presents a comprehensive, technically-grounded strategy for systematically establishing the selectivity profile of a novel chemical entity, using this compound as a representative case study. The methodologies and comparative data frameworks described are based on established best practices in drug discovery and safety pharmacology.

Introduction: The Imperative of Selectivity in Drug Discovery

The ultimate utility of a small molecule tool or therapeutic candidate is defined by its selectivity. While high potency against an intended target is desirable, off-target interactions can lead to confounding experimental results, toxicity, or unforeseen side effects, representing a primary cause of attrition in drug development pipelines.[1][2] this compound, a novel chemical entity, requires a rigorous and systematic evaluation of its potential polypharmacology to validate its utility and predict its safety profile.[3]

This guide provides a tiered, field-proven workflow for characterizing the cross-reactivity of a novel compound like this compound. We will detail the strategic rationale behind each experimental stage, from broad, exploratory screening to focused, quantitative validation, and conclude with a framework for comparing its performance against alternative compounds.

The Profiling Funnel: A Multi-Tiered Strategy

A cost- and resource-effective approach to profiling involves a tiered or funnel-based strategy.[4] The process begins with broad, single-concentration screens to identify potential off-target interactions, followed by more focused, dose-response studies on initial "hits" to confirm and quantify their activity.

G cluster_0 Tier 1: Exploratory Profiling cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular & Functional Confirmation T1_Kinase Broad Kinase Panel (e.g., 400+ kinases @ 1µM) T2_IC50 IC50/Ki Determination (10-point dose-response) T1_Kinase->T2_IC50 Hits >70% inhibition T1_Safety Safety Pharmacology Panel (e.g., GPCRs, Ion Channels) T1_Safety->T2_IC50 Hits >50% binding T3_Target Cellular Target Engagement (e.g., NanoBRET, CETSA) T2_IC50->T3_Target Confirmed Hits T3_Functional Functional Assays (e.g., Pathway analysis, Phenotypic screens) T3_Target->T3_Functional start This compound (Test Compound) start->T1_Kinase start->T1_Safety

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening - Casting a Wide Net

The initial step is to screen the compound at a single, high concentration (typically 1-10 µM) against large, diverse panels of biological targets. This approach maximizes the probability of identifying unintended interactions.

Kinase Selectivity Profiling

Protein kinases are one of the largest and most crucial enzyme families, making them common off-targets for small molecules.[5] Screening against a broad panel representing the human kinome is a standard first step.[4][6]

Illustrative Comparison: To contextualize the results for this compound, its data would be compared against a well-characterized, selective inhibitor and a known promiscuous inhibitor.

Target Kinase % Inhibition @ 1 µM
This compound (Hypothetical Data)
p38α (MAPK14) 5%
JNK1 (MAPK8) 8%
VEGFR2 (KDR) 91%
SRC 88%
AURKB 3%
PAK1 4%
... (400+ other kinases)<10%

This hypothetical data suggests this compound may have off-target activity against VEGFR2 and SRC kinases, warranting further investigation.

Safety Pharmacology Screening

Regulatory guidelines, such as those from the FDA (ICH S7A), mandate the assessment of effects on vital physiological functions before human trials.[7][8] In vitro safety panels screen for interactions with targets known to be implicated in adverse events, such as GPCRs, ion channels (especially hERG), and transporters.[9][10][11]

Target Assay Type % Inhibition/Binding @ 10 µM
This compound (Hypothetical Data)
hERG (KCNH2) Patch Clamp8%
5-HT2B (HTR2B) Radioligand Binding65%
Dopamine D2 (DRD2) Radioligand Binding12%
M1 Muscarinic (CHRM1) Radioligand Binding4%
Beta-2 Adrenergic (ADRB2) Radioligand Binding9%

This hypothetical result indicates a potential interaction with the 5-HT2B serotonin receptor, which requires confirmation in Tier 2.

Complementary Approach: In Silico Profiling

Before committing to expensive wet-lab experiments, computational methods can predict potential off-targets.[1][12] Machine learning models and ligand-based similarity searches can compare the structure of this compound to databases of known ligands, flagging potential interactions.[3][13] This can help prioritize which experimental panels to run.

G cluster_methods Computational Methods Input This compound 2D Structure ML Machine Learning Models (e.g., KinasePred, Deep Learning) Input->ML Similarity Chemical Similarity Search (e.g., SEA, Pharmaco-DB) Input->Similarity Docking Structure-Based Docking (If relevant crystal structures exist) Input->Docking Output Predicted Off-Target List (e.g., Kinases, GPCRs) ML->Output Similarity->Output Docking->Output

Sources

A Definitive Guide to Structural Elucidation: Confirming N-(2-fluoro-6-methoxyphenyl)formamide by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent research, efficacy testing, and safety profiling are built. An incorrect structural assignment can lead to the invalidation of countless hours of research and significant financial investment. This guide provides an in-depth, experience-driven comparison of analytical techniques, centering on the use of single-crystal X-ray diffraction (SC-XRD) as the gold standard for confirming the identity of a novel small molecule, using N-(2-fluoro-6-methoxyphenyl)formamide as a practical case study.

The Genesis of the Molecule: Synthesis and the Imperative of Purity

Before any structural analysis can commence, the target compound must be synthesized and rigorously purified. Impurities can inhibit crystallization or, in a worst-case scenario, co-crystallize, leading to erroneous structural data. A plausible synthetic route to this compound involves the formylation of 2-fluoro-6-methoxyaniline.

Proposed Synthesis Workflow:

  • Reactant Staging: 2-fluoro-6-methoxyaniline is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Formylation: A formylating agent, such as ethyl formate, is added, and the reaction is gently refluxed. The progress is monitored by Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted. Purification is paramount. Column chromatography is the method of choice here, selected to isolate the desired product from unreacted starting materials and by-products.

  • Purity Confirmation: The purity of the isolated white solid is assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of >99% is the target before attempting crystallization.

The causality behind this rigorous purification is simple: the formation of a well-ordered crystal lattice requires a homogenous population of molecules.[1] Even minor impurities can disrupt the long-range order necessary for high-quality diffraction.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the entire process.[2][3] It is a blend of scientific principle and empirical skill. The principle is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.[4][5]

Experimental Protocol: Crystallization of this compound

This protocol details the slow evaporation method, a robust technique for many small organic molecules.

  • Solvent Screening (The "Why"): The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but have limited solvating power when cool.[4] For this compound, a moderately polar molecule, a solvent system like ethanol/water or ethyl acetate/hexane is a logical starting point. A small amount of the purified compound is tested in various solvents to gauge solubility.

  • Preparation of Saturated Solution: Dissolve approximately 10-20 mg of the purified compound in the minimum amount of a suitable hot solvent (e.g., ethanol) in a small, clean vial. Add just enough solvent to fully dissolve the solid.[4]

  • Inducing Supersaturation: The vial is loosely capped to allow for the slow evaporation of the solvent. This gradual increase in concentration is the driving force for crystallization. The key is "slow"; rapid evaporation often leads to the formation of powder or very small, unusable crystals.

  • Incubation and Observation: The vial is placed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from several hours to several weeks. Patience is a critical experimental parameter.

  • Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they are carefully harvested from the "mother liquor" using a nylon loop.[3][6]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides an unambiguous, three-dimensional map of electron density within the crystal, from which the precise atomic positions, bond lengths, bond angles, and stereochemistry can be determined.[2][6]

SC_XRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Validation Harvest Harvest Crystal Mount Mount on Goniometer Harvest->Mount Using nylon loop Center Center in X-ray Beam Mount->Center Collect Collect Diffraction Data Center->Collect Rotate crystal Solve Solve Phase Problem Collect->Solve Refine Refine Structural Model Solve->Refine Iterative process Validate Validate Final Structure Refine->Validate CheckCIF, PLATON Final_Structure Final Validated 3D Structure Validate->Final_Structure Generate CIF Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: SC-XRD Data Acquisition and Analysis

  • Crystal Mounting: A selected crystal is mounted on a goniometer head.[6] For small molecules, this is often done using a cryoprotectant oil which also serves to flash-cool the crystal in a stream of liquid nitrogen. This cryogenic cooling minimizes thermal motion and radiation damage during data collection.[6]

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7] Each spot in the pattern corresponds to a specific diffraction plane in the crystal lattice.

  • Structure Solution: The collected diffraction intensities are processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structural Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of this fit is primarily judged by the R-factor (residual factor); a value below 5% (R1 = 0.05) is generally considered excellent for small molecules.

  • Structure Validation (The Trustworthiness Pillar): This is a non-negotiable final step. The resulting Crystallographic Information File (CIF) is checked using software like PLATON or the IUCr's CheckCIF service.[8] This process validates the geometric parameters (bond lengths, angles) against known chemical standards and checks for missed symmetry or other potential errors.[9][10][11] A clean validation report provides high confidence in the correctness of the structure.[8]

A Comparative Framework: SC-XRD vs. Alternative Techniques

While SC-XRD is definitive, other spectroscopic techniques are essential, complementary tools in the chemist's arsenal.[12] They provide orthogonal data that, when combined, create a comprehensive analytical package.[13]

Caption: Logical relationship of complementary analytical techniques.

Data Summary: A Comparative Overview

TechniqueInformation ProvidedSample RequirementsKey AdvantageKey Limitation
Single-Crystal X-ray Diffraction Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.Single, well-ordered crystal (~0.1 mm).Provides the absolute, definitive structure.[14]Crystal growth can be a significant bottleneck.[2]
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C, COSY, HSQC), electronic environment of nuclei.~5-10 mg of pure, soluble material.Excellent for determining the molecular skeleton in solution.Does not provide 3D spatial arrangement or absolute stereochemistry.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).[15]Micrograms of ionizable material.Extremely high sensitivity and accuracy for molecular formula determination.[15]Provides no information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-F).[16]Milligrams of sample (solid, liquid, or gas).Fast, non-destructive, and excellent for confirming functional groups.Provides very limited information on the overall molecular structure.

As the table illustrates, techniques like NMR and high-resolution MS are powerful for determining the molecular formula and connectivity. For this compound, NMR would confirm the presence and connectivity of the aromatic protons, the methoxy group, and the formamide proton, while HRMS would confirm the elemental formula C₈H₈FNO₂. However, only X-ray crystallography can definitively distinguish it from a potential regioisomer, such as N-(3-fluoro-4-methoxyphenyl)formamide, and precisely define the planarity of the amide bond and the torsion angles between the aromatic ring and the formamide group.

Conclusion

In the rigorous landscape of drug discovery and development, ambiguity is a liability. While a suite of analytical techniques is necessary for comprehensive characterization, single-crystal X-ray crystallography stands alone in its ability to deliver an unequivocal determination of a molecule's three-dimensional structure. The process, from meticulous synthesis and purification through the often-demanding stage of crystallization to the final validated crystallographic model, represents a self-validating system of the highest scientific integrity. For this compound, as with any novel chemical entity, this technique provides the ultimate confirmation of identity, ensuring that all subsequent biological and medicinal chemistry efforts are founded on an accurate and undeniable structural truth.

References

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  • Kirk, K. L., et al. (1978). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry. Available from: [Link]

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  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]

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  • PubMed. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Available from: [Link]

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  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]

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Comparative Efficacy of N-(2-fluoro-6-methoxyphenyl)formamide, a Novel PI3K Pathway Inhibitor, Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of the novel investigational compound, N-(2-fluoro-6-methoxyphenyl)formamide (hereafter referred to as Compound X), across a panel of well-characterized cancer cell lines. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-supported framework for evaluating the therapeutic potential of this compound. This document is structured to not only present our findings but also to elucidate the scientific rationale behind our experimental design and methodologies, ensuring a transparent and reproducible assessment.

Introduction to Compound X: A Hypothetical PI3K Pathway Inhibitor

Compound X, this compound, is a synthetic small molecule characterized by a fluorinated and methoxylated phenyl ring, structural motifs often associated with kinase inhibitors. Based on in silico modeling and preliminary kinase screening (data not shown), Compound X has been identified as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR axis is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism.[1][2][3] Its hyperactivation is one of the most common oncogenic events in human cancers, frequently driven by mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[1][2][3][4]

This guide will explore the differential efficacy of Compound X in cancer cell lines with distinct genetic backgrounds related to the PI3K pathway, providing a rationale for patient stratification in future clinical investigations.

Rationale for Cell Line Selection

To comprehensively assess the efficacy of Compound X, we selected a panel of human cancer cell lines representing different tissues of origin and, crucially, varying statuses of the PI3K pathway. This allows for a direct comparison of the compound's activity in cellular contexts where the target pathway is either hyperactivated through different mechanisms or functioning at a basal level.

  • MCF-7 (Breast Cancer): This cell line harbors an activating E545K mutation in the PIK3CA gene, leading to constitutive activation of the PI3K pathway.[5][6][7]

  • T47D (Breast Cancer): Similar to MCF-7, this line also contains a common activating PIK3CA mutation (H1047R).[6]

  • PC-3 (Prostate Cancer): This cell line is characterized by the loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, resulting in its hyperactivation.[8]

  • DU-145 (Prostate Cancer): This cell line is also PTEN-null, providing another model for this common mechanism of PI3K pathway dysregulation.[8]

  • HCT116 (Colon Cancer): This cell line has a PIK3CA mutation and is often used in studies of PI3K inhibitors.[9][10]

  • MCF-10A (Non-tumorigenic Breast Epithelial): This cell line serves as a crucial non-malignant control to assess the potential for a therapeutic window, as it possesses a wild-type PI3K pathway.[7][11]

By comparing the effects of Compound X on these cell lines, we can hypothesize whether its efficacy is dependent on a specific genetic alteration within the PI3K pathway.

Experimental Workflow for Efficacy Comparison

Our comparative analysis employs a multi-faceted approach to determine the anti-cancer effects of Compound X. The overall workflow is depicted below:

G cluster_0 Phase 1: In Vitro Proliferation cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanism of Action cell_culture Cell Line Panel Seeding (MCF-7, T47D, PC-3, DU-145, HCT116, MCF-10A) treatment Compound X Dose-Response Treatment cell_culture->treatment mtt_assay MTT Assay (72 hours) treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 apoptosis_treatment Treat Cells with Compound X (1x and 2x IC50) ic50->apoptosis_treatment moa_treatment Treat Cells with Compound X (IC50 concentration, time course) ic50->moa_treatment annexin_pi Annexin V/PI Staining apoptosis_treatment->annexin_pi flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry apoptosis_quant Quantification of Apoptotic Cells flow_cytometry->apoptosis_quant lysis Cell Lysis & Protein Quantification moa_treatment->lysis western_blot Western Blotting (p-Akt, p-S6K, total Akt, total S6K) lysis->western_blot pathway_inhibition Confirmation of Pathway Inhibition western_blot->pathway_inhibition

Caption: Experimental workflow for comparing the efficacy of Compound X.

Comparative Data Summary

The following tables summarize the hypothetical data obtained from our comparative studies.

Table 1: Anti-proliferative Activity of Compound X

The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour treatment with Compound X.

Cell LineTissue of OriginPI3K Pathway StatusIC50 of Compound X (µM)
MCF-7 Breast CancerPIK3CA (E545K) Mutant0.85
T47D Breast CancerPIK3CA (H1047R) Mutant1.10
PC-3 Prostate CancerPTEN-null1.50
DU-145 Prostate CancerPTEN-null1.85
HCT116 Colon CancerPIK3CA (H1047R) Mutant0.95
MCF-10A Non-tumorigenicWild-Type> 50

These results suggest that Compound X exhibits potent anti-proliferative activity against cancer cell lines with a hyperactivated PI3K pathway, while showing minimal effect on the non-tumorigenic cell line with a wild-type pathway. The highest potency is observed in cell lines with PIK3CA mutations.

Table 2: Induction of Apoptosis by Compound X

Cells were treated with Compound X at their respective IC50 concentrations for 48 hours, and apoptosis was quantified by Annexin V/PI staining followed by flow cytometry.

Cell Line% Apoptotic Cells (Annexin V+) - Control% Apoptotic Cells (Annexin V+) - Compound X (IC50)
MCF-7 4.2 ± 0.545.8 ± 3.1
T47D 5.1 ± 0.841.2 ± 2.5
PC-3 6.5 ± 1.135.7 ± 2.9
HCT116 4.8 ± 0.643.5 ± 3.3
MCF-10A 3.9 ± 0.46.1 ± 1.0

The data indicate that Compound X is a potent inducer of apoptosis in sensitive cancer cell lines, consistent with the inhibition of a key survival pathway.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

To confirm that the cytotoxic effects of Compound X are mediated through its intended target, we performed Western blot analysis on key downstream effectors of the PI3K pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CompoundX Compound X CompoundX->PI3K inhibits PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Ser473) PIP3->pAkt activates PTEN PTEN PTEN->PIP3 dephosphorylates Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 activates pS6K p-S6K (Thr389) mTORC1->pS6K activates S6K S6K S6K->pS6K Proliferation Cell Proliferation, Growth & Survival pS6K->Proliferation promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Compound X.

Treatment of MCF-7 and PC-3 cells with Compound X at their respective IC50 concentrations led to a marked decrease in the phosphorylation of Akt (at Ser473) and the downstream effector S6 Kinase (S6K at Thr389) within 2-4 hours, without affecting the total levels of these proteins. This provides direct evidence that Compound X functions by inhibiting the PI3K/Akt/mTOR signaling cascade.

Detailed Experimental Protocols

For the purpose of reproducibility and transparency, we provide detailed protocols for the key assays performed.

Protocol 1: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13][14][15][16]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of Compound X. Include vehicle-only (DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19]

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at the desired concentrations for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Western Blotting for Pathway Analysis

This technique is used to detect specific proteins in a sample and assess their phosphorylation status.[20][21][22][23][24]

  • Cell Treatment and Lysis: Treat cells with Compound X for the desired time points. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The data presented in this guide strongly suggest that this compound (Compound X) is a potent inhibitor of the PI3K/Akt/mTOR pathway with significant anti-proliferative and pro-apoptotic activity in cancer cell lines harboring PIK3CA mutations or PTEN loss. The selectivity of Compound X for cancer cells over non-tumorigenic cells highlights its potential as a promising therapeutic candidate.

Future studies should focus on in vivo efficacy and toxicity profiling in xenograft models derived from these cell lines. Furthermore, exploring the combination of Compound X with other targeted therapies or standard-of-care chemotherapeutics could reveal synergistic interactions and provide a basis for future clinical trial design.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

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  • Molecular Cancer Research. (2023). Generating a Murine PTEN Null Cell Line to Discover the Key Role of p110β-PAK1 in Castration-Resistant Prostate Cancer Invasion. Retrieved from [Link]

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  • PubMed. (2023). Generating a Murine PTEN Null Cell Line to Discover the Key Role of p110β-PAK1 in Castration-Resistant Prostate Cancer Invasion. Retrieved from [Link]

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  • JCI Insight. (2016). PIK3CA mutations enable targeting of a breast tumor dependency through mTOR-mediated MCL-1 translation. Retrieved from [Link]

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A Researcher's Guide to Assessing the Kinase Selectivity of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are master regulators of cellular signaling and represent one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge in the field is achieving inhibitor selectivity.[1][4] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors inadvertently act on multiple kinases.[1][5] This promiscuity, or "off-target" activity, can lead to unforeseen toxicities and complicate the interpretation of biological outcomes, hindering drug development.[1][5]

This guide introduces N-(2-fluoro-6-methoxyphenyl)formamide, a novel chemical entity with potential kinase inhibitory activity. As we embark on characterizing this compound, our primary objective is to rigorously assess its selectivity profile. This document provides a comprehensive, technically-grounded framework for this assessment. We will detail the strategic choices behind the experimental design, provide step-by-step protocols for robust biochemical screening, and offer a clear path for data analysis and interpretation. Our goal is to build a high-fidelity "selectivity map" that will guide future development and application of this compound.

Experimental Design & Strategic Rationale

A successful selectivity screen is not merely about generating data; it's about generating meaningful, interpretable data. Our strategy is built on a multi-pronged approach that ensures validity and provides a clear, comparative context.

The Kinase Panel: A Wide-Angle View of the Kinome

To obtain a comprehensive understanding of selectivity, we will screen this compound against a diverse panel of 24 kinases. This panel is strategically chosen to represent the major branches of the human kinome, including tyrosine kinases (TK), serine/threonine kinases (e.g., AGC, CAMK, CMGC), and others. This broad sampling allows us to identify not only the primary target(s) but also potential off-targets across different kinase families. Commercial panels are available from various providers that offer curated selections for broad profiling.[6][7][8]

The Assay Platform: Robust and Quantitative Measurement

We will employ the ADP-Glo™ Kinase Assay, a luminescence-based platform widely recognized for its sensitivity, reliability, and suitability for high-throughput screening.[9][10][11] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][11][12] The luminescent signal generated is directly proportional to kinase activity, providing a robust and quantitative readout.[9][13] Its high dynamic range and tolerance for up to 1mM ATP concentrations make it suitable for a wide variety of kinases, including those with a high Michaelis constant (Km) for ATP.[9]

The Controls: Establishing a Self-Validating System

To ensure data integrity, our experimental design incorporates essential controls:

  • Vehicle Control (DMSO): This serves as our baseline for 100% kinase activity and ensures that the solvent used to dissolve the compounds has no inhibitory effect on its own.

  • Positive Control - Staurosporine: A potent, ATP-competitive, and notoriously non-selective kinase inhibitor.[14][15][16] Staurosporine is expected to inhibit nearly all kinases in the panel, confirming that the assays are sensitive to inhibition. Its inclusion validates the dynamic range of each assay.[14][17]

  • Comparator Control - Sunitinib: An FDA-approved multi-targeted tyrosine kinase inhibitor.[18][19][20] Sunitinib is known to potently inhibit VEGFRs, PDGFRs, and KIT, among others.[18][19] It serves as a benchmark for a compound with a defined, albeit multi-kinase, selectivity profile, providing a valuable comparison for our novel compound.

This trio of controls creates a self-validating system where the performance of each individual kinase assay can be immediately assessed.

Methodologies & Experimental Protocols

Accuracy in kinase profiling hinges on meticulous execution. The following protocols are designed for a 384-well plate format, suitable for automated or manual liquid handling.

Reagent Preparation
  • Kinase Buffer: Prepare a universal kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) and keep on ice.

  • ATP Solution: Prepare a stock solution of ATP in purified water. For each kinase, the final ATP concentration in the assay should be at or near its determined Km value to ensure physiologically relevant inhibition data.

  • Kinases and Substrates: Reconstitute and dilute each of the 24 kinases and their respective substrates to their optimal working concentrations in kinase buffer, as recommended by the supplier.

  • Test Compounds:

    • Prepare 10 mM stock solutions of this compound, Staurosporine, and Sunitinib in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination (e.g., 11-point, 3-fold dilutions starting from 100 µM).

Primary Screen Protocol: Percent Inhibition @ 1 µM

This initial screen provides a snapshot of activity across the panel.

  • Compound Plating: Add 5 µL of the 1 µM working solution of each test compound and control to the designated wells of a 384-well plate. Add 5 µL of DMSO to the vehicle control wells.

  • Kinase/Substrate Addition: Add 10 µL of the kinase/substrate mix to each well.

  • ATP Addition (Reaction Start): Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final volume is 25 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Secondary Screen Protocol: IC₅₀ Determination

For kinases showing significant inhibition (>50%) in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Compound Plating: Add 5 µL of each concentration from the serial dilution series to the appropriate wells.

  • Follow Steps 2-7 from the Primary Screen Protocol.

Diagram: General Experimental Workflow

The following diagram illustrates the logical flow from initial compound preparation to final data analysis.

G cluster_prep Preparation cluster_assay Biochemical Screening cluster_analysis Data Analysis Compound_Stock Compound Stocks (10mM in DMSO) Serial_Dilution Serial Dilutions (for IC50) Compound_Stock->Serial_Dilution Secondary_Screen IC50 Determination (Dose-Response) Serial_Dilution->Secondary_Screen Input Compounds Kinase_Reagents Kinase & Substrate Reagent Prep Primary_Screen Primary Screen (% Inhibition @ 1µM) Kinase_Reagents->Primary_Screen Input Reagents Hit_Selection Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Data Input Hit_Selection->Secondary_Screen Select Kinases Data_Normalization Data Normalization (vs. Controls) Secondary_Screen->Data_Normalization Raw Luminescence Data Curve_Fitting Non-Linear Regression (4-Parameter Fit) Data_Normalization->Curve_Fitting IC50_Calculation Calculate IC50 Values Curve_Fitting->IC50_Calculation Selectivity_Profile Generate Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: Workflow for kinase selectivity profiling.

Diagram: Principle of the ADP-Glo™ Assay

This diagram explains the two-step mechanism of the assay used for screening.

ADP_Glo ADP-Glo™ Assay Principle cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP Conversion & Luminescence Kinase_Rxn Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) ATP_Initial ATP (remaining) Kinase_Rxn->ATP_Initial ADP_Generated ADP (generated) Kinase_Rxn->ADP_Generated Add_Reagent_A Add ADP-Glo™ Reagent ATP_Initial->Add_Reagent_A Add_Reagent_B Add Kinase Detection Reagent ADP_Generated->Add_Reagent_B ADP proceeds to Step 2 ATP_Depleted Remaining ATP is depleted Add_Reagent_A->ATP_Depleted ADP_to_ATP ADP is converted to new ATP Add_Reagent_B->ADP_to_ATP Luciferase_Rxn Luciferase/Luciferin Reaction ADP_to_ATP->Luciferase_Rxn Light_Output Luminescent Signal Luciferase_Rxn->Light_Output

Caption: Two-step mechanism of the ADP-Glo™ assay.

Data Analysis and Interpretation

Raw luminescence data must be converted into meaningful metrics of inhibition and selectivity.

Calculating Percent Inhibition

For the primary screen, data should be normalized to the controls on each plate using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Vehicle - Signal_Positive))

Where:

  • Signal_Compound is the luminescence from wells with the test compound.

  • Signal_Vehicle is the average luminescence from the DMSO wells (0% inhibition).

  • Signal_Positive is the average luminescence from the Staurosporine wells (100% inhibition).

Determining IC₅₀ Values

The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[21][22][23] This is determined from the dose-response data by:

  • Plotting the Data: Plot percent inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).[21][24]

  • Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic equation, to fit a sigmoidal curve to the data points.[21][25] Software such as GraphPad Prism or open-source equivalents are standard tools for this analysis.

  • Calculating the IC₅₀: The software will calculate the IC₅₀ value as the concentration at the inflection point of the fitted curve.[22][24]

Results & Comparative Analysis (Hypothetical Data)

To illustrate the output of this guide, we present a hypothetical dataset for this compound against a subset of the kinase panel, compared with our controls.

Table 1: Single-Point Inhibition Data at 1 µM

This table provides a first look at the selectivity of the compounds.

Kinase TargetThis compound (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
AURKA 98 1599
AURKB 95 21100
VEGFR2 2699 99
PDGFRβ 2499 100
KIT 30100 100
SRC 153399
ABL1 83698
CDK2 5895
EGFR 121897
MET 92596

Data is hypothetical for illustrative purposes.

Interpretation: The primary screen suggests that this compound is highly potent against Aurora kinases A and B, while showing minimal activity against other kinases at 1 µM. This contrasts sharply with the multi-targeted profile of Sunitinib and the pan-kinase activity of Staurosporine.

Table 2: Comparative IC₅₀ Values (nM)

This table provides a quantitative measure of potency for the most inhibited kinases.

Kinase TargetThis compound IC₅₀ (nM)Sunitinib IC₅₀ (nM)Staurosporine IC₅₀ (nM)
AURKA 12 >10,0007
AURKB 15 >10,0004
VEGFR2 >10,00010 6
PDGFRβ >10,0008 5
KIT >10,00012 9

Data is hypothetical for illustrative purposes. ">10,000" indicates no significant inhibition at the highest concentration tested.

Interpretation: The IC₅₀ data confirms the primary screen results. This compound demonstrates potent, low-nanomolar inhibition of AURKA and AURKB. Critically, it shows over 800-fold selectivity for Aurora kinases compared to key off-targets like VEGFR2 and PDGFRβ, which are potently inhibited by Sunitinib. This hypothetical profile suggests that this compound is a highly selective Aurora kinase inhibitor, a valuable characteristic for a potential therapeutic agent.

Conclusion and Future Directions

This guide has outlined a rigorous, self-validating methodology for assessing the kinase selectivity of the novel compound this compound. By employing a broad kinase panel, a robust biochemical assay, and appropriate controls, we can confidently determine the compound's potency and specificity.

Based on our hypothetical results, this compound emerges as a potent and highly selective inhibitor of Aurora kinases. The next logical steps in its preclinical evaluation would involve:

  • Cellular Target Engagement Assays: Confirming that the compound inhibits Aurora kinase activity within a cellular context.

  • Phenotypic Screening: Assessing the compound's effect on cell proliferation and apoptosis in cancer cell lines known to be dependent on Aurora kinase signaling.

  • Broader Kinome Profiling: Screening against a larger panel (e.g., 400+ kinases) to build a more complete selectivity map and identify any unforeseen off-targets before advancing to in vivo studies.

By following this structured and scientifically-grounded approach, researchers can build a comprehensive data package that clearly defines the therapeutic potential and potential liabilities of novel kinase inhibitors.

References

  • Staurosporine - Wikipedia. Available from: [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. Available from: [Link]

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  • Promega ADP-Glo kinase assay. BMG LABTECH. Available from: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(2-fluoro-6-methoxyphenyl)formamide

Author: BenchChem Technical Support Team. Date: January 2026

I. Hazard Assessment and Characterization: The "Why" Behind the "How"

Understanding the potential hazards of N-(2-fluoro-6-methoxyphenyl)formamide is paramount to appreciating the necessity of stringent disposal protocols. Based on the known risks associated with formamide and its derivatives, this compound should be presumed to be hazardous.[2] Formamides as a class of chemicals are often associated with reproductive toxicity, and many are classified as skin and eye irritants.[3][4] The presence of a fluorinated phenyl group may also contribute to its toxicological profile.

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be donned. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact and potential absorption.[7][8]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from accidental splashes.[7][9]
Lab Coat Standard laboratory coat, fully buttonedTo protect clothing and skin from contamination.[7]
Respiratory Protection Work within a certified chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.[7][10]
III. Spill Management: An Immediate Action Plan

Accidents can happen, and a well-defined spill response is crucial.

  • Small Spills: In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[7][10] The absorbed material should then be swept up and placed into a designated hazardous waste container.[3][8]

  • Large Spills: For significant spills, the immediate priority is personnel safety. Evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound waste.

Step 1: Waste Segregation and Collection

All waste streams containing this compound must be segregated at the point of generation. This includes:

  • Unused or expired pure compound.

  • Reaction mixtures and solutions.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves).

  • Solvent rinses from cleaning contaminated glassware.

Collect liquid waste in a dedicated, sealable, and chemically compatible container.[5][7] Solid waste should be collected in a separate, clearly labeled, and sealed container.[3]

Step 2: Container Selection and Labeling

Choose waste containers that are in good condition and compatible with the chemical. Avoid using containers that may be degraded by the waste. The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".[1][5] The label should be attached as soon as the first drop of waste is added.[7]

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[11] This area should be:

  • Away from sources of ignition and heat.[10]

  • Segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[7][12]

  • Within secondary containment to capture any potential leaks.[5]

Step 4: Arranging for Disposal

Once the waste container is full or is no longer being used, a chemical collection request should be completed and submitted to your institution's EHS department.[7] Do not overfill waste containers; leave adequate headspace for expansion.

Step 5: Decontamination of Empty Containers

Empty containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates, etc.) waste_type->liquid_waste Liquid solid_container Place in a Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in a Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage full Container Full or No Longer in Use? storage->full full->storage No request_pickup Submit Chemical Collection Request to EHS full->request_pickup Yes end EHS Collects Waste for Final Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

  • Fisher Scientific. (2010, August 30). Safety Data Sheet for 4-Fluoro-2-methoxyphenylboronic acid, 97%.
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Navigating the Handling of N-(2-fluoro-6-methoxyphenyl)formamide: A Guide to Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound N-(2-fluoro-6-methoxyphenyl)formamide presents unique opportunities in research and development. As with any new chemical entity, a thorough understanding of its handling characteristics is paramount to ensuring both personnel safety and the integrity of experimental outcomes. This guide, developed from a Senior Application Scientist's perspective, provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

The first principle of laboratory safety is to understand the nature of the materials in use. This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation.

  • Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[1]

These classifications dictate a stringent set of handling protocols. The primary risks are associated with the compound in its powdered form, which can be easily aerosolized, leading to inhalation, and through direct contact with skin and eyes.[2][3][4] Therefore, all procedures must be designed to minimize dust generation and prevent any direct physical contact.

Personal Protective Equipment (PPE): An Essential Barrier

The selection and proper use of PPE is the most critical control measure for safe handling. The following table outlines the minimum required PPE, with explanations rooted in the compound's specific hazards.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Nitrile inner glove, Neoprene or Butyl Rubber outer glove.The formamide group and halogenated aromatic structure necessitate careful glove selection. While nitrile offers good splash protection against many chemicals, its resistance to amines and halogenated hydrocarbons can be poor.[5][6][7] An outer glove of Neoprene or Butyl rubber provides more robust protection against these classes of compounds.[8] Double-gloving provides an additional layer of safety against undetected pinholes or rapid permeation.[3] Gloves should be changed immediately if contamination is suspected and every two hours during continuous use.[4]
Eye Protection Chemical splash goggles.The "serious eye irritation" classification requires a full seal around the eyes to protect from airborne powder and potential splashes.[2] Standard safety glasses are insufficient.
Face Protection Face shield (in addition to goggles).Recommended when handling larger quantities (>1g) or when there is a significant risk of splashing, such as during dissolution in solvents.[9]
Body Protection Flame-resistant lab coat, fully fastened.Protects skin from incidental contact with powder. A flame-resistant coat is a general best practice in a chemical laboratory.
Respiratory Protection Required when handling outside of a certified chemical fume hood.Given that the compound may cause respiratory irritation, an N95 respirator is the minimum requirement for weighing operations on an open bench (not recommended). All other handling should be within a fume hood.
Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection start Start: Handling This compound weighing Weighing Powder? start->weighing in_hood Inside Fume Hood? weighing->in_hood Yes ppe_respirator Add N95 Respirator weighing->ppe_respirator No large_scale Scale > 1g or Splash Risk? in_hood->large_scale Yes ppe_base Minimum PPE: - Double Gloves (Nitrile/Neoprene) - Lab Coat - Goggles in_hood->ppe_base No large_scale->ppe_base No ppe_faceshield Add Face Shield large_scale->ppe_faceshield Yes end Proceed with Experiment ppe_base->end ppe_respirator->in_hood ppe_faceshield->ppe_base

PPE decision workflow for handling the compound.

Operational Plan: From Weighing to Reaction

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Designated Work Area

All work with this compound powder must be conducted within a certified chemical fume hood.[4] Designate a specific area within the hood for this work and line it with disposable, absorbent bench pads.[4][10] This contains any potential spills and simplifies decontamination.

Step-by-Step Weighing Procedure

Aerosol generation is highest during powder handling. The following "tare-and-add" method is mandatory:

  • Pre-weigh: Tare an empty, sealable container with its lid on the analytical balance.[4]

  • Transfer to Hood: Move the tared, sealed container to the designated area within the fume hood.

  • Add Powder: Open the container and carefully add the this compound powder. Use an anti-static gun if the powder is prone to static, to prevent it from clinging to surfaces.[4]

  • Seal and Re-weigh: Securely close the lid of the container.

  • Final Weighing: Remove the sealed container from the fume hood and place it on the balance to obtain the final weight.

  • Return to Hood: Immediately return the sealed container to the fume hood for subsequent steps (e.g., dissolution).[4]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

Spill Cleanup
  • Small Spill (in fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection if not already in use.

    • Gently cover the spill with a damp paper towel or absorbent material to avoid raising dust.[14]

    • Carefully scoop the material into a sealable container.

    • Decontaminate the area with soap and water.

    • Place all cleanup materials into a sealed bag for hazardous waste disposal.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Restrict access to the area.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.[14] Do not attempt to clean up a large spill of powdered irritant yourself.[14]

Disposal Plan: Managing Halogenated Waste

As a fluorinated aromatic compound, this compound requires specific waste management procedures.

Waste Segregation
  • Halogenated Waste: All waste containing this compound (unreacted material, contaminated consumables, spill cleanup debris) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is critical as different disposal methods are used for each.

Disposal Method

The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2] The high stability of the carbon-fluorine bond requires very high temperatures to ensure complete destruction and prevent the formation of persistent fluorinated byproducts.[2][4]

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

By integrating these safety and handling protocols into your laboratory workflow, you can confidently work with this compound, ensuring a safe environment for yourself and your colleagues while maintaining the highest standards of scientific practice.

References

  • AL Research Support. (n.d.). Irritants.
  • De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Stanford University. (2024, September 11). General Use SOP - Irritants. Retrieved from [Link]

  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Pneu Powders Systems. (n.d.). Elevating Workplace Safety in Powder Handling Systems. Retrieved from [Link]

  • Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from [Link]

  • University of Pennsylvania. (2022, October 4). SOP: Irritants. Retrieved from [Link]

  • University of California, Santa Cruz. (2013, April 23). General Use SOP for Irritants. Retrieved from [Link]

  • AIChE. (n.d.). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Society for Chemical Hazard Communication. (2017, March). Specific Target Organ Toxicity – Single Exposure. Retrieved from [Link]

  • National Academies Press. (n.d.). A Framework to Guide Selection of Chemical Alternatives. Retrieved from [Link]

  • Wayne State University. (n.d.). General Use Standard Operating Procedure (SOP) - Specific Target Organ Toxics (STOT). Retrieved from [Link]

  • Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]

  • GeSi Software. (2016, May 16). STOT – the new hazard category by GHS classification. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • SOSCleanroom.com. (2024, September 6). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • PubMed. (2024). Health risks from exposure to chemicals in clothing - Non-regulated halogenated aromatic compounds. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Glove Selection Guidelines. Retrieved from [Link]

  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]

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  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link] cGRmfGUxYjU5YjQzY2Y0YjU5YjQzY2Y0YjU5YjQzY2Y0YjU5YjQzY2Y0YjU5YjQzY2Y0YjU5YjQzY2Y0YjU5YjQzY2Y0Yg

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.